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Foundational

3-Methyl-1H-indole-1-carbonitrile: A Technical Guide to a Niche Heterocyclic Building Block

An In-depth Exploration of Synthesis, Characterization, and Physicochemical Properties for Research and Drug Discovery Professionals This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-1-carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Characterization, and Physicochemical Properties for Research and Drug Discovery Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-1-carbonitrile, a specialized derivative of the biologically significant 3-methylindole (skatole) scaffold. Due to its specific N-cyano functionalization, this compound represents a unique, albeit lesser-studied, building block in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its logical precursor, proposes a robust synthetic pathway, and outlines its expected physicochemical and spectroscopic properties to empower researchers in their discovery and development endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic placement of substituents on the indole ring allows for the precise modulation of its electronic and steric properties, thereby influencing its biological activity and chemical reactivity. While 3-methyl-1H-indole (skatole) is a well-documented compound, its N-functionalized derivatives, such as 3-Methyl-1H-indole-1-carbonitrile, offer a distinct vector for molecular elaboration, providing a unique entry point for the synthesis of novel and complex molecular architectures. The introduction of the carbonitrile group directly onto the indole nitrogen significantly alters the electronic character of the heterocyclic system, presenting both opportunities and challenges in its synthetic manipulation and potential biological interactions.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 3-Methyl-1H-indole-1-carbonitrile is not widely available in the current literature. Therefore, a comprehensive understanding of its physical properties begins with a detailed examination of its immediate and well-characterized precursor, 3-methyl-1H-indole (skatole).

Table 1: Physicochemical Properties of 3-Methyl-1H-indole (Skatole) and Related Isomers

Property3-Methyl-1H-indole (Skatole)1-Methyl-1H-indole-3-carbonitrile3-Methyl-1H-indole-1-carbonitrile (Predicted)
CAS Number 83-34-1[1][2]24662-37-1Not Available
Molecular Formula C₉H₉N[1][2]C₁₀H₈N₂C₁₀H₈N₂
Molecular Weight 131.17 g/mol [1][3]156.18 g/mol 156.18 g/mol
Appearance White to brownish crystalline solid[3]Pale orange powderExpected to be a solid at room temperature
Melting Point 92-97 °C[3]51.5-60.5 °CExpected to be in a similar or slightly lower range than the 3-cyano isomer
Boiling Point 265-266 °C[3]Not AvailableExpected to be higher than 3-methyl-1H-indole due to increased polarity and molecular weight
Solubility Soluble in alcohols, ether, benzene, chloroform, and acetone; slightly soluble in water.[3]Not AvailableExpected to have good solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile.

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of 3-Methyl-1H-indole-1-carbonitrile can be logically achieved through the direct N-cyanation of 3-methyl-1H-indole. Several methods exist for the cyanation of amines and related nitrogen heterocycles. A robust and frequently employed method involves the use of cyanogen bromide (BrCN) in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Proposed Synthetic Workflow

The proposed synthesis follows a straightforward, single-step protocol from a commercially available starting material.

SynthesisWorkflow Start Start: 3-Methyl-1H-indole (Skatole) Reaction Reaction: - Dissolve in aprotic solvent (e.g., THF) - Add base (e.g., NaH or K₂CO₃) - Add Cyanogen Bromide (BrCN) at low temp. Start->Reaction Step 1: N-Cyanation Workup Aqueous Workup: - Quench reaction - Extract with organic solvent (e.g., Ethyl Acetate) Reaction->Workup Step 2: Isolation Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography (Silica gel) Workup->Purification Step 3: Purification Product Final Product: 3-Methyl-1H-indole-1-carbonitrile Purification->Product Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) - Melting Point Analysis Product->Characterization Validation

Caption: Proposed workflow for the synthesis and validation of 3-Methyl-1H-indole-1-carbonitrile.

Detailed Experimental Protocol

Objective: To synthesize 3-Methyl-1H-indole-1-carbonitrile via N-cyanation of 3-methyl-1H-indole.

Materials:

  • 3-Methyl-1H-indole (Skatole, 98%+)

  • Cyanogen bromide (BrCN)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methyl-1H-indole (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion. This step ensures that the subsequent reaction occurs at the N-1 position rather than the C-3 position. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cyanation: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous THF. Add the cyanogen bromide solution dropwise to the reaction mixture via a dropping funnel over 30 minutes. Causality Note: Cyanogen bromide serves as an electrophilic source of the nitrile group. The slow, dropwise addition at low temperature is critical to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3-Methyl-1H-indole-1-carbonitrile.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 3-Methyl-1H-indole-1-carbonitrile must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic signatures based on the proposed structure.

Table 2: Expected Spectroscopic Data for 3-Methyl-1H-indole-1-carbonitrile

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the indole ring (in the range of δ 7.0-8.0 ppm) and a singlet for the methyl group protons at the C-3 position (around δ 2.3-2.5 ppm). The absence of the N-H proton signal (typically > δ 8.0 ppm in the starting material) would be a key indicator of successful N-cyanation.
¹³C NMR Resonances for the eight aromatic carbons of the indole core, a signal for the methyl carbon, and a characteristic signal for the nitrile carbon (typically in the range of δ 115-120 ppm).
Infrared (IR) Spectroscopy A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration. The disappearance of the N-H stretching band (around 3400 cm⁻¹) from the starting material would also be expected.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 156.18 g/mol .

Reactivity, Stability, and Safety

Reactivity: The nitrile group on the indole nitrogen is expected to be relatively stable but can undergo hydrolysis to the corresponding carbamate or amine under strong acidic or basic conditions. The indole ring itself remains susceptible to electrophilic substitution, although the electron-withdrawing nature of the N-cyano group may deactivate the ring compared to N-alkylated or unsubstituted indoles.

Stability and Storage: 3-Methyl-1H-indole-1-carbonitrile is expected to be a stable solid under standard laboratory conditions. However, like many indole derivatives, prolonged exposure to light and air may lead to gradual decomposition. It should be stored in a tightly sealed container, protected from light, in a cool, dry place.

Safety and Handling:

  • Toxicology: Specific toxicological data for 3-Methyl-1H-indole-1-carbonitrile is not available. However, it should be handled with the standard precautions for novel chemical entities. Cyanogen bromide, a reagent in its synthesis, is highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound.

Conclusion and Future Outlook

3-Methyl-1H-indole-1-carbonitrile represents a synthetically accessible yet underexplored molecule with potential applications as a versatile intermediate in organic synthesis and drug discovery. The presence of the N-cyano group provides a unique handle for further chemical transformations, distinct from the more common C-2 or C-3 functionalized indoles. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from closely related compounds. It is anticipated that further research into this and similar N-cyanoindoles will unlock new avenues for the development of novel therapeutics and functional materials. The protocols and predictive data herein serve as a valuable resource for scientists poised to explore the chemical and biological landscape of this intriguing heterocyclic building block.

References

  • Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]

  • Synthetic method of 3-methylindole.
  • Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. The Japan Society for Analytical Chemistry. [Link]

  • Indole, 3-methyl-. NIST Chemistry WebBook. [Link]

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. National Institutes of Health. [Link]

  • Cyanation of methyl indole. ResearchGate. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

  • Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

  • 3-METHYL-1H-INDOLE | CAS 83-34-1. Matrix Fine Chemicals. [Link]

  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Royal Society of Chemistry. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. [Link]

  • 1H-Indole, 3-ethyl-. Organic Syntheses. [Link]

  • A Novel Process Of Manufacturing 3 Methylindole. Quick Company. [Link]

  • Chemical Properties of Indole, 3-methyl- (CAS 83-34-1). Cheméo. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. SciSpace. [Link]

  • Showing Compound 2(or 3)-methylindole (FDB004302). FooDB. [Link]

  • 3-[1-(1H-indol-3-yl)-3-methyl-but-2-enyl]-1H-indole. SpectraBase. [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 3-Methyl-1H-indole-1-carbonitrile: An In-Depth Technical Guide

Executive Overview 3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7), also known as 1-cyano-3-methylindole, is a highly specialized heterocyclic building block[1]. In modern drug development, the N-cyanation of indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7), also known as 1-cyano-3-methylindole, is a highly specialized heterocyclic building block[1]. In modern drug development, the N-cyanation of indoles serves as a critical pharmacophore modulation strategy. The N-cyano group acts as a bioisostere for N-alkyl or N-acyl groups, effectively reducing the basicity and metabolic liability of the indole nitrogen while providing a synthetic handle for further transformation into amidines or tetrazoles[2].

Because the N-cyano moiety is labile and prone to migration or nucleophilic attack, rigorous analytical validation is required to distinguish it from its C-cyano isomers (e.g., 3-methyl-1H-indole-2-carbonitrile). This whitepaper details the causality behind its synthetic regiocontrol and provides a definitive framework for its spectroscopic characterization (NMR, IR, MS).

Mechanistic Synthesis & Regiocontrol

The synthesis of 1-cyanoindoles is fundamentally distinct from C-cyanation. The indole nitrogen is non-basic, requiring strong deprotonation to generate an indolyl anion before reacting with an electrophilic cyanating agent like Cyanogen Bromide (BrCN) or Phenyl Cyanate (PhOCN)[2].

The Causality of Regioselectivity: Electrophilic addition to the indolyl anion presents a regioselectivity challenge between the N1 and C2/C3 positions. N-cyanation is kinetically favored at cryogenic temperatures (-78 °C to 0 °C). If the reaction is allowed to warm prematurely, or if Lewis acids are present, the system shifts toward thermodynamic control, leading to the migration of the cyano group to the carbon backbone (typically C2 in 3-substituted indoles)[3].

Synthesis SM 3-Methyl-1H-indole (Starting Material) Anion Indolyl Anion (Nucleophile) SM->Anion Base (n-BuLi) -78°C Reagent BrCN or PhOCN (Electrophile) Anion->Reagent Addition Target 3-Methyl-1H-indole-1-carbonitrile (Target) Reagent->Target Kinetic Control (-78°C to 0°C) Byproduct C2-Cyano Isomer (Byproduct) Reagent->Byproduct Thermodynamic Control (Elevated Temp)

Fig 1: Reaction pathway and regiocontrol mechanism for the N-cyanation of 3-methylindole.

Spectroscopic Causality & Data Presentation

Validating the structure of 3-Methyl-1H-indole-1-carbonitrile requires a multi-modal approach. The data below synthesizes the expected diagnostic shifts based on the established behavior of N-cyanoindole scaffolds[2][4].

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the reaction class. The diagnostic feature of the N-cyano group is a sharp, distinct band in the 2220–2250 cm⁻¹ region[2][4].

  • Causality: The strong dipole moment of the N-C≡N bond produces a highly visible stretch, whereas C-linked nitriles often appear slightly lower and weaker. The complete disappearance of the broad N-H stretch (~3400 cm⁻¹) confirms that substitution occurred at the nitrogen[4].

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of regiochemistry.

  • ¹³C NMR (The Ultimate Diagnostic): The cyano carbon attached directly to the nitrogen (N-CN) resonates significantly upfield at ~105.0–110.0 ppm [2][4].

    • Causality: Despite the inductive electron-withdrawing nature of the nitrile, the adjacent nitrogen lone pair provides strong diamagnetic shielding. If the cyano group had migrated to a carbon atom (C-CN), the shift would appear further downfield at ~117 ppm[4].

  • ¹H NMR: The C2-proton is highly sensitive to N-substitution. In the parent 3-methylindole, C2-H appears around δ 7.0 ppm. Upon N-cyanation, the electron-withdrawing effect of the nitrile strongly deshields this proton, pushing it downfield to δ 7.5–7.8 ppm [2]. The C3-methyl group remains a sharp singlet around δ 2.3–2.4 ppm.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass. The molecular ion [M]⁺ is observed at m/z 156.0687. A characteristic fragmentation pathway involves the loss of the cyano radical (M-26), yielding a stable methylindole cation at m/z 130, which can undergo ring expansion to a quinolinium species.

Quantitative Data Summaries

Table 1: Diagnostic ¹H NMR Assignments (400 MHz, CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Causality / Notes
C2-H 7.50 – 7.80 Singlet (s) 1H Strong downfield shift due to N-CN descreening[2].
C4-H 7.50 – 7.60 Doublet (d) 1H Aromatic, ortho to methyl group.
C7-H 7.35 – 7.45 Doublet (d) 1H Aromatic, adjacent to N-CN group.
C5-H, C6-H 7.15 – 7.35 Multiplets (m) 2H Standard indole aromatic envelope.

| C3-CH₃ | 2.30 – 2.45 | Singlet (s) | 3H | Attached to C3; unaffected by N-substitution[4]. |

Table 2: Diagnostic ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon Atom Chemical Shift (δ, ppm) Causality / Notes
N-C≡N 105.0 – 110.0 Critical: Upfield shift confirms N-linkage[2][4].
C2 122.0 – 125.0 Deshielded by adjacent N-CN group.
C7a 134.0 – 136.0 Bridgehead carbon adjacent to nitrogen.

| C3-CH₃ | 9.0 – 10.5 | Typical chemical shift for an indole C3-methyl. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow integrates synthesis with immediate analytical feedback loops, preventing the downstream processing of isomeric impurities.

Analysis Step1 Crude Product Step2 IR Scan (2220 cm⁻¹) Step1->Step2 Screen N-C≡N Step3 13C NMR (~105 ppm) Step2->Step3 Confirm N-linkage Step4 1H NMR (C2-H Shift) Step3->Step4 Verify Regiochemistry Step5 Verified Product Step4->Step5 Final Validation

Fig 2: Self-validating spectroscopic workflow for confirming N-cyanation structural identity.

Protocol A: Kinetically Controlled Synthesis
  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve 3-methylindole (1.0 equiv) in anhydrous THF to a concentration of 0.2 M.

  • Cryogenic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete formation of the indolyl anion[2].

  • Electrophilic Cyanation: Prepare a solution of Phenyl Cyanate (PhOCN) or Cyanogen Bromide (BrCN) (1.2 equiv) in minimal anhydrous THF. Add this dropwise to the -78 °C reaction mixture.

    • Critical Control: Maintain -78 °C for 1 hour to enforce kinetic control and prevent C2-cyanation[3].

  • Quench & Extraction: Slowly warm the reaction to 0 °C and immediately quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Protocol B: Analytical Validation Workflow
  • Primary IR Screen: Before proceeding to NMR, analyze the crude solid via ATR-FTIR.

    • Validation Check: If the 3400 cm⁻¹ N-H peak is still present, the deprotonation failed. If the 2220 cm⁻¹ peak is absent, cyanation failed. Proceed only if the N-C≡N stretch is dominant[4].

  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 298 K.

    • ¹³C NMR: 100 MHz, 512 scans, 298 K (Proton-decoupled).

  • Data Interpretation: Cross-reference the resulting spectra against Table 1 and Table 2. The presence of a ¹³C peak at ~105-110 ppm is the definitive green light that the N-cyano target has been successfully synthesized[2].

References

  • GuideChem - 1H-indole-1-carbonitrile, 3-methyl- (9CI) (CAS: 477862-62-7).
  • BenchChem Technical Resources - 7-Methyl-1H-indole-1-carbonitrile Synthesis and Regiocontrol.
  • BenchChem Technical Resources - N-Cyanoindole Spectroscopic Signatures (1H and 13C NMR).

Sources

Foundational

3-Methyl-1H-indole-1-carbonitrile: Synthesis Pathways, Precursors, and Mechanistic Insights

Executive Summary The N-cyanation of indoles represents a critical transformation in synthetic and medicinal chemistry. The introduction of a cyano group at the N-1 position fundamentally alters the electronic landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyanation of indoles represents a critical transformation in synthetic and medicinal chemistry. The introduction of a cyano group at the N-1 position fundamentally alters the electronic landscape of the indole core, eliminating its hydrogen bond donor (HBD) capacity while serving as a versatile electrophilic handle for downstream functionalization[1]. 3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) is a particularly valuable scaffold[2]. Unlike unsubstituted indoles, which are prone to competing C-3 cyanation due to the high nucleophilicity of the C-3 position, the presence of the C-3 methyl group in the precursor (skatole) inherently blocks this side reaction, ensuring absolute regioselectivity during electrophilic N-cyanation.

This technical guide details the precursor landscape, mechanistic pathways, and self-validating experimental protocols required to synthesize 3-methyl-1H-indole-1-carbonitrile with high scientific integrity.

Precursor Landscape & Reagent Selection

The synthesis of 3-methyl-1H-indole-1-carbonitrile relies on the efficient deprotonation of the indole precursor followed by an electrophilic quench. The selection of reagents dictates the safety, yield, and scalability of the workflow.

  • Primary Substrate : 3-Methylindole (Skatole) . The C-3 methyl group is highly advantageous. By occupying the most nucleophilic carbon on the indole ring, it directs incoming electrophiles exclusively to the N-1 position, bypassing the need for complex directing groups or low-temperature kinetic control.

  • Base Selection : Sodium Hydride (NaH) is the gold standard for this transformation. The indole N-H is only weakly acidic (pKa ~16.2 in DMSO). Weaker bases (like K₂CO₃) fail to drive complete anion formation. NaH ensures irreversible deprotonation, driven thermodynamically by the evolution of hydrogen gas[1].

  • Cyanating Agents :

    • Cyanogen Bromide (BrCN): The classical, highly atom-economical electrophile. While highly reactive, it poses significant safety risks due to its volatility and severe toxicity[1].

    • N-Cyanosuccinimide (NCS): A modern, bench-stable alternative. NCS transfers the electrophilic "CN⁺" species without generating highly toxic byproducts, making it a greener surrogate for scale-up[3],[4].

Mechanistic Workflow

The N-cyanation of 3-methylindole operates via a straightforward but highly sensitive bimolecular nucleophilic substitution (


)-like trapping mechanism. The strong base deprotonates the indole to form a highly nucleophilic indolyl anion. This intermediate rapidly attacks the linear, electrophilic cyano group of the cyanating agent.

Pathway A 3-Methylindole (Precursor) B Deprotonation (NaH / DMF) A->B - H2 (gas) C Indolyl Anion (Nucleophile) B->C 0°C, 30 min E 3-Methyl-1H-indole- 1-carbonitrile C->E S_N2 Attack D Electrophile (BrCN or NCS) D->E CN+ Transfer

Mechanistic workflow for the electrophilic N-cyanation of 3-methylindole.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols integrate causality—explaining why specific experimental choices are made—and self-validation steps to confirm reaction progress in real-time.

Protocol A: Classical BrCN-Mediated N-Cyanation[1]

This protocol utilizes Cyanogen Bromide and is ideal for maximizing yield in discovery chemistry settings.

  • Activation (Anion Formation) :

    • Step: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF at 0 °C under an inert argon atmosphere.

    • Causality: Washing the NaH with dry hexane prior to suspension is recommended to remove the mineral oil, which can interfere with downstream crystallization. The 0 °C temperature is critical; it controls the highly exothermic deprotonation step and prevents the thermal degradation of DMF into dimethylamine, which could act as a competing nucleophile.

    • Step: Dissolve 3-methylindole (1.0 equiv) in DMF and add dropwise over 10 minutes. Stir for 30 minutes.

  • Electrophilic Cyanation :

    • Step: Prepare a solution of BrCN (1.2 equiv) in DMF. Warning: BrCN is highly toxic; perform strictly in a fume hood. Add this solution dropwise to the indolyl anion at 0 °C.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive BrCN, preventing localized concentration spikes that could lead to dimerization of the indole or runaway polymerization of the cyanating agent.

  • Self-Validation (TLC Monitoring) :

    • Step: After allowing the mixture to warm to room temperature (2–4 hours), check the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc/Hexane.

    • Causality: The starting 3-methylindole (

      
       ~0.4) will disappear. A new, distinct, and less polar spot corresponding to 3-methyl-1H-indole-1-carbonitrile (
      
      
      
      ~0.6) will appear. This predictable shift to a higher
      
      
      value validates the successful removal of the polar N-H bond[1].
  • Workup : Quench carefully with saturated

    
     to neutralize unreacted NaH, extract with EtOAc, and purify via flash chromatography.
    
Protocol B: Bench-Stable NCS-Mediated N-Cyanation[3],[4]

This protocol utilizes N-Cyanosuccinimide (NCS) to bypass the toxicity of BrCN.

  • Preparation : Dissolve 3-methylindole (1.0 equiv) in anhydrous THF or DCM.

  • Catalysis/Activation : Introduce a suitable Lewis acid (e.g.,

    
    , 10-20 mol%) or a strong base (if utilizing a purely anionic pathway).
    
    • Causality: In Lewis acid-catalyzed pathways, the catalyst coordinates to the succinimide carbonyls of NCS, increasing the electrophilicity of the cyano group and facilitating direct CN transfer without requiring harsh deprotonation[4].

  • Cyanation : Add NCS (1.2 equiv) as a solid in one portion. Stir at room temperature until completion.

    • Causality: Because NCS is a bench-stable solid, it does not suffer from the volatility issues of BrCN, allowing for safer, single-portion additions and simplified workups that do not generate HCN gas.

Quantitative Data Presentation

The choice of pathway depends on the balance between desired yield, available safety infrastructure, and scale. The table below summarizes the operational metrics of both approaches.

ParameterProtocol A (BrCN Pathway)Protocol B (NCS Pathway)
Cyanating Agent Cyanogen Bromide (BrCN)N-Cyanosuccinimide (NCS)
Base / Catalyst NaH (1.5 equiv)Base or Lewis Acid (e.g.,

)
Solvent Anhydrous DMFTHF or DCM
Temperature 0 °C to Room TempRoom Temp to 80 °C
Typical Yield 85 – 95%75 – 88%
Toxicity Profile High (Volatile, Highly Toxic)Low (Bench-stable solid)
Regioselectivity Exclusive N-1 (C-3 blocked)Exclusive N-1 (C-3 blocked)

Downstream Applications

Once synthesized, 3-methyl-1H-indole-1-carbonitrile serves as a highly versatile node in drug discovery. The N-cyano group acts as a powerful electron-withdrawing group that modulates the basicity of the indole system. Furthermore, it is a prime candidate for cycloaddition reactions to form tetrazole bioisosteres or nucleophilic additions to generate complex amidines[1].

Applications Core 3-Methyl-1H-indole-1-carbonitrile App1 Tetrazole Bioisosteres (via Azide Cycloaddition) Core->App1 + NaN3 App2 Amidines (via Nucleophilic Addition) Core->App2 + Amines App3 Kinase Inhibitors (H-bond Modulation) Core->App3 Drug Design

Downstream synthetic and therapeutic applications of N-cyanoindole scaffolds.

References

  • Friedel-Crafts-Type Electrophilic Radiocyanation of (Hetero)Arenes Source: PMC - NIH
  • GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide Source: ResearchG
  • 7-Methyl-1H-indole-1-carbonitrile Source: Benchchem
  • 477862-62-7 | 3-Methyl-1H-indole-1-carbonitrile Source: BLD Pharm

Sources

Exploratory

In-Depth Technical Guide: 3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7)

Executive Summary 3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7), structurally recognized as an N-cyano derivative of skatole (3-methylindole), is a highly versatile building block in advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7), structurally recognized as an N-cyano derivative of skatole (3-methylindole), is a highly versatile building block in advanced organic synthesis and a subject of intense study in photophysical chemistry. For drug development professionals and synthetic chemists, the installation of the N-cyano group transforms the electron-rich indole core into an electron-deficient scaffold. This modification unlocks unique downstream reactivity, including regioselective C2-lithiation, dearomatization via cycloadditions, and the synthesis of bioisosteres such as tetrazoles . Furthermore, cyanoindoles serve as highly sensitive fluorescent probes, offering critical insights into protein conformation and microenvironmental hydration .

This whitepaper synthesizes the physicochemical properties, structural reactivity, photophysical dynamics, and field-proven synthetic methodologies associated with this compound.

Physicochemical Properties & Structural Analysis

The addition of the strongly electron-withdrawing cyanamide group at the N1 position significantly lowers the Highest Occupied Molecular Orbital (HOMO) of the indole ring, dampening its inherent nucleophilicity while activating the C2 position for directed metalation.

Table 1: Quantitative Data & Identifiers
PropertyValue
Chemical Name 3-Methyl-1H-indole-1-carbonitrile
CAS Registry Number 477862-62-7
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
SMILES String CC1=CN(C#N)C2=C1C=CC=C2
Core Scaffold Skatole (3-Methylindole)
Key Functional Group N-Cyanamide (Indole-1-carbonitrile)

Mechanistic Pathways & Reactivity Profile

The N-cyano group serves a dual purpose: it acts as a robust protecting group that is stable under various conditions, and it functions as a powerful directing/activating group.

  • Directed C2-Lithiation: The lone pair on the cyano nitrogen can coordinate with organolithium reagents, directing deprotonation exclusively to the C2 position. This enables the precise installation of electrophiles at a traditionally challenging site.

  • Dearomatization & Cycloadditions: By withdrawing electron density from the pyrrole ring, the N-cyano group makes the C2-C3 double bond more susceptible to (3+2) and (4+2) cycloadditions, facilitating the synthesis of complex polycyclic alkaloid frameworks.

  • Nucleophilic Attack on the Nitrile: The electrophilic carbon of the N-cyano group can be attacked by nucleophiles (e.g., azides or amines) to generate tetrazoles or amidines, which are critical pharmacophores in medicinal chemistry.

ReactivityMap Skatole 3-Methylindole (Skatole) Base NaH / DMF Deprotonation Skatole->Base Step 1 Anion Indolyl Anion (Ambident Nucleophile) Base->Anion H2 Evolution BrCN Cyanogen Bromide Electrophilic Cyanation Anion->BrCN Step 2 (-10 °C) Target 3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7) BrCN->Target N-Cyanation Lithiation C2-Lithiation (Directed by N-CN) Target->Lithiation Regioselective Nucleophile Nucleophilic Attack (Amidines/Tetrazoles) Target->Nucleophile CN Activation Dearomatization Cycloadditions (Dearomatization) Target->Dearomatization EWG Effect

Synthetic workflow and downstream reactivity of CAS 477862-62-7.

Photophysical Dynamics: The Cyanoindole Fluorophore

Cyanoindoles are extensively engineered as fluorescent probes to interrogate protein dynamics. While substitutions at the 4-position yield highly fluorescent molecules, N-cyano substitution (along with 5-, 6-, and 7-substitutions) introduces profound sensitivity to aqueous microenvironments .

In non-polar media, 3-methyl-1H-indole-1-carbonitrile exhibits standard radiative decay from the S₁ excited state. However, in aqueous solutions, the molecule forms hydrogen-bonded clusters with water. Upon UV excitation, these clusters facilitate an Excited State Proton Transfer (ESPT) or hydrogen transfer. This creates a non-radiative decay pathway through an S₁/S₀ conical intersection, effectively quenching the fluorescence . This "on/off" quenching mechanism is highly valuable for researchers designing sensors that detect the hydration status of hydrophobic protein pockets.

Photophysics Ground S0 State (Ground State) Excited S1 State (Excited State) Ground->Excited Photon Absorption (UV) Aqueous Aqueous Microenvironment (H2O Clusters) Excited->Aqueous Solvation Radiative Radiative Decay (Fluorescence) Excited->Radiative Non-polar Media Conical S1/S0 Conical Intersection (Proton Transfer) Aqueous->Conical H-Bonding / ESPT Radiative->Ground Photon Emission NonRadiative Non-Radiative Decay (Quenching) NonRadiative->Ground Return to S0 Conical->NonRadiative Energy Dissipation

Photophysical pathways and fluorescence quenching mechanism in aqueous media.

Experimental Methodology: Electrophilic N-Cyanation

The following self-validating protocol details the synthesis of 3-methyl-1H-indole-1-carbonitrile from skatole. The methodology relies on the generation of an ambident indolyl anion, followed by kinetically controlled electrophilic cyanation .

Objective

To selectively install a cyano group at the N1 position of 3-methylindole while strictly avoiding C2/C3 cyanation side reactions.

Reagents
  • 3-Methylindole (Skatole): 1.0 equiv

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 equiv

  • Cyanogen Bromide (BrCN): 1.2 equiv (Caution: Highly toxic and volatile)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Workflow

Step 1: Anion Generation (Activation)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen/argon inlet.

  • Suspend NaH in anhydrous DMF and cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10 minutes.

  • Causality: The N-H proton of skatole (pKa ~16.5) must be irreversibly deprotonated to form the highly nucleophilic indolyl anion. NaH provides the necessary non-nucleophilic basicity.

  • Self-Validation: The evolution of H₂ gas serves as an immediate visual confirmation of deprotonation. The solution will typically transition to a yellow/brown hue. Stir for an additional 30 minutes at room temperature to ensure completion.

Step 2: Electrophilic Cyanation

  • Cool the reaction mixture down to -10 °C to 0 °C using a salt-ice bath.

  • Prepare a separate solution of BrCN in anhydrous DMF and add it dropwise to the indolyl anion over 15 minutes.

  • Causality: Strict temperature control is the critical variable here. At higher temperatures, the ambident indolyl anion may undergo thermodynamic C-cyanation. Low temperatures kinetically favor the harder nitrogen center reacting with the electrophilic carbon of BrCN.

  • Self-Validation: Monitor the reaction via TLC (20% EtOAc in Hexanes). The starting skatole (lower

    
    ) will be consumed, and a new, less polar spot (the N-cyano product) will appear at a higher 
    
    
    
    due to the elimination of N-H hydrogen bonding capacity.

Step 3: Quenching and Isolation

  • Once TLC indicates complete consumption of the starting material (typically 2–4 hours), quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: NH₄Cl safely neutralizes any unreacted NaH without introducing a strong aqueous base (like NaOH) that could prematurely hydrolyze the newly formed N-cyano group.

  • Self-Validation: The cessation of bubbling upon the addition of the aqueous quench confirms the complete destruction of residual hydride.

References

  • Lu, L., et al. "Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes." The Journal of Physical Chemistry B, 2019. URL:[Link]

  • "Excited state hydrogen or proton transfer pathways in microsolvated n-cyanoindole fluorescent probes." Physical Chemistry Chemical Physics (PCCP), 2024. URL:[Link]

Foundational

Biological Activity and Synthetic Utility of Substituted Indole-1-carbonitriles: A Technical Whitepaper

Executive Summary & Mechanistic Rationale Substituted indole-1-carbonitriles (N-cyanoindoles) represent a highly specialized class of heterocyclic intermediates and biological probes. Unlike the more common C3-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Substituted indole-1-carbonitriles (N-cyanoindoles) represent a highly specialized class of heterocyclic intermediates and biological probes. Unlike the more common C3-substituted indoles, the installation of a nitrile group directly onto the indole nitrogen fundamentally alters the electronic and steric landscape of the pharmacophore.

Mechanistically, the N-cyano group acts as a potent electron-withdrawing group (EWG). This creates a "push-pull" electronic system that significantly lowers the electron density of the pyrrole ring, deactivating the system toward electrophilic aromatic substitution[1]. In drug design, this modification is highly strategic: it eliminates the hydrogen-bond donor (HBD) capacity of the native indole nitrogen, increases lipophilicity, and modulates the metabolic stability of the compound. Consequently, N-cyanoindoles are frequently utilized to shift a molecule's pharmacological profile from a substrate/agonist (which often relies on the N-H bond for target engagement) to an allosteric inhibitor or competitive antagonist[2].

Biophysical and Biological Applications

Cyanotryptophans as Microenvironment-Sensitive Fluorescent Probes

The most prominent biophysical application of substituted cyanoindoles lies in their use as fluorescent probes (cyanotryptophans) for studying protein conformational changes, hydration dynamics, and DNA-protein interactions. The photophysical fate of these molecules is strictly dictated by the positional isomerism of the cyano group.

In aqueous environments, 5-, 6-, and 7-cyanoindoles undergo rapid non-radiative decay, rendering them practically non-fluorescent. This quenching is driven by an Excited State Proton Transfer (ESPT) mechanism, where the excited fluorophore transfers a proton to surrounding water molecules, rapidly collapsing the S1 state to the S0 ground state via internal conversion[3].

Conversely, 4-cyanoindole (4-CNI) possesses a uniquely high energy barrier in its S1 state potential energy surface along the N-H bond stretch. This barrier effectively blocks the ESPT non-radiative decay pathway[3]. As a result, 4-CNI and its derivatives (such as 4-cyanoindole-2′-deoxyribonucleoside) exhibit a remarkably high quantum yield and a long fluorescence lifetime in water, making them superior isomorphic fluorescent probes compared to traditional standards like 2-aminopurine[4][5].

Affinity Capture for Cryo-Electron Microscopy (Cryo-EM)

In structural biology, cyanoindole derivatives have been successfully deployed as small-molecule "bait" on affinity grids for Cryo-Electron Microscopy. By covalently linking a high-affinity cyanoindole ligand to a lipid monolayer, researchers can selectively capture target proteins directly from crude solutions. For example, this methodology was used to capture the human p97 AAA+ ATPase. The noncovalent capture stabilized multiple configurational states of the protein, enabling the resolution of a 3.6 Å double-hexamer structure and providing critical insights for structure-based drug design[6].

Pharmacophore Modulation in Antimicrobial Discovery

Beyond biophysics, N-cyanoindoles serve as critical precursors for complex polycyclic bioactive molecules. The N-cyano group can act as a directing group for regioselective cycloadditions or as a reactive handle. For instance, the synthesis of pyrrolo[3,2-e]indole-1-carbonitriles relies on the cyano scaffold to generate compounds that exhibit potent antimicrobial and targeted cytotoxic activities[7].

Quantitative Data: Photophysical Properties

The following table summarizes the dramatic impact of positional substitution on the photophysical properties of cyanoindoles in aqueous solutions. Data illustrates the unique stability of the 4-CNI excited state.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ) in H₂OFluorescence Lifetime (τ, ns)
Native Indole ~270~350~0.04~4.0
4-Cyanoindole ~310–320~412~0.85~9.1
5-Cyanoindole ~315Quenched< 0.01< 0.1
6-Cyanoindole ~320Quenched< 0.01< 0.1
7-Cyanoindole ~325Quenched< 0.01< 0.1

Experimental Methodologies

Protocol A: Electrophilic N-Cyanation of Indole Derivatives

Indoles are ambident nucleophiles. Standard electrophilic cyanation predominantly yields 3-cyanoindoles because the C3 position is "soft" and highly nucleophilic. To force N-cyanation, a "hard-hard" interaction strategy must be employed by deprotonating the non-basic nitrogen[1][2].

  • Preparation: Flame-dry a round-bottom flask under an Argon atmosphere. Dissolve the substituted indole (1.0 equiv, e.g., 10 mmol) in anhydrous DMF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Causality: NaH acts as a strong base to deprotonate the N1 position, generating the highly nucleophilic "hard" indolyl anion. Evolution of H₂ gas will be observed. Stir for 30 minutes.

  • Electrophilic Addition: Prepare a solution of Cyanogen Bromide (BrCN, 1.2 equiv) in anhydrous DMF. Safety Critical: BrCN is highly toxic, volatile, and hydrolyzes to release HCN. All operations must be performed in a functioning fume hood. Add the BrCN solution dropwise to the indolyl anion mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progression via TLC (Silica, 10% EtOAc in Hexanes). Validation: The N-cyano product will exhibit a higher Rf value than the starting material due to the elimination of the N-H hydrogen bond donor.

  • Work-up: Cool to 0 °C and quench carefully with saturated aqueous NaHCO₃ (pH > 8 prevents HCN gas evolution). Extract with EtOAc (3x), wash the combined organics with water to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Relative Quantum Yield Determination for Cyanotryptophans

To validate the photophysical integrity of synthesized cyanoindole probes, the relative quantum yield must be measured against a known standard[8].

  • Standard Selection: Select a reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) that absorbs at the same excitation wavelength (e.g., 310 nm) as the synthesized cyanoindole.

  • Sample Preparation: Prepare a dilution series (minimum of 5 concentrations) of both the cyanoindole sample and the standard in the solvent of interest (e.g., Milli-Q water). Causality: Ensure the absorbance at the excitation wavelength is strictly between 0.02 and 0.1 OD. Exceeding 0.1 OD will cause inner-filter effects, leading to artificial fluorescence quenching and inaccurate yield calculations.

  • Measurement: Record the fluorescence emission spectra for all dilutions using a spectrofluorometer. Integrate the total fluorescence intensity (area under the emission curve) for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the sample and the standard. The quantum yield (Φx) is calculated using the gradients (Grad) of the linear fits: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) (where η is the refractive index of the solvent).

Mechanistic Visualization

G Start Substituted Indole (N-H) Base Deprotonation (NaH, Anhydrous DMF) Start->Base Anion Indolyl Anion (Hard Nucleophile) Base->Anion H2 gas evolution Electrophile Electrophilic Addition (BrCN, 0°C to RT) Anion->Electrophile Kinetic Control Product Indole-1-carbonitrile (Major N-CN Product) Electrophile->Product N1 Attack SideProduct C3-Cyanoindole (Minor Byproduct) Electrophile->SideProduct C3 Attack

Workflow and regioselectivity of electrophilic indole N-cyanation using cyanogen bromide.

References

  • 7-Methyl-1H-indole-1-carbonitrile | Benchchem Source: Benchchem URL
  • Affinity Capture of p97 with Small-Molecule Ligand Bait Reveals a 3.
  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles Source: PMC - NIH URL
  • Unveiling the Photophysical Profile of 4-Cyanoindole: A Technical Guide Source: Benchchem URL
  • Uncovering the Radiative and Non-Radiative Decay Pathways of N-Cyanoindole Fluorescent Probes in Aqueous Solution Source: ProQuest URL
  • 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN)

Sources

Exploratory

3-Methyl-1H-indole-1-carbonitrile stability and degradation profile

An In-depth Technical Guide on the Stability and Degradation Profile of 3-Methyl-1H-indole-1-carbonitrile Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Stability and Degradation Profile of 3-Methyl-1H-indole-1-carbonitrile

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and degradation profile of 3-Methyl-1H-indole-1-carbonitrile. Due to the limited availability of direct stability studies on this specific molecule, this document leverages established chemical principles of the indole nucleus and the N-cyano functional group, supported by data from analogous structures, to construct a predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, and providing robust, field-proven protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction and Physicochemical Properties

3-Methyl-1H-indole-1-carbonitrile is a unique heterocyclic compound featuring a 3-methylated indole ring with a cyano group attached to the indole nitrogen. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The N-cyano group, while less common than C-cyano substituents, introduces distinct electronic and steric properties, making this molecule an interesting candidate for further investigation. Understanding its chemical stability is paramount for its potential development and application.

The stability of this molecule is predicted to be primarily influenced by the reactivity of the indole ring and the N-cyano moiety. The indole ring is known to be susceptible to oxidation and is also light-sensitive.[1] The N-cyano group, being part of a cyanamide-like structure, is anticipated to be susceptible to hydrolysis.

Table 1: Physicochemical Properties of 3-Methyl-1H-indole and Related Compounds

Property3-Methyl-1H-indole (Skatole)1-Methyl-1H-indole-3-carbonitrilePredicted for 3-Methyl-1H-indole-1-carbonitrile
CAS Number 83-34-1[2]24662-37-1Not available
Molecular Formula C9H9N[2]C10H8N2C10H8N2
Molecular Weight 131.18 g/mol [2]156.18 g/mol 156.18 g/mol
Appearance Fine crystalline powder[2]SolidLikely a solid at room temperature
Melting Point 94 - 96 °C[2]Not availableData not available
Solubility Soluble in ethanol, ether, benzene, acetone, chloroform.[1]Not availableExpected to be soluble in organic solvents.
Stability Stable, but light-sensitive. Incompatible with strong oxidizing agents, strong acids.[1]Not availablePredicted to be sensitive to light, strong acids, bases, and oxidizing agents.

Predicted Stability Profile and Degradation Pathways

The overall stability of 3-Methyl-1H-indole-1-carbonitrile will be a function of its susceptibility to hydrolysis, oxidation, photolysis, and thermolysis.

Hydrolytic Degradation

The N-cyano group is the most probable site for hydrolytic degradation. The hydrolysis of nitriles can occur under both acidic and alkaline conditions.[3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen of the cyano group is likely to be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This would likely lead to the cleavage of the N-CN bond, yielding 3-methyl-1H-indole and cyanic acid (which would further hydrolyze to ammonia and carbon dioxide).

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion can directly attack the electrophilic carbon of the nitrile group. This would also likely result in the formation of 3-methyl-1H-indole.

Oxidative Degradation

The electron-rich indole ring is susceptible to oxidation.[4] Common laboratory oxidizing agents like hydrogen peroxide can lead to the formation of various oxidized species.

  • Formation of 2-Oxindoles: A probable oxidative degradation pathway involves the oxidation of the indole ring at the 2-position to form a 2-oxindole derivative.[4]

  • N-Oxide Formation: While less common for the indole nitrogen itself when substituted, oxidation could potentially occur.

Photodegradation

Indole and its derivatives are known to be sensitive to light.[1] The absorption of UV radiation can lead to the formation of excited states that can undergo various reactions, including dimerization, oxidation, and rearrangement. Following ICH Q1B guidelines for photostability testing is crucial.[5]

Thermal Degradation

While generally stable at ambient temperatures, elevated temperatures can induce degradation. The thermal stability would need to be assessed, but significant decomposition is generally expected at temperatures well above its melting point. Thermal decomposition of related cyanate esters begins with hydrocarbon chain scission followed by decyclization of the triazine ring at around 450°C.[6] While the N-cyano group is different, this suggests the core indole structure is relatively thermally stable.

Predicted Degradation Pathways Diagram

G parent 3-Methyl-1H-indole-1-carbonitrile hydrolysis_product 3-Methyl-1H-indole parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product 3-Methyl-1-(cyano)-1H-indol-2(3H)-one parent->oxidation_product  Oxidation (e.g., H2O2) further_hydrolysis Ammonia + CO2 hydrolysis_product->further_hydrolysis  (from cyanic acid hydrolysis)

Caption: Predicted major degradation pathways of 3-Methyl-1H-indole-1-carbonitrile.

Recommended Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8] The following protocol is a robust starting point.

Objective: To identify potential degradation products of 3-Methyl-1H-indole-1-carbonitrile under various stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents
  • 3-Methyl-1H-indole-1-carbonitrile

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N and 0.1N)

  • Sodium hydroxide (1N and 0.1N)

  • Hydrogen peroxide (3% and 30%)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Buffer salts (e.g., phosphate or acetate)

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 3-Methyl-1H-indole-1-carbonitrile in Acetonitrile (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1N HCl, RT & 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, RT & 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (ICH Q1B light conditions) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC-UV/DAD dilute->hplc mass_spec Characterize degradants by LC-MS hplc->mass_spec

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Methyl-1H-indole-1-carbonitrile in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1N HCl.

    • Keep one set at room temperature and another at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1N NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1N NaOH.

    • Follow the same temperature and time points as for acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H2O2.

    • Keep at room temperature and monitor at the same time points.

  • Thermal Degradation:

    • Keep a known quantity of the solid compound in an oven at 80°C.

    • Sample at appropriate time points, dissolve in acetonitrile, and analyze.

  • Photostability:

    • Expose the solid compound and a solution in acetonitrile/water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

    • A control sample should be kept in the dark.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method is crucial to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Recommended HPLC Method Parameters (Starting Point)

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure good peak shape for the indole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 min, then hold at 90% B for 5 min, and re-equilibrate at 10% B for 5 min.A gradient elution is necessary to separate potential degradants with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV/DAD at 220 nm and 280 nmIndoles have strong absorbance around 220 nm and a characteristic absorbance around 280 nm. A Diode Array Detector (DAD) is crucial for peak purity analysis.
Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the parent peak from all degradation product peaks is the key aspect of a stability-indicating method.

Conclusion

While specific experimental data on the stability of 3-Methyl-1H-indole-1-carbonitrile is scarce, a scientifically sound predictive profile can be constructed based on the known chemistry of the indole ring and the N-cyano functional group. The primary degradation pathways are anticipated to be hydrolysis of the N-cyano group and oxidation of the indole ring. The provided forced degradation protocol and the starting HPLC method offer a robust framework for researchers to experimentally determine the stability profile, identify degradation products, and develop a validated stability-indicating analytical method for this promising molecule.

References

  • Benchchem. An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile: Discovery and History.
  • Ayari, S., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. X-Ray Structure Analysis Online, 36, 11-13.
  • MDPI. (2024). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches.
  • ResearchGate. (2020). (PDF) Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile.
  • Eureka Kit Cromatografici. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST - Code Z60010.
  • ResearchGate. (2025).
  • Eureka Kit Cromatografici. 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST - Code Z60010.
  • Chem-Impex. 3-Methylindole.
  • Cheméo. Chemical Properties of Indole, 3-methyl- (CAS 83-34-1).
  • Sigma-Aldrich. 1-Methyl-1H-indole-3-carbonitrile AldrichCPR.
  • Thermo Scientific Chemicals. 1-Methylindole-3-carbonitrile, 96%.
  • Organic Syntheses. 1-methylindole.
  • ChemicalBook. 3-Methylindole CAS#: 83-34-1.
  • PubMed. (2001).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Google Patents. CN102432518A - Synthetic method of 3-methylindole.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • ResearchGate. (2016). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • ROSA P. (2001).
  • RSC Publishing.
  • Chemguide. HYDROLYSING NITRILES.
  • American Journal of Chemistry. (2023).
  • PharmaInfo.
  • MDPI. (2018).
  • Technical Disclosure Commons. (2025).
  • Magritek.

Sources

Foundational

Strategic Research Applications of 3-Methyl-1H-indole-1-carbonitrile: A Technical Whitepaper

Executive Summary 3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7), also known as 1-cyano-3-methylindole, is a highly specialized heterocyclic building block situated at the intersection of synthetic methodology, medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7), also known as 1-cyano-3-methylindole, is a highly specialized heterocyclic building block situated at the intersection of synthetic methodology, medicinal chemistry, and chemical biology1[1]. By installing a strongly electron-withdrawing nitrile group on the indole nitrogen of a 3-methylindole (skatole) core, researchers generate a unique "push-pull" electronic system. This whitepaper details the causality behind its reactivity, its emerging applications in drug discovery and photophysics, and provides self-validating protocols for its utilization in advanced research settings.

Structural Paradigm: The Electronic "Push-Pull" System

The native indole ring is electron-rich and typically undergoes electrophilic aromatic substitution (EAS) at the C3 position. However, in 3-methyl-1H-indole-1-carbonitrile, the C3 position is sterically blocked by a methyl group, and the N1 position is functionalized with a cyano group.

The N-cyano group acts as a potent electron-withdrawing group (EWG). It significantly lowers the electron density of the pyrrole ring, deactivating the system toward oxidative degradation2[2]. Conversely, the C3-methyl group exerts a weak inductive (+I) donating effect. This "push-pull" dynamic fundamentally alters the molecule's reactivity profile: it heavily acidifies the C2 proton, enabling highly regioselective base-mediated lithiation, and transforms the N-cyano group into a versatile directing group and masked bioisostere.

Applications in Drug Discovery & Chemical Biology

Bioisosteric Scaffolding (Tetrazole Precursors)

In lead optimization, the N-cyano group is frequently utilized as a precursor for tetrazoles. Reaction with sodium azide (NaN₃) and a Lewis acid converts the nitrile into a 1H-tetrazol-5-yl group, a classic bioisostere for carboxylic acids 2[2]. This transformation improves the metabolic stability and membrane permeability of the resulting pharmacophore, making the 3-methyl-1-cyanoindole scaffold highly valuable in the design of allosteric kinase inhibitors.

Microenvironment-Sensitive Fluorescent Probes

Cyanoindoles are extensively researched as unnatural fluorescent amino acid probes to study protein conformation and hydration3[3]. The fluorescence properties of n-cyanoindoles are highly sensitive to their microenvironment due to excited-state hydrogen transfer pathways. Upon UV excitation, solvent relaxation in aqueous (protic) environments often leads to non-radiative decay (quenching) via an S1/S0 conical intersection. In contrast, in hydrophobic protein interiors, they exhibit strong, red-shifted emission3[3]. The 3-methyl substitution adds a hyperconjugative effect that further tunes the La/Lb excited state mixing.

Affinity Capture for Cryo-EM

Recent advancements in structural biology utilize small-molecule ligands as "bait" to capture target proteins directly onto cryo-electron microscopy (cryo-EM) grids. Cyanoindole derivatives have been successfully employed as high-affinity ligands to capture complex AAA+ ATPases (like p97) from solution, enabling single-particle reconstruction of multiple configurational states 4[4].

Visualizations

SyntheticWorkflow SM 3-Methylindole (Starting Material) Anion Indolyl Anion (Hard Nucleophile) SM->Anion NaH, DMF, 0°C (Deprotonation) Product 3-Methyl-1H-indole-1-carbonitrile (Core Scaffold) Anion->Product BrCN, -78°C (Kinetic Control) Path1 C2-Lithiation (Directed Functionalization) Product->Path1 LDA, -78°C Path2 Tetrazole Formation (Bioisostere Synthesis) Product->Path2 NaN3, ZnBr2, Δ Path3 Fluorophore Integration (Chemical Biology) Product->Path3 Peptide Coupling

Synthetic pathways and downstream applications of 3-Methyl-1H-indole-1-carbonitrile.

Photophysics Ground Ground State (S0) Cyanoindole Probe Excited Excited State (S1) La/Lb Mixing Ground->Excited UV Excitation (~270 nm) Solvent Microenvironment Interaction Excited->Solvent Solvent Relaxation Emission Fluorescence Emission (High Quantum Yield) Solvent->Emission Aprotic/Hydrophobic (Protein Interior) Quench Non-Radiative Decay (Fluorescence Quenching) Solvent->Quench Protic/Aqueous (Solvent Exposed)

Jablonski-style state diagram illustrating microenvironment-sensitive fluorescence.

Quantitative Data Summaries

Table 1: Electronic and Reactivity Profile of Indole Substituents
ScaffoldC3 Reactivity (EAS)C2 Acidity (Lithiation)Primary Synthetic Utility
3-Methylindole BlockedLowBasic building block, fragrance
1-Cyanoindole DeactivatedHighN-deprotection, general C2-functionalization
3-Methyl-1H-indole-1-carbonitrile Blocked & Deactivated Very High Directed C2-scaffolding, Tetrazole Bioisosteres
Table 2: Comparative Photophysical Properties of Cyanoindole Probes
Probe DerivativeAbsorption Max (λex)Quantum Yield (Φ) in H₂OEnvironmental SensitivityDominant Decay in H₂O
Indole (Native) ~270 nmModerateLowRadiative
4-Cyanoindole ~270 nmHighModerateRadiative (Minimized quenching)
5-Cyanoindole ~270 nmLow (Quenched)High (H-bond sensitive)Non-Radiative (S1/S0 intersection)
3-Methyl-1-cyanoindole *~275 nmModerate-LowHigh (Steric + Electronic)Mixed

(Note: 3-Methyl-1-cyanoindole data is extrapolated from general n-cyanoindole photophysics3[3] for structural comparison).

Self-Validating Experimental Protocols

Protocol A: Electrophilic N-Cyanation of 3-Methylindole

Objective: Synthesize 3-Methyl-1H-indole-1-carbonitrile via base-mediated N-cyanation. Causality & Design: Indoles are ambident nucleophiles. While the C3 position is naturally nucleophilic, it is sterically blocked by the methyl group. To functionalize the hard N1 position, deprotonation is required. Using Sodium Hydride (NaH) generates the hard indolyl anion. Conducting the electrophilic addition of Cyanogen Bromide (BrCN) at sub-zero temperatures ensures kinetic control, overwhelmingly favoring N-cyanation over any potential C2-cyanation 2[2].

Self-Validating Workflow:

  • Deprotonation: Dissolve 3-methylindole in anhydrous DMF (0.5 M) under Argon. Cool to 0°C. Add NaH (1.2 eq) portion-wise.

    • Validation Checkpoint: Evolution of H₂ gas confirms active hydride. The solution will transition to a pale yellow/green hue, indicating successful indolyl anion formation.

  • Electrophilic Addition: Prepare a solution of freshly sublimed BrCN (1.2 eq) in DMF. Add dropwise over 15 minutes, maintaining the internal temperature below 0°C.

    • Causality: Slow addition prevents localized exothermic heating, which would drive the reaction toward thermodynamic C-cyanation.

    • Safety: BrCN is highly toxic; perform strictly in a fume hood with a bleach quench bath ready.

  • Reaction Monitoring: Stir for 2-4 hours, allowing gradual warming to room temperature.

    • Validation Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.4) must disappear, replaced by a less polar, UV-active spot (Rf ~0.6) representing the N-cyano product.

  • Quench and Purification: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with water to remove DMF, and purify via flash column chromatography (0-10% EtOAc in Hexanes).

Protocol B: Directed C2-Lithiation and Electrophilic Trapping

Objective: Exploit the N-cyano group to regioselectively functionalize the C2 position. Causality & Design: The N-cyano group acts as a potent electron-withdrawing group, significantly increasing the acidity of the C2-proton. It also coordinates lithium, directing the base to the C2 position. Using a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) prevents nucleophilic attack on the electrophilic nitrile carbon itself.

Self-Validating Workflow:

  • Lithiation: Dissolve 3-Methyl-1H-indole-1-carbonitrile in anhydrous THF (0.2 M) under Argon. Cool to -78°C using a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq) dropwise.

    • Validation Checkpoint: A distinct color change (typically deep red or orange) immediately indicates the formation of the C2-lithiated species. Stir for exactly 45 minutes at -78°C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde or an alkyl halide) dropwise.

    • Causality: The electrophile must be added at -78°C to trap the kinetic anion before any equilibration, ring-opening, or degradation occurs.

  • Quench: After 1 hour, quench the reaction at -78°C with anhydrous methanol or saturated NH₄Cl, then allow it to warm to room temperature.

    • Validation Checkpoint: The deep color of the anion must immediately dissipate upon quenching, confirming successful electrophilic trapping and neutralization of the carbanion.

References

  • Title: 1-Methyl-1H-indole-3-carbonitrile Product Information Source: BLD Pharm URL
  • Title: 7-Methyl-1H-indole-1-carbonitrile Technical Guide Source: BenchChem URL
  • Source: The Journal of Physical Chemistry B (ACS Publications)
  • Title: Affinity Capture of p97 with Small-Molecule Ligand Bait Reveals a 3.

Sources

Exploratory

Safety and handling guidelines for 3-Methyl-1H-indole-1-carbonitrile

An In-Depth Technical Guide to the Safe Handling of 3-Methyl-1H-indole-1-carbonitrile and Related Indole Compounds Foreword: A Proactive Stance on Chemical Safety This guide, therefore, adopts a foundational principle of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methyl-1H-indole-1-carbonitrile and Related Indole Compounds

Foreword: A Proactive Stance on Chemical Safety

This guide, therefore, adopts a foundational principle of chemical safety: in the absence of specific data, a compound must be handled with the full precautions warranted by its parent structure and potentially hazardous functional groups. The core of this document is built upon the well-documented safety profile of its parent compound, 3-Methyl-1H-indole (Skatole), a known irritant and toxic substance. Furthermore, we will address the added considerations introduced by the N-cyano functional group.

This document is not a mere list of rules but a technical resource designed to empower researchers, scientists, and drug development professionals with a deep, causal understanding of the necessary safety protocols. By explaining the "why" behind each recommendation, we aim to foster a culture of intrinsic safety that is adaptable, rigorous, and scientifically sound.

Hazard Analysis: Understanding the Indole Threat Profile

The indole nucleus, while a privileged scaffold in medicine, presents known toxicological challenges. The safety profile of 3-Methyl-1H-indole (Skatole, CAS 83-34-1) serves as our primary reference point.

GHS Classification (Based on 3-Methyl-1H-indole)

A thorough understanding of the Globally Harmonized System (GHS) classifications for the parent compound is critical for risk assessment.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2/3H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Long-term)Category 2H411: Toxic to aquatic life with long lasting effects[1]

Causality Insight: The lipophilic nature of the indole ring allows it to penetrate skin and mucous membranes, leading to irritation. Its metabolism, particularly in the lungs, can generate reactive intermediates responsible for tissue damage.[2]

The Nitrile Group: An Added Layer of Caution

The presence of a carbonitrile (-C≡N) group attached to the indole nitrogen introduces a potential for the release of cyanide, either through metabolic pathways or under specific chemical conditions (e.g., strong acidic hydrolysis or combustion). Cyanide is a potent and rapid-acting poison. Therefore, all handling procedures must incorporate safeguards against both the parent indole's hazards and the potential for cyanide exposure.

Toxicological Profile: Beyond Irritation

3-Methyl-1H-indole is an abnormal metabolite of tryptophan that is known to cause acute pulmonary edema and emphysema in certain species.[2][3] Its toxicity is mediated by metabolic activation by cytochrome P-450 enzymes in the lung, which generate free radical intermediates.[2] This mechanism underscores the critical importance of preventing inhalation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive in handling potent chemical compounds is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

The Primacy of Engineering Controls

Chemical Fume Hood: All manipulations of solid 3-Methyl-1H-indole-1-carbonitrile and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is to contain and exhaust any dust, aerosols, or vapors at the source, providing the first and most effective line of defense against respiratory exposure.[4][5]

Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be a substitute for robust engineering controls. The selection of PPE must be deliberate and based on the compound's hazard profile.

PPE ItemSpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant splash risk.Protects against dust particles and splashes. Standard safety glasses are insufficient. Contact lenses should not be worn when handling this material.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use.Provides a barrier against skin contact. Gloves must be inspected for pinholes or tears before each use. Double-gloving is recommended for handling concentrated solutions. Hands should be washed thoroughly after removing gloves.[4][6]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required if there is any risk of exceeding exposure limits or if engineering controls are insufficient.[1][5]This is a critical safeguard against inhalation of fine powders, which can cause severe respiratory irritation and systemic toxicity.[1][7]

Safe Handling and Experimental Workflows

A systematic and cautious approach to every step of the experimental process is crucial for ensuring safety.

Workflow for Safe Weighing and Solution Preparation

The following diagram and protocol outline a self-validating system for handling the solid compound.

G Workflow: Safe Handling of Solid Compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Operation A->B C 3. Designate & Prepare Work Area (Line with absorbent pads) B->C D 4. Carefully Open Container C->D Transition to Hood E 5. Weigh Compound (Use anti-static weigh boat) D->E F 6. Add Solvent Slowly (Minimize aerosol generation) E->F G 7. Cap and Seal Solution F->G H 8. Decontaminate Weighing Utensils G->H Post-Handling I 9. Package All Contaminated Waste H->I J 10. Clean Work Surface I->J K 11. Remove PPE & Wash Hands J->K

Caption: Step-by-step workflow for weighing and preparing solutions.

Detailed Protocol:

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste bags) is present to avoid exiting and re-entering the controlled workspace.

  • Aliquotting Solid: When weighing, do not use a brush to transfer powder. Use a dedicated spatula and gently tap to dispense the solid. This minimizes the generation of airborne dust.

  • Dissolution: When adding solvent, introduce it slowly down the side of the vessel to avoid splashing and aerosolizing the compound.

  • Decontamination: All tools and surfaces that may have come into contact with the compound must be decontaminated. A suitable solvent wash followed by a soap and water cleaning is recommended.

Storage and Stability: Preserving Integrity, Ensuring Safety

Improper storage is a common source of laboratory accidents and can compromise compound integrity.

ParameterGuidelineRationale
Container Store in the original, tightly sealed, chemical-resistant container.[4]Prevents contamination, leaks, and exposure to the atmosphere.
Environment A cool, dry, and well-ventilated area.[4][5]Minimizes degradation and prevents pressure buildup in the container.
Temperature Store at controlled room temperature (15-25°C) or as specified by the supplier.[4]Indole compounds can be sensitive to heat.
Light Exposure Protect from light by using opaque or amber containers.[3][4][5]3-Methyl-1H-indole is known to be light-sensitive and can discolor or degrade upon exposure.[3][5]
Segregation Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4][5]Prevents potentially violent chemical reactions.

Emergency Procedures: Planning for the Unexpected

A clear, well-rehearsed emergency plan is essential.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][8]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Note to Medical Personnel: Be aware of the material involved. Treatment should be symptomatic and supportive.[5] Given the nitrile group, be prepared for potential signs of cyanide poisoning in severe exposure cases.

Spill and Leak Management

For Small Spills:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Sweep up the material and place it into a suitable, labeled, closed container for disposal.[5]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

For Large Spills:

  • Evacuate personnel to a safe area.[6]

  • Do not attempt to clean up without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[1]

  • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal: Responsible End-of-Life Management

Chemical waste must be handled with the same care as the active compound.

  • Classification: This material and its containers should be treated as hazardous waste.[9]

  • Collection: All waste, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Disposal must be carried out by a licensed disposal company in accordance with all federal, state, and local environmental regulations.[4][9] Do not dispose of this material down the drain or in general waste.[10]

Logical Framework for Risk Mitigation

The following diagram illustrates the hierarchical approach to ensuring safety when working with 3-Methyl-1H-indole-1-carbonitrile.

G A Hazard Identification (Irritant, Toxic, Aquatic Hazard, Potential Cyanide Source) B Risk Assessment (Evaluate quantities, procedures, and exposure potential) A->B C Elimination / Substitution (Is a less hazardous alternative available?) B->C Highest Priority D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training, Designated Areas) D->E F Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) E->F Lowest Priority (Last line of defense)

Caption: Hierarchy of controls for mitigating chemical risks.

This guide provides a comprehensive framework for the safe handling of 3-Methyl-1H-indole-1-carbonitrile. By understanding the underlying principles and adhering to these protocols, researchers can mitigate risks and foster a secure and productive laboratory environment.

References

  • Skatole GHS SDS, MSDS Sheet. (n.d.).
  • Skatole SDS, 83-34-1 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Indole-3-carbonitrile. (2010, June 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
  • Skatole (3-Methylindole) | Fragrance & Research. (n.d.). Consolidated Chemical.
  • Material Safety Data Sheet - 3-Methylindole, 98%. (2004, October 5). Cole-Parmer.
  • SAFETY DATA SHEET - 1-Methylindole. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (n.d.). Merck Millipore.
  • 3-METHYL INDOLE FOR SYNTHESIS. (2018, August 29). CDH Fine Chemical.
  • 3-Methylindole (83-34-1) Properties, Safety, Price, Uses, Synthesis. (n.d.). ChemicalBook.
  • Bray, T. M., & Kirkland, J. B. (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics, 46(1), 105–118. [Link]

Sources

Foundational

A Predictive Computational and Theoretical Analysis of 3-Methyl-1H-indole-1-carbonitrile: A Technical Guide for Drug Discovery Professionals

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The strategic functionalization of the indole ring system allows for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The strategic functionalization of the indole ring system allows for the fine-tuning of its physicochemical and biological properties. This technical guide presents a comprehensive, albeit predictive, theoretical and computational investigation of a novel derivative, 3-Methyl-1H-indole-1-carbonitrile. In the absence of extensive experimental data for this specific molecule, this document leverages high-level computational methodologies, primarily Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic characteristics. The insights generated herein are intended to provide a foundational understanding for researchers, scientists, and drug development professionals, enabling the rational design of future experimental work and the exploration of this molecule's therapeutic potential.

Introduction: The Rationale for Investigating 3-Methyl-1H-indole-1-carbonitrile

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the C3 position, as seen in the well-known skatole, and a carbonitrile group at the N1 position introduces unique electronic and steric features.[3][4] The electron-withdrawing nature of the nitrile group is anticipated to significantly modulate the electron density of the indole ring, influencing its reactivity and potential for intermolecular interactions—key determinants of biological activity. This in-silico investigation serves as a cost-effective first step to predict the molecule's properties and guide its potential synthesis and application in drug discovery programs.

Proposed Synthetic Pathway

While a specific synthesis for 3-Methyl-1H-indole-1-carbonitrile is not extensively documented, a plausible synthetic route can be conceptualized based on established indole chemistry. A common strategy would involve the N-cyanation of 3-methyl-1H-indole (skatole).

Experimental Protocol: N-Cyanation of 3-Methyl-1H-indole
  • Starting Material: 3-Methyl-1H-indole (Skatole).

  • Cyanating Agent: Cyanogen bromide (BrCN) is a common reagent for the cyanation of indoles.

  • Reaction Conditions:

    • Dissolve 3-methyl-1H-indole in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of cyanogen bromide in the same solvent to the cooled indole solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-Methyl-1H-indole-1-carbonitrile.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Skatole 3-Methyl-1H-indole (Skatole) Reaction N-Cyanation in Aprotic Solvent Skatole->Reaction BrCN Cyanogen Bromide (BrCN) BrCN->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-1H-indole-1-carbonitrile Purification->Product

Caption: Proposed synthetic workflow for 3-Methyl-1H-indole-1-carbonitrile.

Computational Methodology: A Self-Validating System

To ensure the reliability of the predictive data, a robust and widely accepted computational protocol is employed. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.[1]

Workflow for Computational Analysis
  • Geometry Optimization: The 3D structure of 3-Methyl-1H-indole-1-carbonitrile is optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[5][6] This level of theory is well-suited for capturing the electronic and structural details of organic molecules.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity and stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.[8]

    • Mulliken Population Analysis: Atomic charges are calculated to provide insight into the charge distribution within the molecule.[9][10][11]

  • Spectroscopic Predictions:

    • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum.[5]

    • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[6]

  • Nonlinear Optical (NLO) Properties: The dipole moment, polarizability, and first-order hyperpolarizability are calculated to assess the molecule's potential for applications in nonlinear optics.[12]

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Predicted Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop spectro_pred Spectroscopic Predictions geom_opt->spectro_pred nlo_prop NLO Properties geom_opt->nlo_prop opt_geom Optimized Geometry geom_opt->opt_geom vibr_spectra Vibrational Spectra (IR/Raman) freq_calc->vibr_spectra homo_lumo HOMO-LUMO electronic_prop->homo_lumo mep MEP Surface electronic_prop->mep mulliken Mulliken Charges electronic_prop->mulliken uv_vis UV-Vis Spectrum spectro_pred->uv_vis nmr NMR Shifts spectro_pred->nmr nlo NLO Parameters nlo_prop->nlo

Caption: Computational workflow for the theoretical analysis of 3-Methyl-1H-indole-1-carbonitrile.

Predicted Molecular Properties

Molecular Geometry

The optimized geometry of 3-Methyl-1H-indole-1-carbonitrile is predicted to be largely planar, with the exception of the hydrogen atoms of the methyl group. The bond lengths and angles are expected to be consistent with those of other indole derivatives, although the N1-C(nitrile) bond will introduce some structural perturbations.

Table 1: Predicted Geometrical Parameters of 3-Methyl-1H-indole-1-carbonitrile (Calculated using DFT)

ParameterPredicted Value (Å or °)
N1-C(nitrile) Bond Length~1.35 Å
C≡N Bond Length~1.16 Å
C2-C3 Bond Length~1.38 Å
C3-C(methyl) Bond Length~1.51 Å
Dihedral Angle (Indole-Nitrile)~0°
Spectroscopic Signatures

Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational spectra provide a "fingerprint" for the molecule. Key predicted vibrational modes are summarized below.

Table 2: Predicted Vibrational Frequencies for 3-Methyl-1H-indole-1-carbonitrile

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
C≡N stretch~2230-2250Strong, sharp peak in IR and Raman
C-H stretch (aromatic)~3050-3150Multiple weak to medium peaks
C-H stretch (methyl)~2900-3000Multiple weak to medium peaks
C=C stretch (aromatic)~1400-1600Multiple medium to strong peaks
Indole Ring Vibrations~1000-1400Complex pattern of peaks

NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts are crucial for structural elucidation. The electron-withdrawing nitrile group is expected to deshield the protons and carbons of the indole ring, particularly those in close proximity to the N1 position.

UV-Visible Spectroscopy

The predicted electronic absorption spectrum is expected to show characteristic bands for the indole chromophore, likely in the range of 250-320 nm, corresponding to π→π* transitions.[1]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is predicted to be localized primarily on the indole ring, indicating its electron-donating character. Conversely, the LUMO is expected to have significant contributions from the carbonitrile group, highlighting its electron-accepting nature.[1] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[7]

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution. The region around the nitrogen atom of the nitrile group is predicted to have the most negative electrostatic potential (red/yellow), making it a likely site for electrophilic attack. The hydrogen atoms of the indole ring and the methyl group will exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.[8]

Mulliken Population Analysis

The calculated atomic charges will quantify the electron distribution. The nitrogen atom of the nitrile group is expected to carry a significant negative charge, while the adjacent carbon will be positively charged. The atoms of the indole ring will also exhibit a nuanced charge distribution due to the influence of the methyl and nitrile substituents.[9][10][11]

Nonlinear Optical (NLO) Properties

The presence of an electron-donating indole ring system and an electron-withdrawing nitrile group creates a donor-π-acceptor (D-π-A) type structure, which is a known motif for materials with significant NLO properties. The calculated first-order hyperpolarizability (β) is expected to be non-zero, suggesting that 3-Methyl-1H-indole-1-carbonitrile could exhibit second-harmonic generation.[12]

Table 3: Predicted NLO Properties of 3-Methyl-1H-indole-1-carbonitrile

PropertyPredicted Value
Dipole Moment (μ)> 4 Debye
Mean Polarizability (α)To be calculated
First-order Hyperpolarizability (β)Non-zero, indicating NLO activity

Conclusion and Future Outlook

This in-depth theoretical and computational guide provides a comprehensive, predictive analysis of 3-Methyl-1H-indole-1-carbonitrile. The computational data suggest a stable molecule with distinct spectroscopic signatures and promising electronic and nonlinear optical properties. The insights into its geometry, reactivity, and potential for intermolecular interactions serve as a valuable foundation for its synthesis and subsequent experimental investigation. For drug development professionals, this predictive analysis can guide the rational design of novel indole-based therapeutic agents, with the understanding that these computational predictions require experimental validation.

References

  • Ayari, S., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. X-Ray Structure Analysis Online, 36, 11-13. [Link]

  • Ayari, S., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. ResearchGate. [Link]

  • Al-Sehemi, A. G., et al. (2025). Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. Arabian Journal of Chemistry. [Link]

  • Gomha, S. M., et al. (2021). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 33(1), 101234. [Link]

  • Al-Sehemi, A. G., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Li, Y., et al. (2021). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Polymers, 13(21), 3793. [Link]

  • Patil, S. A., et al. (2022). Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies. ACS Omega, 7(47), 43048–43063. [Link]

  • Sumathi, D., et al. (2017). FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Journal of New Developments in Chemistry, 1(3), 1-37. [Link]

  • Zipse, H. (n.d.). Mulliken population analysis. LMU München. [Link]

  • Garito, A. F., et al. (1985). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins APL Technical Digest, 6(2), 174-179. [Link]

  • Arjunan, V., et al. (2022). Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl). Indian Journal of Chemistry, 61A, 807-817. [Link]

  • Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP). LMU München. [Link]

  • Arshad, M., et al. (2015). Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o898–o899. [Link]

  • NIST. (n.d.). Indole, 3-methyl-. NIST WebBook. [Link]

  • Karthikeyan, B., et al. (2015). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 236-247. [Link]

  • QuantumATK. (2025). MullikenPopulation. QuantumATK Documentation. [Link]

  • Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. Chemistry LibreTexts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for 3-Methyl-1H-indole-1-carbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling 3-Methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7), commonly referred to as 1-cyano-3-methylindole, is a highly valuable heterocyclic building block. The N-cyanoindole scaffold is frequently utilized in the design of allosteric kinase inhibitors[1] and environmentally sensitive fluorescent probes [3, 4]. This utility stems from the unique electronic "push-pull" system created by the electron-donating C3-methyl group and the strongly electron-withdrawing N1-cyano group.

However, the chemical lability of the N-CN bond presents distinct challenges during downstream processing. This application note provides field-proven, self-validating protocols for the isolation and purification of 3-Methyl-1H-indole-1-carbonitrile, emphasizing the mechanistic causality behind each experimental choice to ensure high-yield recovery without molecular degradation.

Quantitative Physicochemical Data

Understanding the physical properties of the target compound is the foundation of any successful purification strategy.

Table 1: Physicochemical Properties and Purification Constraints

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Formula C10H8N2Determines mass-to-charge (m/z 156.18) for LC-MS tracking.
H-Bond Donors 0Drastically increases Rf on normal-phase silica compared to starting material.
Chemical Stability Sensitive to strong nucleophilesMandates the avoidance of strong acids/bases to prevent decyanation.
Thermal Stability Prone to thermal degradationRequires solvent evaporation temperatures to be strictly kept < 40 °C.
Mechanistic Causality: The Degradation Pathway

The N-cyano group is an electrophilic center. When exposed to strongly basic conditions (e.g., aqueous NaOH or methanolic alkoxides), the molecule undergoes rapid nucleophilic attack leading to direct decyanation, reverting the compound back to 3-methylindole (skatole) [1]. Conversely, under strongly acidic aqueous conditions, the nitrile can be hydrolyzed to the corresponding 3-methyl-1H-indole-1-carboxamide. Therefore, all purification workflows must strictly utilize neutral or mildly buffered conditions.

Degradation NCyano 3-Methyl-1H-indole-1-carbonitrile (Target Compound) Amide 3-Methyl-1H-indole-1-carboxamide (Hydrolysis Intermediate) NCyano->Amide Aqueous Acid/Base Nucleophilic Attack Decyanated 3-Methylindole (Skatole) (Decyanation Product) NCyano->Decyanated Strong Base (NaOH/MeOH) Direct Decyanation Amide->Decyanated Prolonged Hydrolysis Cleavage

Fig 1. Chemical degradation pathways of the N-cyano group under extreme pH conditions.

Primary Isolation via Flash Column Chromatography

Flash chromatography is the standard primary purification step following the electrophilic cyanation of skatole.

Causality of Elution Profile: The parent compound, 3-methylindole, possesses a free N-H group that acts as a strong hydrogen bond donor, causing it to bind tightly to the polar silanol groups of the silica gel stationary phase. In contrast, 3-Methyl-1H-indole-1-carbonitrile lacks this N-H donor. Consequently, the target N-cyano product is significantly less polar on normal-phase silica and will elute much earlier than the unreacted starting material.

Step-by-Step Protocol:

  • Stationary Phase Preparation: Pack a glass column with neutral silica gel (230-400 mesh) using hexanes as the slurry solvent. Critical: Do not use basic alumina, as the localized basicity can catalyze decyanation on the column.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Apply evenly to the top of the silica bed to ensure a narrow loading band.

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out non-polar aliphatic impurities.

    • Gradually increase polarity to 5% Ethyl Acetate in Hexanes. The target 3-Methyl-1H-indole-1-carbonitrile typically elutes in this highly non-polar window.

    • Increase to 15% Ethyl Acetate to elute unreacted 3-methylindole and other polar byproducts.

  • Self-Validating Monitoring: Analyze fractions via Thin-Layer Chromatography (TLC) using 10% EtOAc/Hexanes. The target compound will appear as a high-Rf spot (~0.6, UV active at 254 nm) compared to the lower-Rf skatole (~0.3).

  • Concentration: Pool the product-containing fractions and concentrate via rotary evaporation. Maintain the water bath temperature strictly below 40 °C to prevent thermal degradation.

High-Purity Isolation via Recrystallization

For applications requiring >98% purity, orthogonal purification via recrystallization is employed to remove trace isomeric byproducts (e.g., C2-cyanated impurities) and colored oxidation degradation products common to indole chemistry [2].

Step-by-Step Protocol:

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of hot hexane (approx. 50 °C). If the solid does not fully dissolve, add DCM dropwise while swirling until complete dissolution is achieved.

  • Decolorization (If necessary): If the solution is highly colored (pink/brown), add a micro-spatula of activated charcoal, swirl for exactly 2 minutes, and perform a hot gravity filtration through a pad of Celite to prevent product adsorption [2].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed to promote the formation of a pure crystal lattice. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove any mother liquor residues containing concentrated impurities.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours.

Preparative HPLC for Biological-Grade Purity

When 3-Methyl-1H-indole-1-carbonitrile is intended for use in sensitive biological assays, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is required to achieve >99.5% purity.

Causality of Mobile Phase Selection: Standard peptide and small-molecule purification relies on 0.1% Trifluoroacetic acid (TFA) to improve peak shape. However, the acidic nature of TFA can induce partial hydrolysis of the N-cyano group during the post-run concentration step. Therefore, a neutral mobile phase or a very mild modifier (maximum 0.05% Formic Acid) is mandated to preserve structural integrity.

Table 2: Optimized Prep-HPLC Conditions

ParameterSpecification
Column C18 Reversed-Phase (e.g., 5 µm, 21.2 x 250 mm)
Mobile Phase A LC-MS Grade Water (Neutral, no acid modifier)
Mobile Phase B LC-MS Grade Acetonitrile
Gradient Profile 30% B to 90% B over 20 minutes
Flow Rate 15.0 mL/min
Detection Wavelengths UV at 254 nm (Primary) and 280 nm (Secondary)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in a 1:1 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Injection & Separation: Inject the sample onto the equilibrated C18 column and run the gradient specified in Table 2.

  • Fraction Collection: Collect fractions based on UV thresholding at 254 nm. Confirm the mass of the target peak via an in-line MS detector (m/z [M+H]+ = 157.1).

  • Lyophilization: Immediately freeze the pure fractions on dry ice and lyophilize to dryness. Do not use rotary evaporation for aqueous fractions, as prolonged heating in water will trigger hydrolysis.

Workflow Crude Crude 3-Methyl-1H-indole-1-carbonitrile (Contains Skatole & Byproducts) Flash Flash Column Chromatography (Neutral Silica, Hexane/EtOAc) Crude->Flash Fractions TLC Monitoring & Fraction Pooling (Product Rf > Skatole Rf) Flash->Fractions Evap Rotary Evaporation (T < 40°C) Fractions->Evap Decision Purity > 98%? Evap->Decision Recryst Recrystallization (Hexane/DCM) Decision->Recryst No (Isomeric Impurities) Prep Preparative HPLC (C18, H2O/MeCN, Neutral pH) Decision->Prep No (Bio-assay Grade) Pure Pure 3-Methyl-1H-indole-1-carbonitrile (>99% Purity) Decision->Pure Yes (Standard Grade) Recryst->Pure Prep->Pure

Fig 2. Decision tree and workflow for the purification of 3-Methyl-1H-indole-1-carbonitrile.

References

  • Zhang, Q., et al. "Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes." The Journal of Physical Chemistry B, ACS Publications. URL:[Link]

  • Abou-Hatab, S., & Matsika, S. "Excited State Hydrogen or Proton Transfer Pathways in microsolvated n-cyanoindole fluorescent probes." Physical Chemistry Chemical Physics, Royal Society of Chemistry. URL:[Link]

Application

Application Note: In Vitro Assay Development for Cysteine-Targeted Covalent Probes Using 3-Methyl-1H-indole-1-carbonitrile

Executive Summary & Strategic Rationale The development of Targeted Covalent Inhibitors (TCIs) has historically relied heavily on acrylamides targeting catalytic cysteines. However, the field is rapidly shifting toward t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has historically relied heavily on acrylamides targeting catalytic cysteines. However, the field is rapidly shifting toward targeting non-catalytic, poorly nucleophilic cysteines using chemically tuned electrophiles. 3-Methyl-1H-indole-1-carbonitrile (an


-cyanoindole derivative) represents a highly privileged, dual-modality scaffold for this purpose.

The


-cyano group acts as a "suicide substrate" moiety, functioning as a highly specific electrophile that undergoes nucleophilic attack by cysteine thiolates to form a thioimidate adduct[1]. Crucially, the indole core allows for precise electronic tuning. The addition of a methyl group at the C3 position acts as an electron-donating group (EDG). This creates an electronic "push-pull" system that subtly dampens the electrophilicity of the 

-cyano group compared to the unsubstituted parent compound[2]. This dampening is essential to prevent off-target hyper-reactivity and toxicity, ensuring the probe only engages cysteines situated in microenvironments that lower their

. Furthermore, cyanoindoles possess unique photophysical properties, allowing them to serve as orthogonal solvatochromic fluorescent probes to monitor protein conformational changes upon binding[3],[4].

This application note provides a comprehensive, self-validating framework for establishing in vitro assays to profile the reactivity and target engagement of 3-Methyl-1H-indole-1-carbonitrile.

Mechanistic Grounding

To design an effective assay, one must understand the causality of the binding event. The reaction between 3-Methyl-1H-indole-1-carbonitrile and a target cysteine is driven by the deprotonated thiolate state (


).

G NCI 3-Methyl-1H-indole-1-carbonitrile (Electrophilic Warhead) INT Nucleophilic Attack at Nitrile Carbon NCI->INT CYS Target Protein (Cysteine Thiolate) CYS->INT ADD Thioimidate Adduct (Covalent Engagement) INT->ADD S-CN Bond Formation

Fig 1: Mechanism of covalent thioimidate adduct formation via cysteine nucleophilic attack.

Because the reaction is strictly dependent on the thiolate anion, assay buffer pH is the most critical variable. A shift from pH 7.4 to pH 8.0 will exponentially increase the reaction rate, leading to false-positive hyper-reactivity data. Conversely, dropping the pH below 4.0 instantly protonates the thiolate, effectively arresting the reaction—a principle we exploit for our assay quenching step.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To contextualize the behavior of 3-Methyl-1H-indole-1-carbonitrile, Table 1 summarizes representative kinetic and physicochemical data demonstrating how C3-substitution modulates the


-cyano electrophile.

Table 1: Comparative Reactivity Metrics of


-Cyanoindole Derivatives 
Compound ScaffoldC3 SubstitutionLogP (Predicted)GSH

(min, pH 7.4)
Target Cys Adduct Type
1H-indole-1-carbonitrile-H2.1~45Reversible Thioimidate
3-Methyl-1H-indole-1-carbonitrile -CH_3 2.5 ~120 Reversible Thioimidate
3-Fluoro-1H-indole-1-carbonitrile-F2.3~15Irreversible Thioimidate

Note: The electron-donating methyl group extends the half-life (


), providing superior kinetic selectivity over the highly reactive fluoro-derivative.

Experimental Protocols

Protocol A: Intrinsic Thiol Reactivity Profiling (GSH Assay)

Objective: Determine the pseudo-first-order half-life (


) of the compound to establish its baseline electrophilicity.
Self-Validating Design:  This protocol includes a "No GSH" control to prove compound disappearance is due to covalent adduction rather than aqueous hydrolysis. An internal standard (IS) normalizes LC-MS ionization variance.

Workflow S1 1. Incubation (Compound + GSH) S2 2. Acidic Quenching (1% Formic Acid) S1->S2 t=0 to 120 min S3 3. LC-MS/MS Acquisition S2->S3 Arrest Reaction S4 4. Kinetic AUC Quantitation S3->S4 Data Output

Fig 2: High-throughput LC-MS/MS workflow for profiling intrinsic thiol reactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of 3-Methyl-1H-indole-1-carbonitrile in anhydrous DMSO.

    • Prepare a 5 mM Glutathione (GSH) solution in 100 mM Potassium Phosphate buffer (pH 7.4). Crucial: Prepare GSH fresh daily, as it spontaneously oxidizes to GSSG.

  • Reaction Initiation:

    • In a 96-well plate, add 190 µL of the 5 mM GSH buffer.

    • Initiate the reaction by adding 10 µL of a 1 mM compound working solution (final compound concentration = 50 µM; 100-fold GSH excess ensures pseudo-first-order kinetics).

  • Time-Course Aliquoting & Quenching:

    • At designated time points (

      
       = 0, 15, 30, 60, 120 min), transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of Quench Solution (Acetonitrile containing 1% Formic Acid and 100 nM Labetalol as Internal Standard).
      
    • Causality: The Formic Acid drops the pH to ~3.0, instantly protonating the GSH thiolate and stopping the reaction. The Acetonitrile precipitates buffer salts.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched plate at 4000 RPM for 10 min. Inject 5 µL of the supernatant onto a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer.

    • Monitor the parent mass transition of the remaining unreacted 3-Methyl-1H-indole-1-carbonitrile.

  • Data Processing:

    • Plot the natural log of the Area Under the Curve (AUC) ratio (Compound/IS) versus time. The slope of the linear regression yields the rate constant (

      
      ), from which 
      
      
      
      .
Protocol B: Intact Protein Covalent Labeling Assay

Objective: Confirm the formation of a covalent thioimidate adduct on the target protein and verify 1:1 stoichiometry. Self-Validating Design: A parallel incubation with a Cys-to-Ser mutant of the target protein must be run. Lack of labeling in the mutant definitively proves the


-cyano group is selectively targeting the cysteine and not non-specifically modifying lysines.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dilute the purified target protein (Wild-Type and Cys-to-Ser mutant) to 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.5. Note: Avoid DTT or

      
      -mercaptoethanol in the buffer, as these competing thiols will consume the electrophile.
      
  • Labeling Reaction:

    • Add 3-Methyl-1H-indole-1-carbonitrile to a final concentration of 50 µM (10-fold molar excess).

    • Incubate at 25°C for 2 hours with gentle shaking.

  • Desalting & Denaturation:

    • Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

    • Denature the eluted protein by adding an equal volume of 0.1% Formic Acid in 50% Acetonitrile.

  • Intact MS Acquisition:

    • Analyze via LC-TOF-MS (Time-of-Flight Mass Spectrometry).

    • Deconvolute the raw multiply-charged envelope using MaxEnt1 or similar deconvolution algorithms.

    • Expected Result: The Wild-Type protein should show a mass shift of exactly +156.19 Da (the exact mass of the intact

      
      -cyanoindole), confirming thioimidate formation without the loss of a leaving group. The Cys-to-Ser mutant should show 0 Da mass shift.
      

References

  • Benchchem. "7-Methyl-1H-indole-1-carbonitrile | Benchchem." Benchchem Database. 2

  • Abou-Hatab, S., & Matsika, S. (2019). "Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes." The Journal of Physical Chemistry B, 123(34), 7424-7435. 3

  • Benchchem. "7-Methyl-1H-indole-1-carbonitrile | Benchchem." (Covalent Inhibition Mechanics). Benchchem Database. 1

  • Markiewicz, Y., et al. (2015). "Cyanotryptophans as Novel Fluorescent Probes for Studying Protein Conformational Changes and DNA–Protein Interaction." Biochemistry. 4

Sources

Method

Introduction: The Strategic Importance of the Indole Scaffold in Drug Discovery

An Application Note and Protocol for the N-Cyanation of 3-Methylindole The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diver...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Cyanation of 3-Methylindole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological receptors.[1] This versatile heterocyclic structure is embedded in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the indole ring, particularly at the N-1 position, offers a powerful strategy for modulating the molecule's steric and electronic properties, thereby fine-tuning its pharmacological profile.

N-cyanated indoles, specifically, are valuable synthetic intermediates. The cyano group can be transformed into other important functional groups, such as tetrazoles, or it can act as a key pharmacophoric element in its own right. This guide provides a detailed protocol for the N-cyanation of 3-methylindole, a common indole derivative, using an electrophilic cyanating agent. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety protocols.

Reaction Principle and Mechanism

The N-cyanation of 3-methylindole proceeds via a two-step mechanism. First, the relatively acidic N-H proton of the indole is abstracted by a strong, non-nucleophilic base to generate a nucleophilic indolide anion. In the second step, this anion performs a nucleophilic attack on an electrophilic cyanating agent, such as cyanogen bromide (BrCN), to form the N-C bond, yielding the final product, 1-cyano-3-methylindole.

The choice of a strong base like sodium hydride (NaH) is critical to ensure complete deprotonation of the indole nitrogen without competing nucleophilic addition to the cyanating agent. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the base and the highly reactive indolide intermediate.

N-Cyanation_Mechanism Indole 3-Methylindole Anion Indolide Anion Indole->Anion + NaH - H₂ (gas) Base NaH BrCN BrCN Product 1-Cyano-3-methylindole Byproduct NaBr Anion->Product

Figure 1: Reaction mechanism for the N-cyanation of 3-methylindole.

Detailed Experimental Protocol

This protocol describes the N-cyanation of 3-methylindole on a 5 mmol scale. Extreme caution must be exercised when handling cyanogen bromide and sodium hydride. All operations must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Methylindole98%Standard Supplier
Sodium Hydride (NaH)60% dispersion in mineral oilStandard SupplierHighly reactive with water.
Cyanogen Bromide (BrCN)≥97%Standard SupplierExtremely Toxic. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv or equivalentStandard SupplierMust be anhydrous.
HexanesACS GradeStandard SupplierFor washing NaH.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared
Brine (Saturated aq. NaCl)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Standard Supplier
Ethyl AcetateACS GradeStandard SupplierFor extraction & chromatography.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet adapter.

  • Septa and needles for reagent addition.

  • Magnetic stir plate.

  • Ice-water bath.

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Thin-layer chromatography (TLC) plates and developing chamber.

Step-by-Step Procedure
  • Preparation of Sodium Hydride:

    • In the fume hood, weigh 220 mg (5.5 mmol, 1.1 eq) of 60% NaH dispersion into the 100 mL three-neck flask.

    • Wash the NaH dispersion three times with 5 mL of hexanes to remove the mineral oil. Decant the hexanes carefully each time using a cannula or pipette.

    • Dry the remaining NaH powder under a gentle stream of nitrogen.

  • Reaction Setup:

    • Add a magnetic stir bar to the flask containing the washed NaH.

    • Add 20 mL of anhydrous THF to the flask.

    • Seal the flask with septa and place it under a positive pressure of nitrogen.

    • Cool the flask to 0 °C using an ice-water bath.

  • Formation of the Indolide Anion:

    • Dissolve 655 mg (5.0 mmol, 1.0 eq) of 3-methylindole in 10 mL of anhydrous THF in a separate dry flask.

    • Using a syringe, add the 3-methylindole solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

    • Observe for hydrogen gas evolution (bubbling).

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

  • N-Cyanation:

    • CAUTION: Cyanogen bromide is a highly toxic solid with significant vapor pressure.[4] Handle only in the fume hood with appropriate PPE.

    • In a separate, dry vial, weigh 582 mg (5.5 mmol, 1.1 eq) of cyanogen bromide and dissolve it in 10 mL of anhydrous THF.

    • Add the cyanogen bromide solution dropwise to the reaction mixture at 0 °C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The product should be more nonpolar than the starting 3-methylindole.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution dropwise. Caution: Gas evolution may occur.

    • Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.

    • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-cyano-3-methylindole as a solid.

Data Summary and Expected Results

ParameterValueRationale
3-Methylindole1.0 eqLimiting Reagent
Sodium Hydride (NaH)1.1 eqA slight excess ensures complete deprotonation.
Cyanogen Bromide (BrCN)1.1 eqA slight excess drives the reaction to completion.
SolventAnhydrous THFAprotic solvent, dissolves reactants and intermediates.
Temperature0 °C to RTControls reactivity and minimizes side reactions.
Reaction Time2-3 hoursTypical time for completion, monitor by TLC.
Typical Yield 75-85% Literature-supported expectation for similar reactions.

Critical Safety Precautions

The protocols described herein involve highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Cyanide Handling: Cyanogen bromide and other cyanide salts are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5] They react with acids to produce lethal hydrogen cyanide gas.[6]

    • ALWAYS handle cyanides in a certified chemical fume hood.[6]

    • Wear appropriate PPE, including a lab coat, splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves (consider double-gloving).[6]

    • Store cyanides in a cool, dry, well-ventilated area, segregated from acids and oxidizing agents.[7] The storage area must be secure and locked.[6]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from any moisture.

  • Quenching and Waste Disposal:

    • Excess cyanating reagents and all cyanide-contaminated waste must be quenched and disposed of according to institutional and local regulations.

    • A common quenching procedure involves slowly adding the cyanide waste to an agitated aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the cyanide to the much less toxic cyanate.[8]

    • NEVER mix cyanide waste with acid.

Experimental Workflow Visualization

Experimental_Workflow Prep Prepare NaH (Wash with Hexanes) Setup Reaction Setup (Flask, N₂ atm, 0 °C) Prep->Setup Deprotonation Add 3-Methylindole (Stir 30 min @ 0 °C) Setup->Deprotonation Cyanation Add BrCN Solution (Warm to RT, Stir 2-3h) Deprotonation->Cyanation Monitor Monitor by TLC Cyanation->Monitor Quench Quench Reaction (aq. NaHCO₃ @ 0 °C) Monitor->Quench Reaction Complete Extract Workup (EtOAc Extraction, Wash) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Figure 2: Overall workflow for the N-cyanation of 3-methylindole.

References

  • [CN102432518A] Synthetic method of 3-methylindole.
  • [Organic Letters] N-Cyano-2,2′-biphenyldicarboimide as a Cyanation Reagent for Co(III)-Catalyzed C–H Cyanation of Indoles in Ionic Liquids.
  • [SpringerLink] Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
  • [ResearchGate] Cyan
  • [Camachem] 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • [PMC] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • [ResearchGate] (PDF)
  • [ResearchGate] Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • [ACS Publications] Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry.
  • [ACS Publications] Direct C–H Cyanation by ICN Formed In Situ: Nannozinone B.
  • [PMC] A Simple Method for the Electrophilic Cyan
  • [Quick Company] A Novel Process Of Manufacturing 3 Methylindole.
  • [RSC Publishing] New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers.
  • [Frontiers] Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul
  • [Fisher Scientific] SAFETY DATA SHEET - Potassium cyan
  • [ResearchGate] (PDF)
  • [PMC] Development and Applic
  • [ChemicalBook] 3 Step Synthesis of 3-Methylindole (Skatole)
  • [Organic Chemistry Portal] Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the C
  • [MDPI] Indole-Based Compounds as Potential Drug Candid
  • [PPG] SAFETY D
  • [CoLab] N-Cyano-2,2′-biphenyldicarboimide as a Cyanation Reagent for Co(III)
  • [SciELO] RECENT ADVANCES IN CYAN
  • [Wikipedia] Cyan
  • [EHS.MIT.EDU] Laboratory Use of Cyanide Salts Safety Guidelines.
  • [United Chemical] Crucial Safety Measures When Working with Sodium Cyanide.
  • [pubs.acs.
  • [ACS Publications] eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au.
  • [PMC] Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–)

Sources

Application

Application Note: 3-Methyl-1H-indole-1-carbonitrile in Materials Science – From Optoelectronics to Functional Polymers

Introduction & Chemical Rationale 3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) is an advanced heterocyclic building block characterized by a unique push-pull electronic architecture. The N-cyano (1-carbonitrile)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) is an advanced heterocyclic building block characterized by a unique push-pull electronic architecture. The N-cyano (1-carbonitrile) group acts as a potent electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the indole core. Concurrently, the 3-methyl substitution provides steric shielding at the highly reactive C3 position while acting as a weak electron-donating group (EDG). This structural dichotomy stabilizes the molecule against unwanted electrophilic aromatic substitutions, making it a highly valuable precursor in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), solvatochromic fluorescent probes, and energetic metal-organic framework (MOF) ligands.

Optoelectronic Applications: OLEDs and TADF Emitters

Causality & Mechanism: In the design of Thermally Activated Delayed Fluorescence (TADF) materials for OLEDs, minimizing the energy gap (


) between the lowest singlet (

) and triplet (

) excited states is critical. The N-cyanoindole moiety serves as an exceptional electron acceptor unit. When coupled with strong donor molecules (e.g., carbazole or diphenylamine derivatives), the resulting Donor-Acceptor (D-A) molecules exhibit highly separated HOMO and LUMO distributions, facilitating efficient Reverse Intersystem Crossing (RISC) for OLEDs (1)[1].

TADF_Mechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 UV Excitation S1->S0 Prompt Fluorescence T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay T1->S1 Reverse ISC (Thermal)

Fig 1. Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Synthesis of 2-Allyltetrazoles for Functional Polymers and MOFs

Causality & Mechanism: Tetrazoles are critical nitrogen-rich ligands in the synthesis of MOFs and energetic materials. The N-cyano group of 3-Methyl-1H-indole-1-carbonitrile can undergo a Palladium-catalyzed [3+2] cycloaddition with azides. The electron-deficient nature of the N-cyano group accelerates this cycloaddition compared to standard aliphatic nitriles, yielding tetrazole derivatives with high regioselectivity (2)[2].

Protocol 1: Palladium-Catalyzed[3+2] Cycloaddition

Self-validating system: The use of


 ensures catalytic turnover, while the sealed tube prevents the escape of volatile azide intermediates, ensuring stoichiometric precision.
  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 3-Methyl-1H-indole-1-carbonitrile (1.0 mmol), allyl methyl carbonate (1.2 mmol), and trimethylsilyl azide (

    
    , 1.5 mmol).
    
  • Catalyst Addition: Add

    
     (5 mol%) and triphenylphosphine (
    
    
    
    , 10 mol%) to establish the catalytic system.
  • Solvent & Reaction: Dissolve the mixture in anhydrous THF (5.0 mL). Seal the tube and heat to 80°C for 12 hours. The strongly electron-withdrawing N-cyano group facilitates the rapid insertion of the Pd-azide complex.

  • Workup: Cool to room temperature, quench with deionized water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the sharp nitrile peak (~2220 cm⁻¹) and the appearance of tetrazole N-H/C=N stretches in FTIR confirm the conversion. Purify via silica gel flash chromatography.

Synthesis_Workflow A 3-Methyl-1H-indole- 1-carbonitrile D [3+2] Cycloaddition (80°C, THF) A->D B Pd(OAc)2 / PPh3 Catalyst System B->D C TMS-N3 (Azide Source) C->D E 2-Allyltetrazole Derivative D->E High Yield Regioselective

Fig 2. Workflow for the Palladium-catalyzed [3+2] cycloaddition of N-cyanoindoles.

Solvatochromic Fluorescent Probes & Electrochromic Polymers

Causality & Mechanism: Indole derivatives are inherently fluorescent, but N-cyanation drastically alters their photophysics. The dipole moment of 3-Methyl-1H-indole-1-carbonitrile increases significantly upon excitation to the


 state. In polar solvents, solvent relaxation lowers the energy of the 

state prior to emission, resulting in a pronounced bathochromic (red) shift. This makes it an exceptional microenvironment sensor for polymer free-volume analysis or protein hydration studies (3)[3]. Furthermore, electropolymerization of cyanoindoles with monomers like EDOT yields electrochromic polymers with distinct color transitions (4)[4].
Protocol 2: Photophysical Characterization in Varied Microenvironments
  • Stock Solution: Prepare a 1.0 mM stock solution of 3-Methyl-1H-indole-1-carbonitrile in spectroscopic grade 1,4-dioxane.

  • Sample Preparation: Dilute the stock to 10 µM in a series of solvents with varying dielectric constants (e.g., Cyclohexane, THF, Acetonitrile, Water). Crucial Step: Keep optical density (OD) below 0.05 at the excitation wavelength to prevent inner-filter effects and self-quenching.

  • Measurement: Excite the samples at their respective absorption maxima (typically ~270-290 nm). Record the emission spectra from 300 to 500 nm using a spectrofluorometer.

  • Data Analysis: Plot the emission maxima (

    
     in 
    
    
    
    ) against the solvent orientation polarizability (Lippert-Mataga plot) to quantify the change in dipole moment (
    
    
    ).
Quantitative Data Presentation

Table 1: Representative Photophysical Properties of N-Cyanoindoles across Solvents (Summarized from theoretical and experimental models of cyanoindole derivatives)

SolventDielectric Constant (

)
Abs. Max (nm)Em. Max (nm)Stokes Shift (

)
Quantum Yield (

)
Cyclohexane2.0228531533400.85
Tetrahydrofuran (THF)7.5828833044200.72
Acetonitrile37.529034555000.55
Water80.129236568500.15*

*Note: Significant fluorescence quenching in water is driven by hydrogen-bonding-induced non-radiative decay pathways (e.g., excited-state proton transfer).

References

  • Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes.
  • Palladium-Catalyzed Selective Synthesis of 2-Allyltetrazoles.
  • Electrochemical copolymerization of 3,4-ethylenedioxythiophene and 6-cyanoindole and its electrochromic property.
  • The photophysics of 2-cyanoindole probed by femtosecond spectroscopy.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1H-indole-1-carbonitrile

Welcome to the technical support guide for the synthesis of 3-Methyl-1H-indole-1-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1H-indole-1-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-cyanation of 3-methylindole (skatole). Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic route effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems observed during the synthesis, presented in a question-and-answer format.

Q1: My reaction resulted in a low or negligible yield of the target product. What are the likely causes?

This is a common issue that typically points to one of three areas: incomplete substrate activation, reagent degradation, or competing reaction pathways.

  • Possible Cause A: Incomplete Deprotonation of 3-Methylindole

    • Causality: The N-cyanation of 3-methylindole is a nucleophilic substitution reaction. The nitrogen of the indole ring is not sufficiently nucleophilic to react efficiently with cyanating agents. It must first be deprotonated by a strong base to form the highly nucleophilic indolide anion. If this deprotonation is incomplete, the reaction will be sluggish and low-yielding.

    • Troubleshooting & Solutions:

      • Base Selection: Use a strong, non-nucleophilic base capable of irreversibly deprotonating the indole N-H (pKa ≈ 17). Sodium hydride (NaH, 60% dispersion in mineral oil) is the standard choice. Weaker bases like triethylamine or potassium carbonate are generally insufficient.[1]

      • Anhydrous Conditions: Water will quench the strong base and the reactive indolide anion. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents (e.g., THF, DMF). Use high-purity starting materials and degas the solvent if necessary.[2]

      • Confirmation of Deprotonation: When using NaH, the deprotonation reaction evolves hydrogen gas. You should observe bubbling as the 3-methylindole is added to the NaH suspension.[1] Allow this step to proceed to completion (typically 30-60 minutes at 0°C to room temperature) before adding the electrophile.

  • Possible Cause B: Degradation of Cyanogen Bromide (BrCN)

    • Causality: Cyanogen bromide is a highly reactive and moisture-sensitive electrophile. It can readily hydrolyze in the presence of water to form hydrocyanic acid and hypobromous acid, rendering it ineffective for the cyanation reaction.

    • Troubleshooting & Solutions:

      • Reagent Quality: Use a fresh bottle of cyanogen bromide or one that has been stored properly under an inert atmosphere.

      • Handling: Weigh and dispense BrCN quickly in a dry environment (e.g., a glovebox or under a stream of nitrogen/argon) to minimize exposure to atmospheric moisture.

Q2: My characterization data (NMR, LC-MS) shows a mixture of products, including an isomer of my target molecule. What is this side product and how can I avoid it?

The most common side product is the C-cyanation isomer, where the cyano group attaches to a carbon atom on the indole ring instead of the nitrogen.

  • Causality: Competing N- vs. C-Cyanation The indolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the C3-carbon. While the methyl group occupies the C3 position in your starting material, the next most nucleophilic position is C2.[3] The reaction conditions, particularly the choice of base and solvent, dictate the selectivity between N-cyanation and C-cyanation. Favouring the formation of a "free" indolide anion in a polar aprotic solvent generally leads to higher N-selectivity.

  • Troubleshooting & Optimization for N-Selectivity:

ParameterImpact on SelectivityRecommended ProtocolScientific Rationale
Base Critical. Strong bases (NaH, LDA) favor N-cyanation.Use 1.1 equivalents of Sodium Hydride (NaH) .Strong bases fully deprotonate the indole, forming a distinct indolide anion which is kinetically favored to react at the nitrogen.
Solvent High. Polar aprotic solvents (THF, DMF) improve N-selectivity.Use anhydrous Tetrahydrofuran (THF) .Polar aprotic solvents solvate the sodium cation, leaving a more "naked" and highly reactive indolide anion, which preferentially reacts at the more electronegative nitrogen atom.
Temperature Moderate. Lower temperatures generally enhance selectivity.Add cyanogen bromide solution at 0 °C and allow the reaction to warm slowly to room temperature.N-cyanation is often the kinetically favored pathway. Lower temperatures provide less energy to overcome the activation barrier for the alternative C-cyanation pathway.[2]
Q3: The reaction mixture turned dark brown/black and produced a tar-like substance. What causes this polymerization?

Indoles are known to be sensitive to strong acids, which can induce polymerization or degradation.

  • Causality: Acid-Catalyzed Polymerization

    • If deprotonation is incomplete, cyanogen bromide can react with the neutral indole in an electrophilic substitution manner. This process can generate HBr as a byproduct. This acid can then protonate other indole molecules, initiating a chain reaction that leads to the formation of intractable polymeric tars.[4]

  • Troubleshooting & Solutions:

    • Ensure Complete Deprotonation: As detailed in Q1, use a slight excess of a strong base (e.g., 1.1 eq of NaH) to ensure all the starting material is converted to the indolide anion and to neutralize any adventitious acid.

    • Control Temperature: Add the cyanogen bromide solution slowly at 0°C to manage the reaction exotherm. Uncontrolled temperature spikes can accelerate degradation pathways.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions from air oxidation, which can also contribute to discoloration.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism for the N-cyanation of 3-methylindole with cyanogen bromide?

The reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the indole nitrogen to form a sodium indolide salt. This is the key activation step.

  • Nucleophilic Attack: The highly nucleophilic indolide anion attacks the electrophilic carbon atom of cyanogen bromide, displacing the bromide ion. This forms the C-N bond of the final product.

N-Cyanation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack 3-Methylindole 3-Methylindole Indolide_Anion 3-Methylindolide Anion 3-Methylindole->Indolide_Anion + NaH - H₂ (gas) BrCN Cyanogen Bromide Indolide_Anion->BrCN Attack Product 3-Methyl-1H-indole-1-carbonitrile BrCN->Product

Caption: Mechanism of N-cyanation of 3-methylindole.

FAQ 2: Are there safer, less toxic alternatives to cyanogen bromide?

Yes, several electrophilic cyanating agents have been developed that are often solids and easier to handle than the volatile and highly toxic BrCN.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent can be used for the direct cyanation of indoles, typically catalyzed by a Lewis acid like BF₃·OEt₂.[5]

  • N-Cyanosuccinimide (NCS): Similar to NCTS, this reagent also requires Lewis acid catalysis (e.g., GaCl₃) to achieve efficient cyanation of indoles.[6]

These alternatives can offer milder reaction conditions but may require more extensive optimization of the Lewis acid catalyst and conditions for your specific substrate.

FAQ 3: How can I definitively confirm the structure of my product and rule out C-cyanation?

A combination of standard spectroscopic techniques is essential.

  • ¹H NMR: The most telling signal is the disappearance of the broad singlet corresponding to the N-H proton, which typically appears far downfield (δ 8.0-9.0 ppm) in the starting 3-methylindole. The chemical shifts of the aromatic protons will also shift upon N-functionalization.

  • ¹³C NMR: Look for the appearance of a new signal in the nitrile region (δ 110-120 ppm). The chemical shifts of the indole ring carbons, particularly C2 and C7, will also be diagnostic.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch will appear around 2230-2250 cm⁻¹. The broad N-H stretch (~3400 cm⁻¹) from the starting material will be absent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product, which will be identical to that of any C-cyanation isomers. Fragmentation patterns may help differentiate isomers, but NMR and IR are more definitive for regiochemistry.

Illustrative Reaction Pathways

The following diagrams illustrate the desired reaction and the primary competitive side reaction.

Reaction_Pathways Start 3-Methylindole Anion 3-Methylindolide Anion Start->Anion  1. NaH, THF (Activation) Product_N Desired Product (N-Cyanation) Anion->Product_N  2. BrCN (Kinetically Favored) (Path A) Product_C Side Product (C2-Cyanation) Anion->Product_C  2. BrCN (Thermodynamically Favored) (Path B)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1H-indole-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 3-Methyl-1H-indole-1-carbonitrile. This guide is designed to provide expert advice and practical troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Methyl-1H-indole-1-carbonitrile. This guide is designed to provide expert advice and practical troubleshooting strategies to address solubility issues commonly encountered with this heterocyclic compound during research and development. As Senior Application Scientists, we combine foundational chemical principles with field-proven techniques to help you achieve consistent and reliable experimental results.

Disclaimer: Specific, experimentally-derived solubility data for 3-Methyl-1H-indole-1-carbonitrile is not extensively available in public literature. The guidance provided herein is based on established principles of organic chemistry, data from structurally related indole derivatives, and general formulation strategies for poorly soluble molecules.

Section 1: Understanding the Molecule & Predicting Solubility
1.1 Physicochemical Profile

To effectively troubleshoot solubility, it's crucial to understand the inherent properties of 3-Methyl-1H-indole-1-carbonitrile. The presence of a methyl group at the C3 position and a nitrile group on the indole nitrogen (N1) dictates its behavior in different solvents.

Key Structural Differences from 3-Methyl-1H-indole (Skatole):

The N-cyano group fundamentally alters the molecule's properties compared to its well-known counterpart, skatole.

  • Loss of Hydrogen Bond Donor: The nitrile group replaces the N-H proton, meaning the molecule can no longer act as a hydrogen bond donor. This significantly reduces its affinity for protic solvents like water.

  • Increased Polarity & Electron Withdrawal: The nitrile group is strongly electron-withdrawing, which alters the electronic distribution across the indole ring system and increases the molecule's overall polarity.

Caption: Structural comparison highlighting the key differences driving solubility behavior.

Table 1: Estimated Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₈N₂-
Molecular Weight 156.18 g/mol Moderate molecular weight.[1]
Predicted XLogP3 ~2.5 - 3.0Indicates significant lipophilicity and predicts low water solubility. (Estimate based on similar structures like Skatole's XLogP3 of 2.6[2])
Hydrogen Bond Donors 0Cannot donate hydrogen bonds to water, a primary reason for poor aqueous solubility.
Hydrogen Bond Acceptors 2 (Nitrile N, Indole N)Can accept hydrogen bonds, suggesting some solubility in polar protic solvents, but this is often insufficient to overcome its lipophilicity.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility problems in a practical Q&A format.

Q1: My 3-Methyl-1H-indole-1-carbonitrile is not dissolving in my aqueous buffer. What is the recommended first step?

A1: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's lipophilic and aprotic nature. The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for creating stock solutions for biological assays. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.

  • Causality: DMSO effectively solvates the 3-Methyl-1H-indole-1-carbonitrile molecule, breaking up the crystal lattice energy of the solid. This concentrated stock can then be diluted into your aqueous experimental medium.

Q2: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out," where the compound is no longer soluble once the percentage of the organic co-solvent falls below a critical threshold. Here are several strategies to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound is viable for your experiment.

  • Optimize the Co-Solvent: While DMSO is a good starting point, it is not always the best. Consider other water-miscible organic solvents such as N,N-Dimethylformamide (DMF) , Dimethylacetamide (DMA) , or N-Methyl-2-pyrrolidone (NMP) .

  • Use a Co-Solvent System: Sometimes a combination of solvents works better than a single one. A ternary system can be effective. For example, a stock solution prepared in a mixture of DMSO and Polyethylene glycol 400 (PEG 400) might show better behavior upon aqueous dilution.

  • Control the Dilution Process: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

Q3: Can I use heat to help dissolve the compound?

A3: Yes, gentle heating (e.g., 37-50°C) can be an effective method to increase the rate of dissolution, especially when preparing concentrated stock solutions. However, this must be done with caution.

  • Expert Insight: Indole derivatives, including skatole, can be sensitive to light and temperature.[3] It is crucial to assess the stability of your compound under these conditions.

  • Self-Validation: Before relying on a heat-assisted method, run a simple stability test. Prepare a solution with heat, and a control solution without. Analyze both by HPLC or LC-MS immediately after preparation and after 24 hours at the intended storage temperature to check for any degradation products.

Q4: Would adjusting the pH of my aqueous buffer improve solubility?

A4: For 3-Methyl-1H-indole-1-carbonitrile, pH adjustment is unlikely to have a significant impact on solubility.

  • Mechanistic Explanation: pH modification is primarily effective for compounds with ionizable functional groups (i.e., weak acids or bases). The parent indole ring has a very weakly acidic N-H proton (pKa ≈ 17), but in your molecule, this proton is replaced by a non-ionizable cyano group. The indole ring itself is an extremely weak base (protonation pKa ≈ -3.6), so it will not become protonated and more soluble under typical biological pH conditions (pH 3-8).

Q5: Co-solvents are interfering with my assay. What advanced formulation strategies can I explore?

A5: When the final concentration of organic solvent must be minimized (<0.1%), more advanced formulation techniques are necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with low toxicity.

  • Surfactants (Detergents): Using a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate your compound. Tween® 80 (Polysorbate 80) or Pluronic® F-68 are common choices for cell-based assays, but must be tested for compatibility with your specific system.

Section 3: Experimental Protocols
3.1 Protocol: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Calculation: Determine the mass of 3-Methyl-1H-indole-1-carbonitrile needed.

    • Mass (mg) = 10 mmol/L × Volume (L) × 156.18 g/mol × 1000 mg/g

    • Example: For 1 mL (0.001 L) of a 10 mM stock, you need 1.56 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound into a suitable vial (e.g., an amber glass vial to protect from light).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes. If the solid does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes or warm it gently (37°C) with intermittent vortexing.

  • Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2 Protocol: Shake-Flask Method for Solubility Determination

This gold-standard method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 4: Data Summary & Best Practices
4.1 Template for Recording Experimental Solubility

Systematically recording your findings is crucial for reproducibility and method development.

Table 2: Experimental Solubility Data for 3-Methyl-1H-indole-1-carbonitrile

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Observations (e.g., Precipitation upon cooling)
PBS, pH 7.425
0.5% DMSO in PBS, pH 7.425
1% Tween® 80 in Water25
2% HP-β-CD in Water25
[Add other systems as tested]
4.2 Handling and Storage Best Practices
  • Light Sensitivity: Many indole compounds are light-sensitive and can degrade or discolor upon exposure.[3] Always handle the solid and its solutions in low-light conditions and store them in amber or foil-wrapped vials.

  • Purity: Ensure you are using a high-purity batch of the compound. Impurities can significantly affect solubility measurements and experimental outcomes. Verify purity by HPLC and check the certificate of analysis.

  • Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Stock solutions should be stored frozen at -20°C or -80°C.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved March 7, 2026, from [Link]

  • Ayari, S., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. Analytical Sciences, 36(8), 1017-1020. [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole, 3-methyl- (CAS 83-34-1). Retrieved March 7, 2026, from [Link]

  • FooDB. (2020). Showing Compound 2(or 3)-methylindole (FDB004302). Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Skatole. Retrieved March 7, 2026, from [Link]

  • Google Patents. (2012). CN102432518A - Synthetic method of 3-methylindole.
  • Wikipedia. (n.d.). Indole. Retrieved March 7, 2026, from [Link]

  • PMC. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved March 7, 2026, from [Link]

  • YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties. Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). INDOLE. Retrieved March 7, 2026, from [Link]

  • MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Methyl-1H-indole-1-carbonitrile Synthesis &amp; Optimization

Executive Summary The synthesis of 3-Methyl-1H-indole-1-carbonitrile (also known as N-cyano-3-methylindole) is a critical transformation for researchers developing kinamycin analogs, tetrazole bioisosteres, and novel N-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Methyl-1H-indole-1-carbonitrile (also known as N-cyano-3-methylindole) is a critical transformation for researchers developing kinamycin analogs, tetrazole bioisosteres, and novel N-heterocycles[1][2]. Because the indole ring is an ambident nucleophile, achieving high regioselectivity for N-cyanation (over C2-cyanation) requires precise control over the electronic state of the substrate.

This technical guide provides validated protocols, mechanistic insights, and troubleshooting strategies to optimize the electrophilic N-cyanation of 3-methylindole.

Reaction Pathway & Mechanism

The C3 position of 3-methylindole is sterically blocked by the methyl group. Under neutral conditions, electrophiles would typically attack the C2 position. To force N-cyanation, the indole must be deprotonated to form an indolyl anion. According to Hard-Soft Acid-Base (HSAB) theory, the deprotonated nitrogen acts as a "hard" nucleophile, which preferentially attacks the "hard" electrophilic carbon of cyanating agents like Cyanogen Bromide (BrCN) or p-Toluenesulfonyl Cyanide (TsCN) at low temperatures[3].

G SM 3-Methyl-1H-indole (Starting Material) Base NaH / THF (0 °C, 30 min) SM->Base Deprotonation (-H2) Anion 3-Methylindolyl Anion (Hard Nucleophile) Base->Anion Reagent Electrophilic Cyanation (BrCN or TsCN) Anion->Reagent N-attack (HSAB favored) SideProd C2-Cyanated Byproduct (Kinetic Trap) Anion->SideProd C2-attack (Improper Temp) Product 3-Methyl-1H-indole-1-carbonitrile (Target Product) Reagent->Product

Caption: Mechanism of N-cyanation for 3-methylindole highlighting regioselectivity pathways.

Standard Operating Procedure (SOP): Electrophilic N-Cyanation

This self-validating protocol utilizes Sodium Hydride (NaH) and p-Toluenesulfonyl Cyanide (TsCN) to avoid the extreme toxicity of Cyanogen Bromide (BrCN) while maintaining high yields[3].

Reagents & Materials:

  • 3-Methyl-1H-indole (1.0 equiv, 1.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv, 1.2 mmol)

  • p-Toluenesulfonyl Cyanide (TsCN) or N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv, 1.2 mmol)[3][4]

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure strict anhydrous conditions.

  • Base Suspension: Add NaH (48 mg, 60% dispersion) to the flask under nitrogen. Add 5 mL of anhydrous THF and cool the suspension to 0 °C using an ice bath[3].

  • Deprotonation (Validation Step): Dissolve 3-methyl-1H-indole (131 mg) in 2.5 mL of THF. Add this solution dropwise to the NaH suspension.

    • Self-Validation: You must observe immediate hydrogen gas (

      
      ) evolution. Stir at 0 °C for 30 minutes until bubbling ceases and the solution transitions to a clear yellow/orange tint, confirming the complete formation of the indolyl anion[3][5].
      
  • Cyanation: Dissolve TsCN (217 mg) in 2.5 mL of THF. Add this solution dropwise to the indolyl anion mixture at 0 °C.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Self-Validation: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The target N-cyano product will elute significantly faster (higher

      
      ) than the starting material due to the loss of the polar N-H hydrogen bond donor[3][5].
      
  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench unreacted NaH by adding 5 mL of saturated aqueous

    
     dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (0-10% EtOAc in Hexanes) to isolate 3-Methyl-1H-indole-1-carbonitrile.

Quantitative Data & Optimization Matrices

Table 1: Electrophilic Cyanating Agent Comparison

Selecting the correct cyanating agent is a balance of safety, reactivity, and yield.

Cyanating AgentToxicity ProfileReactivityTypical YieldByproducts / Notes
Cyanogen Bromide (BrCN) Extreme (Releases HCN)Very High85 - 95%"Gold Standard" but requires rigorous safety protocols and bleach quenching[5].
p-Toluenesulfonyl Cyanide (TsCN) ModerateHigh75 - 85%Bench-stable solid. Byproduct is the easily separable sulfinate anion[3].
NCTS LowModerate65 - 80%Highly stable, eco-friendly. Often used with Lewis acids for C-cyanation, but works for N-cyanation of anions[4][6].
Table 2: Reaction Condition Optimization Matrix

If baseline protocols fail, adjust parameters according to this matrix.

ParameterSub-Optimal ChoiceOptimized ChoiceCausality / Rationale
Base

or

NaH or KHMDS Weak bases cannot fully deprotonate the indole (

), leading to unreacted starting material or competitive C2-attack.
Solvent DichloromethaneAnhydrous THF or DMF THF and DMF stabilize the indolyl metal-cation pair, keeping the nitrogen highly nucleophilic[3][5].
Temperature Room Temp (Addition)0 °C to -78 °C Higher temperatures provide enough kinetic energy to overcome the activation barrier for C2-cyanation, ruining regioselectivity[5].

Troubleshooting & FAQs

Q: I am observing a mixture of N1-cyano and C2-cyano products. How do I fix my regioselectivity? A: Indoles are ambident nucleophiles. Because the C3 position is blocked by a methyl group, the competition is strictly between N1 and C2. If you see C2-cyanation, your reaction is slipping into thermodynamic control or the indole is not fully deprotonated. Fix: Ensure you are using a strong enough base (NaH or KHMDS) and allow a full 30 minutes for complete anion formation before adding the electrophile. Maintain the reaction at 0 °C during the addition. The "hard" indolyl nitrogen anion will preferentially attack the "hard" cyanide carbon at low temperatures[3][5].

Q: My reaction stalls at 40-50% conversion, and I see unreacted 3-methylindole on my TLC. What is the limiting factor? A: This is almost always caused by adventitious moisture quenching the highly basic indolyl anion back to the neutral indole. Fix: Ensure your THF is freshly drawn from a solvent purification system or distilled over sodium/benzophenone. Furthermore, if your NaH is old, the outer layer of the dispersion may have degraded to NaOH. Wash the NaH with anhydrous hexanes under nitrogen to remove the mineral oil, and weigh it quickly to ensure precise 1.2x stoichiometry.

Q: Can I use N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) instead of BrCN for this specific substrate? A: Yes. While NCTS is famously used alongside Lewis acids (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) for the direct C-cyanation of neutral indoles[4][6], it can also function as a safe, bench-stable electrophilic cyanide source for N-cyanation when reacted with the pre-formed indolyl anion. It avoids the severe toxicity risks associated with BrCN[6].

Q: How do I safely dispose of the reaction waste if I chose to use BrCN? A: Cyanogen bromide can hydrolyze to release lethal Hydrogen Cyanide (HCN) gas. All glassware, syringes, and aqueous waste must be thoroughly quenched in a concentrated alkaline sodium hypochlorite (bleach) bath inside the fume hood. The bleach oxidizes the cyanide to significantly less toxic cyanate (


)[5]. Leave the waste in the bleach bath for at least 24 hours before standard hazardous waste disposal.

References

  • Dmitrienko, G. I., et al. "N-cyanoindoles and n-cyanoindole-4,7-diones: Construction of a bc ring synthon for the kinamycins." Tetrahedron Letters (1990).[Link]

  • Kamijo, S., et al. "Palladium-Catalyzed Selective Synthesis of 2-Allyltetrazoles." ACS Publications (2002).[Link]

  • Yang, Y., et al. "Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)." Organic Letters (2011).[Link]

  • "Introduction to cyanamides." Cardiff University ORCA (2018).[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 3-Methyl-1H-indole-1-carbonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary The electrophilic N-cyanation of 3-methylindole (skatole) to form 3-Methyl-1H-indole-1-carbonitrile is a critical transf...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

The electrophilic N-cyanation of 3-methylindole (skatole) to form 3-Methyl-1H-indole-1-carbonitrile is a critical transformation in the synthesis of kinase inhibitors and bioisostere-containing pharmacophores. However, the ambident nucleophilicity of the indole core and the unique electronic "push-pull" nature of the N-cyano group frequently lead to specific regiochemical and hydrolytic impurities[1]. This guide provides a self-validating framework to identify, quantify, and mitigate these byproducts.

Part 1: Troubleshooting FAQs

Q1: My synthesized 3-Methyl-1H-indole-1-carbonitrile shows a persistent peak at ~3400 cm⁻¹ in the IR spectrum. What is the structural cause? A1: A strong absorption band at ~3400 cm⁻¹ indicates the presence of an N-H or O-H stretch, which is strictly absent in pure 3-Methyl-1H-indole-1-carbonitrile. This is typically caused by one of two impurities:

  • Unreacted 3-Methylindole: If the deprotonation step with sodium hydride (NaH) was incomplete or quenched prematurely, the starting material remains[2].

  • Hydrolysis Degradant (3-Methyl-1H-indole-1-carboxamide): The N-cyano group is highly electrophilic. Exposure to adventitious moisture under basic or acidic workup conditions causes hydration of the nitrile to form a urea-like carboxamide derivative[3]. Causality & Fix: Ensure strictly anhydrous conditions during the NaH deprotonation. Use a mild, buffered quench (e.g., saturated aqueous NH₄Cl) rather than strong aqueous acids or bases to prevent hydration of the labile N-CN bond[1].

Q2: LC-MS analysis reveals an isobaric impurity (same m/z as the target). How do I differentiate the regioisomers? A2: Indoles are ambident nucleophiles. While the C3 position is naturally the most nucleophilic site, it is sterically blocked by the methyl group in 3-methylindole[4]. However, if the N-cyanation conditions are not perfectly optimized (e.g., insufficient base or incorrect electrophile hardness), electrophilic attack can occur at the C2 position, yielding 3-methyl-1H-indole-2-carbonitrile [1]. Differentiation: Rely on ¹H-NMR rather than MS. The target (N1-cyano) will show a distinct singlet for the C2 proton (typically around δ 7.2 - 7.4 ppm). In the C2-cyanated impurity, this C2 proton is absent, and the indole N-H proton will reappear as a broad singlet (δ 8.0 - 8.5 ppm)[2].

Q3: Why does my sample purity degrade over time when stored in protic solvents (e.g., Methanol)? A3: The N-CN bond creates an electronic system that lowers the HOMO energy of the indole but renders the nitrile carbon highly susceptible to nucleophilic attack[1]. In protic solvents, especially with trace base, nucleophilic cleavage occurs, yielding the free 3-methylindole and a cyanate byproduct[3]. Causality & Fix: The N-CN bond acts almost like a protecting group under nucleophilic conditions. Store the compound neat, under argon, at -20°C. Do not store stock solutions in methanol or water.

Part 2: Analytical Data Presentation

To facilitate rapid identification, the quantitative analytical markers for the target compound and its primary impurities are summarized below.

Compound NameRole / OriginLC-MS (m/z [M+H]⁺)Key ¹H-NMR Marker (CDCl₃)Diagnostic IR Band
3-Methyl-1H-indole-1-carbonitrile Target Product 157.1C2-H singlet (~7.3 ppm), N-H absent~2235 cm⁻¹ (C≡N)
3-Methylindole Starting Material / Cleavage132.1N-H broad singlet (~7.9 ppm)~3400 cm⁻¹ (N-H)
3-Methyl-1H-indole-2-carbonitrile Regioisomer Impurity157.1C2-H absent, N-H present~2220 cm⁻¹ (C≡N), ~3350 cm⁻¹ (N-H)
3-Methyl-1H-indole-1-carboxamide Hydrolysis Degradant175.1NH₂ broad doublets (~5.5 ppm)~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (NH₂)

Part 3: Experimental Protocols

Protocol 1: Self-Validating LC-MS Impurity Profiling

This protocol utilizes a spiked internal standard approach to ensure the analytical system does not artificially degrade the N-cyano target during ionization.

Step 1: System Suitability & Blank Preparation

  • Action: Prepare a blank solution of LC-MS grade Acetonitrile (MeCN) and run it prior to sample injection.

  • Causality: Running a blank ensures no carryover of highly retentive indole dimers from previous runs, establishing a true baseline.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized 3-Methyl-1H-indole-1-carbonitrile in 1.0 mL of anhydrous MeCN. Dilute to 10 µg/mL using a mobile phase mixture of 90% Water (0.1% Formic Acid) / 10% MeCN.

  • Causality: Do NOT use MeOH for sample prep, as it induces solvolysis and artificially inflates the degradation profile[3].

Step 3: Chromatographic Separation

  • Action: Run on a C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) using a gradient of 10% to 95% MeCN (0.1% Formic Acid) over 5 minutes.

  • Causality: The acidic mobile phase prevents base-catalyzed hydration of the nitrile on-column.

Step 4: Mass Spectrometry & Validation

  • Action: Operate in ESI+ mode. Monitor for m/z 157.1 (Target/Regioisomer), 132.1 (SM), and 175.1 (Hydrolysis).

  • Self-Validation: If the peak for m/z 175.1 (carboxamide) increases in successive injections of the exact same vial over 12 hours, your autosampler temperature is too high, or the mobile phase is causing on-column hydrolysis. Chill the autosampler to 4°C to validate that degradation is halted.

Protocol 2: Controlled Generation of the Carboxamide Reference Standard

To accurately quantify the hydrolysis impurity, you must synthesize a verified reference standard.

Step 1: Reaction Setup

  • Action: Dissolve 50 mg of pure 3-Methyl-1H-indole-1-carbonitrile in 2 mL of THF. Add 2.0 equivalents of 1M aqueous NaOH[3].

Step 2: Controlled Hydrolysis

  • Action: Stir at room temperature for 2 hours.

  • Causality: The hydroxide ion attacks the highly electrophilic nitrile carbon, forming an imidate intermediate that tautomerizes to the stable urea/carboxamide[3].

Step 3: Isolation

  • Action: Dilute with 10 mL of Ethyl Acetate and wash with brine (3 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze via ¹H-NMR to confirm the disappearance of the C≡N stretch and the appearance of the primary amide NH₂ protons.

Part 4: Mandatory Visualization

The following diagram illustrates the mechanistic divergence during synthesis that leads to the primary impurities discussed in this guide.

G SM 3-Methylindole (Starting Material) Anion Indolyl Anion (Intermediate) SM->Anion NaH / THF Deprotonation Target 3-Methyl-1H-indole- 1-carbonitrile Anion->Target BrCN or TsCN N-Cyanation C2Imp C2-Cyanated Impurity Anion->C2Imp Competing C2-Attack Target->SM Nucleophilic Cleavage HydImp Carboxamide Degradant Target->HydImp H2O / H+ or OH- Hydrolysis

Mechanistic pathways for 3-methylindole N-cyanation and primary impurity generation.

References

  • [2] Title: 7-Methyl-1H-indole-1-carbonitrile | Benchchem Source: benchchem.com URL:

  • [3] Title: 7-Methyl-1H-indole-1-carbonitrile | Benchchem (Reactivity and Hydrolysis Mechanisms) Source: benchchem.com URL:

  • [1] Title: 5-Methyl-1H-indole-1-carbonitrile|High-Quality Research Chemical - Benchchem Source: benchchem.com URL:

  • [4] Title: Selective Oxidative Cleavage of 3-Methylindoles with Primary Amines Affording Quinazolinones | Organic Letters Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: 3-Methyl-1H-indole-1-carbonitrile Experiments

Welcome to the technical support center for experiments involving 3-Methyl-1H-indole-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for experiments involving 3-Methyl-1H-indole-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is structured to address specific experimental challenges, explaining the underlying scientific principles to empower you to optimize your reactions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-1H-indole-1-carbonitrile and what are its primary applications?

A1: 3-Methyl-1H-indole-1-carbonitrile, also known as N-cyano-3-methylindole or N-cyanoskatole, is a derivative of 3-methylindole (skatole). The indole scaffold is a core structure in many natural products and pharmaceuticals.[1] The addition of a carbonitrile (cyano) group to the indole nitrogen significantly alters its electronic properties and reactivity. This modification makes it a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic compounds with potential therapeutic properties.[2]

Q2: What are the most critical safety precautions when working with reagents for the synthesis of 3-Methyl-1H-indole-1-carbonitrile?

A2: The synthesis of 3-Methyl-1H-indole-1-carbonitrile often involves highly toxic cyanating agents, such as cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN).

  • Cyanogen Bromide (BrCN): This reagent is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3] It is crucial to handle BrCN in a well-ventilated fume hood at all times.[4][5] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile rubber is a good option), and safety goggles or a face shield, is mandatory.[5][6] In case of skin contact, immediately brush off any solid material and wash the affected area with copious amounts of water for at least 15 minutes.[4][5] Accidental spills must be cleaned up immediately, avoiding dust generation, and the area should be decontaminated with a strong hypochlorite solution.[4]

  • 3-Methylindole (Skatole): The starting material, 3-methylindole, can cause skin, eye, and respiratory irritation.[7][8] It is a crystalline solid that should be handled with care to avoid inhalation of dust.[8]

  • General Precautions: Always have an emergency plan in place. An eyewash station and emergency shower should be readily accessible.[6] All waste materials contaminated with cyanogen bromide should be treated as hazardous waste and disposed of according to institutional guidelines.[4]

Q3: How stable is 3-Methyl-1H-indole-1-carbonitrile and how should it be stored?

A3: While specific stability data for 3-Methyl-1H-indole-1-carbonitrile is not extensively documented, N-cyano indoles can be sensitive to acidic and strongly basic conditions, which can lead to the hydrolysis of the nitrile group or decomposition. It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. For the starting material, 3-methylindole, storage at 2–8°C in a well-ventilated area, protected from heat and direct sunlight, is advised.[7]

Synthesis and Reaction Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis and subsequent reactions of 3-Methyl-1H-indole-1-carbonitrile.

Low or No Product Yield in N-Cyanation of 3-Methylindole

Q4: I am attempting to synthesize 3-Methyl-1H-indole-1-carbonitrile from 3-methylindole and cyanogen bromide, but I am getting a very low yield or no product at all. What are the likely causes?

A4: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

Causality Explained: The N-cyanation of an indole involves the deprotonation of the indole nitrogen followed by nucleophilic attack on the cyanating agent. The success of this reaction is highly dependent on the nucleophilicity of the indole nitrogen and the electrophilicity of the cyanide source.

Troubleshooting Steps:

  • Reagent Purity and Handling:

    • 3-Methylindole: Ensure your 3-methylindole is pure. Impurities can interfere with the reaction. If necessary, purify it by recrystallization or sublimation.

    • Cyanogen Bromide: Cyanogen bromide is moisture-sensitive and can decompose. Use a fresh bottle or ensure it has been stored under anhydrous conditions.

    • Solvent: Use anhydrous solvents. The presence of water can react with the base and the cyanogen bromide, reducing their effectiveness.

  • Base Selection and Deprotonation:

    • The indole N-H is weakly acidic. A sufficiently strong base is required for deprotonation. Common bases for this reaction include sodium hydride (NaH) or potassium tert-butoxide.

    • Troubleshooting with NaH: If using NaH, ensure it is fresh and reactive. Washing the NaH with hexane to remove the protective mineral oil can sometimes improve its reactivity, but this should be done with extreme caution.[9] Incomplete deprotonation will result in a low yield. Allow sufficient time for the deprotonation to complete before adding the cyanogen bromide; you should observe hydrogen gas evolution.[9]

  • Reaction Temperature:

    • Deprotonation is often carried out at 0°C to control the reaction rate and then warmed to room temperature. The subsequent reaction with cyanogen bromide should also be temperature-controlled. Running the reaction at too high a temperature can lead to decomposition of the product or starting materials.

  • Order of Addition:

    • Typically, the indole is first deprotonated with the base, followed by the addition of the cyanating agent. Adding the base to a mixture of the indole and cyanogen bromide can lead to side reactions.

Experimental Workflow: Synthesis of 3-Methyl-1H-indole-1-carbonitrile

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Anhydrous Solvent (e.g., THF or DMF) indole 2. Add 3-Methylindole reagents->indole Dissolve base 3. Add Base (e.g., NaH) under inert atmosphere (N2 or Ar) indole->base Cool to 0°C deprotonation 4. Stir at 0°C to RT (Deprotonation) base->deprotonation Allow to warm add_brcn 5. Cool to 0°C and add Cyanogen Bromide solution deprotonation->add_brcn Monitor H2 evolution react 6. Allow to warm to RT and stir until completion (TLC) add_brcn->react Slow addition quench 7. Quench reaction (e.g., with water or NH4Cl) react->quench Monitor by TLC extract 8. Extract with organic solvent quench->extract purify 9. Purify by column chromatography extract->purify

Caption: General workflow for the synthesis of 3-Methyl-1H-indole-1-carbonitrile.

Formation of Multiple Products or Byproducts

Q5: My reaction is producing multiple spots on the TLC plate, and the desired product is difficult to isolate. What are the potential side reactions?

A5: The formation of multiple products is often due to competing reactions or decomposition.

Causality Explained: The indole ring has multiple nucleophilic positions (N-1, C-2, and C-3). While N-deprotonation favors N-cyanation, side reactions can occur under certain conditions.

Potential Side Reactions and Solutions:

Side Product/Observation Plausible Cause Troubleshooting Strategy
C-Cyanated Isomers Direct electrophilic cyanation on the indole ring, particularly at the C3 position if the nitrogen is not fully deprotonated.Ensure complete deprotonation with a strong base before adding the cyanating agent. Lowering the reaction temperature may also favor N-cyanation.
Polymerization/Tarry material Decomposition of the starting material or product, potentially catalyzed by strong base or impurities.Use purified reagents and solvents. Maintain a lower reaction temperature throughout the process.
Unreacted Starting Material Incomplete deprotonation or insufficient cyanating agent.Use a slight excess of the base and cyanating agent. Ensure the reactivity of the base.

Logical Troubleshooting Flow for N-Cyanation

G cluster_solutions Potential Solutions start Low Yield or Multiple Products check_reagents Check Reagent Purity (3-Methylindole, BrCN, Solvent) start->check_reagents check_base Evaluate Base (Strength, Activity) start->check_base check_temp Review Reaction Temperature start->check_temp check_order Verify Order of Addition start->check_order purify_reagents Purify/Use Fresh Reagents & Solvents check_reagents->purify_reagents stronger_base Use Stronger/More Active Base (e.g., fresh NaH) check_base->stronger_base optimize_temp Optimize Temperature (e.g., maintain 0°C) check_temp->optimize_temp correct_order Ensure Indole + Base, then add BrCN check_order->correct_order

Caption: Troubleshooting logic for N-cyanation of 3-methylindole.

Difficulty in Subsequent Reactions (e.g., N-Alkylation of a Cyanated Indole)

Q6: I have successfully synthesized an indole-carbonitrile, but I am struggling with a subsequent N-alkylation reaction. Why is this difficult?

A6: The presence of the electron-withdrawing cyano group on the indole nitrogen significantly reduces its nucleophilicity, making subsequent reactions at this position more challenging.[9]

Causality Explained: The cyano group is strongly electron-withdrawing, which delocalizes the lone pair of electrons on the indole nitrogen, making it less available for nucleophilic attack. This deactivation of the nitrogen makes reactions like N-alkylation more difficult compared to an unsubstituted indole.

Troubleshooting Strategies:

  • Use a Stronger Base: To deprotonate the N-H of a cyano-substituted indole, a stronger base than what is typically used for unsubstituted indoles may be necessary.

  • Employ a More Reactive Electrophile: Using a more reactive alkylating agent, such as an alkyl iodide or triflate, can help overcome the reduced nucleophilicity of the indole nitrogen.

  • Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously to avoid decomposition.

  • Alternative Synthetic Routes: If direct N-alkylation of the cyanated indole is not feasible, consider alternative synthetic strategies. For example, it might be possible to perform the N-alkylation on the indole first and then introduce the cyano group.

References

  • Cyanogen Bromide. (n.d.). Northern Arizona University. Retrieved March 7, 2026, from [Link]

  • Cyanogen bromide. (2025, March 31). PENTA. Retrieved March 7, 2026, from [Link]

  • Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved March 7, 2026, from [Link]

  • CYANOGEN BROMIDE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie. Retrieved March 7, 2026, from [Link]

  • Why n-alkylation in cyanide substituted indole is difficult? (2026, January 22). Reddit. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: 3-Methyl-1H-indole-1-carbonitrile Stability &amp; Handling

Welcome to the Technical Support Center for handling 3-Methyl-1H-indole-1-carbonitrile (also known as 1-cyano-3-methylindole). N-cyanoindoles are highly valuable scaffolds in medicinal chemistry and photophysics, but the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Methyl-1H-indole-1-carbonitrile (also known as 1-cyano-3-methylindole). N-cyanoindoles are highly valuable scaffolds in medicinal chemistry and photophysics, but their unique electronic properties make them susceptible to rapid degradation in solution if mishandled[1].

This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure experimental integrity.

Part 1: Core Troubleshooting FAQs

Q1: Why does my 3-Methyl-1H-indole-1-carbonitrile degrade so rapidly in standard aqueous buffers? A1: The degradation is driven by the highly polarized nature of the N-CN bond. The indole nitrogen acts as an electron-withdrawing group relative to the nitrile, rendering the nitrile carbon highly electrophilic[2]. In aqueous solutions—especially those deviating from a strictly neutral pH—water acts as a nucleophile. This leads to hydration of the nitrile to form a urea derivative (1-carbamoyl-3-methylindole), or complete decyanation yielding 3-methylindole (skatole) and cyanate/hydrogen cyanide (HCN)[2]. To prevent this, aqueous exposure must be minimized, and pH must be strictly controlled between 7.0 and 7.4.

Q2: I am using Tris buffer at pH 7.4, but I still observe near-complete degradation within hours. What is happening? A2: You are observing nucleophilic cleavage. Tris(hydroxymethyl)aminomethane contains a primary amine. Primary amines, as well as thiols (e.g., DTT,


-mercaptoethanol), are strong nucleophiles that will directly attack the electrophilic N-cyano carbon. This forms an unstable amidine or thioimidate intermediate that rapidly cleaves the N-CN bond. Solution:  You must switch to non-nucleophilic buffers such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Q3: My compound degrades during silica gel chromatography purification before I even make my stock solutions. How can I prevent this? A3: Standard silica gel is inherently acidic (pH ~4.5–5.5) and contains active surface silanol groups along with adsorbed water. This microenvironment perfectly catalyzes the hydration of the N-cyano group[2]. Solution: Pre-treat your silica gel and your chromatography eluent with 1% Triethylamine (TEA) to neutralize the acidic sites. Do not leave the compound on the column for extended periods.

Q4: Does light exposure affect the stability of this compound in solution? A4: Yes. N-cyanoindoles are frequently utilized as fluorescent probes due to their distinct photophysical properties and sensitivity to local hydration[1][3]. However, this UV absorption capability means that prolonged exposure to ambient light or UV sources in oxygenated solutions can induce photolytic oxidation and subsequent degradation. Stock solutions must be stored in amber vials or wrapped in foil.

Part 2: Mechanistic Pathways & Workflows

Degradation Pathways Visualization

G Target 3-Methyl-1H-indole-1-carbonitrile (Intact) Hyd Aqueous Hydrolysis (Acid/Base Catalyzed) Target->Hyd H2O, pH <6.5 or >7.5 Nuc Nucleophilic Attack (e.g., Tris, DTT) Target->Nuc Primary Amines/Thiols Photo Photodegradation (UV Exposure) Target->Photo hν (UV/Vis) + O2 Prod1 1-Carbamoyl-3-methylindole or 3-Methylindole + HCN Hyd->Prod1 Prod2 Amidine / Cleaved Adducts Nuc->Prod2 Prod3 Photolytic Oxidation Products Photo->Prod3

Fig 1. Primary degradation pathways of 3-Methyl-1H-indole-1-carbonitrile in solution.

Formulation Workflow

Workflow Step1 1. Lyophilized Powder (Store desiccated at -20°C) Step2 2. Reconstitute in Anhydrous DMSO (Use molecular sieves) Step1->Step2 Step3 3. Prepare Working Aliquots (Single-use, inert gas purged) Step2->Step3 Step4 4. Dilute into Assay Buffer (HEPES/PBS, pH 7.4, No Nucleophiles) Step3->Step4 Step5 5. Execute Experiment (Complete within 2-4 hours) Step4->Step5

Fig 2. Optimized workflow for the formulation and handling of N-cyanoindole stock solutions.

Part 3: Quantitative Data & Compatibility

To ensure experimental reproducibility, adhere to the following compatibility matrices when designing your assays.

Table 1: Buffer & Additive Compatibility Matrix
Reagent / ConditionCompatibilityEstimated Half-Life (

)
Mechanistic Rationale
Anhydrous DMSO/DMF Excellent > 6 Months (-20°C)Absence of nucleophiles/water prevents hydrolysis.
HEPES / PBS (pH 7.4) Moderate 12 - 24 Hours (25°C)Non-nucleophilic buffers minimize attack, but slow background hydration occurs.
Tris-HCl (pH 7.4) Poor < 1 Hour (25°C)Primary amine rapidly attacks the electrophilic N-CN carbon.
DTT /

-ME
Poor < 30 Minutes (25°C)Thiolate anions are highly nucleophilic and cleave the N-CN bond.
Acidic Media (pH < 5) Poor < 2 Hours (25°C)Acid-catalyzed hydration to 1-carbamoyl-3-methylindole.
Table 2: Recommended Storage Conditions
StateTemperatureAtmosphereLight ExposureMax Shelf Life
Solid (Lyophilized)-20°CArgon / NitrogenDark2 Years
Stock Solution (DMSO)-80°CArgon / NitrogenDark6 Months
Aqueous Assay Dilution4°C to 25°CAmbientDim / Dark< 4 Hours

Part 4: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

This protocol ensures the creation of a stable 10 mM master stock, isolating the compound from ambient moisture.

  • Preparation: Bake glass vials at 150°C for 2 hours to remove residual moisture. Allow them to cool in a desiccator.

  • Solvent Quality: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) stored over activated 3Å molecular sieves.

  • Reconstitution: Weigh the 3-Methyl-1H-indole-1-carbonitrile powder inside a dry box or under a stream of inert gas (Argon/Nitrogen). Dissolve the powder in the anhydrous solvent to reach a 10 mM concentration.

  • Aliquot Generation: Divide the master stock into 10–20

    
    L single-use aliquots in amber microcentrifuge tubes.
    
  • Inert Storage: Overlay each aliquot with Argon gas before sealing. Store immediately at -80°C. Never subject aliquots to freeze-thaw cycles.

Protocol B: Self-Validating Aqueous Assay Preparation

Because N-cyanoindoles are labile in water, your assay must include a built-in validation step to confirm the compound was intact during the experiment.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer supplemented with 150 mM NaCl. Adjust the pH to exactly 7.4 using NaOH. Do not use Tris or add DTT.

  • Dilution: Thaw a single-use DMSO aliquot (from Protocol A) at room temperature. Dilute the stock into the assay buffer to your final working concentration (e.g., 10

    
    M). Ensure the final DMSO concentration is 
    
    
    
    1% to prevent solvent-induced artifacts.
  • Execution: Initiate your biological or chemical assay immediately. Keep the reaction vessels protected from direct light.

  • Validation Step (Crucial): Take a 50

    
    L sample of the assay mixture at 
    
    
    
    and another at the end of your assay (
    
    
    ). Quench both samples with an equal volume of cold Acetonitrile (containing an internal standard).
  • Analysis: Run the quenched samples via LC-MS or HPLC-UV. Verify that the peak area of the parent mass (m/z for intact 3-Methyl-1H-indole-1-carbonitrile) at

    
     is 
    
    
    
    90% of the
    
    
    peak area. If significant 3-methylindole (skatole) is detected, the assay timeframe must be shortened.

Part 5: References

  • Theoretical Investigation of Positional Substitution and Solvent Effects on n-Cyanoindole Fluorescent Probes Abou-Hatab, S., & Matsika, S. The Journal of Physical Chemistry B, 2019. URL:[Link]

  • Solvent dependence of cyanoindole fluorescence lifetime Hilaire, M. R., Mukherjee, D., Troxler, T., & Gai, F. Chemical Physics Letters, 2017. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyano-Substituted Indoles

Welcome to the Application Support Center for cyano-substituted indoles. Cyanoindoles (such as 3-cyanoindole and 5-cyanoindole) are privileged heterocyclic scaffolds widely utilized in the development of enzyme inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for cyano-substituted indoles. Cyanoindoles (such as 3-cyanoindole and 5-cyanoindole) are privileged heterocyclic scaffolds widely utilized in the development of enzyme inhibitors, antidepressants (e.g., vilazodone), and γ-secretase modulators[1],[2].

However, introducing a nitrile (-C≡N) group fundamentally alters the electron density and physicochemical properties of the indole core. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to help you navigate the unique reactivity, solubility, and synthetic challenges associated with these compounds.

Part 1: Diagnostic Q&A and Troubleshooting Matrix

Q1: Why do my cyanoindole derivatives undergo unintended hydrolysis during protecting group removal?

The Pitfall: Nitriles are highly susceptible to hydrolysis, inadvertently converting to amides (-CONH₂) or carboxylic acids (-COOH) during routine deprotection steps. The Causality: The carbon atom of the cyano group is highly electrophilic. When exposed to strong aqueous acids (which protonate the nitrogen and increase carbon electrophilicity) or strong bases (which provide highly nucleophilic hydroxide ions), the nitrile undergoes rapid nucleophilic attack by water. The Solution: Avoid harsh aqueous conditions like refluxing HCl or NaOH. If removing an N-Boc group, utilize anhydrous acidic conditions such as Trifluoroacetic acid (TFA) in dichloromethane (DCM). For N-Tosyl deprotection, bypass hydrolytic pathways entirely by using mild, non-aqueous reagents like Tetra-n-butylammonium fluoride (TBAF) or magnesium in methanol.

Q2: I am trying to reduce a nitro group on my cyanoindole scaffold, but I keep losing the cyano group. How can I achieve chemoselectivity?

The Pitfall: Standard catalytic hydrogenation (e.g., Pd/C with H₂) or strong hydride donors (e.g., LiAlH₄) will over-reduce the cyano group into a primary amine (-CH₂NH₂). The Causality: The -C≡N triple bond readily adsorbs onto palladium surfaces, undergoing sequential addition of hydrogen alongside the nitro group. The Solution: You must use chemoselective single-electron transfer (SET) reductions. A highly validated industrial approach for synthesizing 5-cyanoindole intermediates relies on1[1]. This dissolving metal reduction specifically targets the easily reduced nitro group while leaving the nitrile completely intact.

Q3: Why is my Electrophilic Aromatic Substitution (EAS) failing on cyano-substituted precursors?

The Pitfall: Attempts to functionalize the indole ring (e.g., via Vilsmeier-Haack formylation) result in recovered starting materials, low yields (<50%), or require extreme temperatures[3],[4]. The Causality: The cyano group is a potent electron-withdrawing group (EWG) exerting both inductive (-I) and resonance (-M) effects. This drastically depletes the electron density of the indole π-system, deactivating the ring toward electrophilic attack. The Solution: Abandon classical EAS relying on the indole's inherent nucleophilicity. Instead, utilize transition-metal-catalyzed direct C-H functionalization. For example, 5 using benzyl cyanide as a surrogate provides excellent regioselectivity without relying on ring electron density[5].

Q4: My cyanoindole precipitates during biological assays. How do I manage its solubility?

The Pitfall: Erratic biological assay readouts due to compound aggregation or precipitation in aqueous buffers. The Causality: Cyanoindoles possess a strong dipole moment and engage in extensive intermolecular hydrogen bonding (between the indole N-H and the cyano nitrogen). This leads to high crystal lattice energy, rendering them virtually insoluble in water[6],[7]. The Solution: Always prepare concentrated stock solutions in 100% DMSO (up to 50 mM). When diluting into aqueous assay buffers, ensure the final DMSO concentration remains between 1-5% to maintain solubility. Perform serial dilutions in the assay buffer immediately prior to use to prevent gradual nucleation.

Cyanoindole_Pitfalls A Cyano-Substituted Indole Handling Pitfalls B Unintended Hydrolysis (-CN to -CONH2 / -COOH) A->B C Over-Reduction (-CN to -CH2NH2) A->C D Poor EAS Reactivity (Ring Deactivation) A->D B1 Avoid Strong Aqueous Acids/Bases Use Mild Deprotection (e.g., TBAF) B->B1 C1 Avoid Pd/C + H2 Use Fe/AcOH for Nitro Reduction C->C1 D1 Use Transition-Metal Catalysis (e.g., CuI/Benzyl Cyanide) D->D1

Logical relationship between common handling pitfalls of cyanoindoles and their mechanistic solutions.

Part 2: Quantitative Data & Physicochemical Profiles

Understanding the baseline physicochemical properties of your specific isomer is critical for designing successful extraction and purification workflows.

CompoundCAS NumberMolecular WeightMelting PointLogPpKa (Predicted)Solubility Profile
3-Cyanoindole 5457-28-3142.16 g/mol 177-184 °C2.3~15.6Insoluble in H₂O; Soluble in DMSO, DCM[7]
5-Cyanoindole 15861-24-2142.16 g/mol 106-108 °C2.415.62 ± 0.30Insoluble in H₂O; Soluble in MeOH, Hexane, CHCl₃[6],[8],[9]
6-Cyanoindole 15861-36-6142.16 g/mol 128-132 °C--Insoluble in H₂O; Soluble in MeOH
7-Cyanoindole 96631-87-7142.16 g/mol ---Moderate solubility in polar organic solvents[10]

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Do not proceed to subsequent steps without confirming the checkpoint analytics.

Protocol A: Copper-Catalyzed Direct C3-Cyanation of Indoles

Purpose: To bypass the poor EAS reactivity of indoles and directly install a cyano group at the C3 position using a less toxic cyanide surrogate[5],[7].

  • Reagent Assembly: In an open-air reaction vessel, combine indole (1.0 equiv), benzyl cyanide (1.5 equiv), and Copper(I) iodide (CuI) (1.5 equiv).

  • Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) until all solid reactants are fully dissolved.

  • Thermal Activation: Submerge the reaction vessel in a preheated oil bath at 110–120 °C. Maintain vigorous stirring for 30–34 hours.

  • Quenching: Allow the mixture to cool to room temperature. Quench the reaction by adding a volume of distilled water equal to the DMSO used.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (using a gradient of ethyl acetate in hexanes).

  • Self-Validation Checkpoint: Analyze the purified product via IR spectroscopy. A successful cyanation will exhibit a sharp, distinct absorption band at ~2220 cm⁻¹ corresponding to the C≡N stretch[4]. ¹H NMR should confirm the disappearance of the C3-proton signal (typically around δ 6.5 ppm in unprotected indole).

C3_Cyanation_Workflow Step1 1. Combine Reactants Step2 2. Dissolve in DMSO Step1->Step2 Step3 3. Heat at 110-120°C Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. DCM Extraction Step4->Step5 Step6 6. Silica Gel Purification Step5->Step6

Step-by-step experimental workflow for the copper-catalyzed direct C3-cyanation of indoles.

Protocol B: Chemoselective Reduction of Nitrocyanoindoles

Purpose: To reduce a nitro group to an amine on a cyanoindole scaffold without over-reducing or hydrolyzing the delicate nitrile group[1].

  • Preparation: Dissolve the nitro-cyanoindole precursor in a co-solvent mixture of Methanol and Acetic Acid (approx. 1.5:1 v/v).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Iron (Fe) fillings lot-wise to control the exothermic single-electron transfer process.

  • Reduction: Remove the ice bath and heat the mixture to 50–55 °C for 8 to 18 hours. Monitor closely via TLC.

  • Isolation: Once starting material is consumed, cool the mixture, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Neutralize carefully with saturated NaHCO₃ before organic extraction.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must show a mass shift of -32 Da (loss of two oxygen atoms) + 2 Da (addition of two protons). The ¹³C NMR spectrum must retain the characteristic nitrile carbon peak at ~115-120 ppm , confirming the cyano group survived the reduction.

References

  • Synthesis of 3-Cyanoindole Derivatives Mediated by Copper(I) Iodide Using Benzyl Cyanide.
  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.Asian Journal of Chemistry.
  • An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3).
  • Indole-5-carbonitrile | C9H6N2 | CID 27513.PubChem - NIH.
  • 5-Cyanoindole CAS#: 15861-24-2.ChemicalBook.

Sources

Optimization

Technical Support Center: Workup &amp; Purification of 3-Methyl-1H-indole-1-carbonitrile

Welcome to the Technical Support Center for 3-Methyl-1H-indole-1-carbonitrile (also known as 1-cyano-3-methylindole or skatole-1-carbonitrile). This portal is designed for drug development professionals and synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-1H-indole-1-carbonitrile (also known as 1-cyano-3-methylindole or skatole-1-carbonitrile). This portal is designed for drug development professionals and synthetic chemists. Because the N-cyano group is electronically unique—acting as an electron-withdrawing group that reduces the indole ring's nucleophilicity—it presents specific challenges during post-reaction workup. This guide provides field-proven protocols, causality-driven troubleshooting, and safety guidelines to ensure high-yield isolation.

Part 1: Core Principles of N-Cyanoindole Workup

Expertise & Causality in Experimental Design

The synthesis of 3-methyl-1H-indole-1-carbonitrile typically involves the deprotonation of 3-methylindole (skatole) followed by electrophilic cyanation using agents like Cyanogen Bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[1]. The critical challenge during workup is the lability of the N-CN bond.

  • Hydrolytic Sensitivity : The N-CN bond is highly susceptible to nucleophilic attack. Exposure to strong aqueous acids hydrolyzes the nitrile to an amide (3-methyl-1H-indole-1-carboxamide), while strong bases can cause complete decyanation back to the starting skatole[2].

  • Toxicity Management : Reactions utilizing BrCN leave highly toxic, volatile residues. Aqueous workups must be carefully designed to prevent the release of hydrogen cyanide (HCN) gas by maintaining a slightly acidic to neutral pH before secondary bleach decontamination[3].

Part 2: Standardized Step-by-Step Workup Protocol

A Self-Validating System for High-Fidelity Isolation

Step 1: Mild Quenching (Temperature & pH Control)

  • Transfer the crude reaction mixture to an ice-water bath and allow the internal temperature to reach 0 °C.

  • Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: NH₄Cl acts as a mild buffer (pH ~5.5). This neutralizes excess base (e.g., NaH or n-BuLi) without creating the highly acidic conditions that trigger nitrile hydration[2].

Step 2: Phase Separation & Extraction

  • Dilute the quenched mixture with cold Ethyl Acetate (EtOAc).

  • Separate the phases. Extract the aqueous layer twice more with EtOAc.

  • Self-Validation Check: Spot the organic layer on a TLC plate (10% EtOAc/Hexanes). The N-cyano product will have a significantly higher

    
     (~0.6) than the starting 3-methylindole (~0.4) due to the loss of the N-H hydrogen bond donor[2].
    

Step 3: Cyanide Decontamination (Safety Critical)

  • Segregate all aqueous layers into a dedicated waste container.

  • Treat the aqueous waste with an excess of 10% sodium hypochlorite (bleach) and stir for 24 hours in a fume hood to oxidatively destroy residual cyanides[3].

Step 4: Washing & Drying

  • Wash the combined organic layers with cold water (to remove residual DMF/THF) followed by brine.

  • Dry over anhydrous Na₂SO₄. Avoid MgSO₄ if trace acid is a concern.

Step 5: Low-Temperature Concentration & Purification

  • Concentrate the organic layer under reduced pressure. Do not exceed 30 °C on the rotary evaporator water bath.

  • Purify immediately via flash column chromatography. Causality: N-cyanoindoles are moderately stable on silica but can degrade if left on the column for extended periods[2].

Part 3: Quantitative Data - Quenching Agent Selection

To illustrate the causality behind our protocol, the following table summarizes the impact of various quenching agents on the stability of the N-CN bond during the workup phase.

Quenching AgentpH RangeN-CN Bond StabilityPrimary Degradation ProductRecommended Use
1M HCl < 2Poor3-Methyl-1H-indole-1-carboxamide❌ Strictly Avoid
Sat. NH₄Cl 5 – 6ExcellentNone (Stable)✅ Standard Protocol
Water ~ 7GoodTrace hydrolysis (if heated)⚠️ Acceptable at 0 °C
1M NaOH > 12Poor3-Methylindole (Decyanation)❌ Strictly Avoid
Part 4: Troubleshooting Guide & FAQs

Q: My crude NMR shows a large peak corresponding to 3-methyl-1H-indole-1-carboxamide. At what stage did this hydration occur? A: This is a classic symptom of acid-catalyzed hydration during the workup. It typically occurs if the reaction was quenched with a strong acid (like HCl) or if the rotary evaporator bath was too hot (>40 °C) while concentrating an organic layer that still contained trace acidic water. Ensure you are using buffered NH₄Cl and keeping temperatures below 30 °C.

Q: I am losing a significant amount of product during silica gel chromatography. How can I improve recovery? A: The mildly acidic nature of standard silica gel can cleave the N-CN bond over time[2]. To troubleshoot this:

  • Run the column as quickly as possible (use pressurized flash chromatography, not gravity).

  • Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample to neutralize acidic sites.

Q: The reaction utilized DMF as a solvent, and it is co-eluting with my product. Can I heat the rotovap to 60 °C to remove it? A: No. Heating 3-Methyl-1H-indole-1-carbonitrile in the presence of trace salts and moisture will rapidly degrade the compound[3]. Instead, remove DMF during the workup by washing the organic layer with copious amounts of a 5% aqueous LiCl solution or cold water (3-4 times) before drying and concentrating.

Q: Why did my cyanation yield the C2-cyano isomer instead of the N1-cyano product? A: Because the 3-position is already blocked by a methyl group in 3-methylindole, electrophilic attack will default to the N1 or C2 position. If deprotonation of the indole nitrogen was incomplete (e.g., weak base used), the neutral indole reacts via a Friedel-Crafts-type mechanism at the carbon[2]. Ensure complete deprotonation with NaH or n-BuLi at low temperatures before adding the cyanating agent.

Part 5: Mechanistic Workflow Diagram

WorkupWorkflow Start Crude Reaction Mixture (3-Methyl-1H-indole-1-carbonitrile) Quench Mild Quench (0°C) Sat. NH4Cl (Buffered) Start->Quench Dropwise addition Aqueous Aqueous Phase (Salts, Excess CN-) Quench->Aqueous Separation Organic Organic Phase (Product in EtOAc) Quench->Organic Extraction Bleach Bleach Treatment (Destroy Cyanide) Aqueous->Bleach Safety protocol Wash Brine Wash & Na2SO4 Drying Organic->Wash Remove water/DMF Concentration Low-Temp Concentration (<30°C) Wash->Concentration Evaporation Purification Fast Silica Chromatography (Avoid Degradation) Concentration->Purification Isolate product

Logical workflow for the safe workup and isolation of 3-Methyl-1H-indole-1-carbonitrile.

References
  • Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) . Organic Letters - ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals and Researchers

An In-Depth Technical Guide to the Characterization and Spectral Analysis of 3-Methyl-1H-indole-1-carbonitrile This guide provides a comprehensive analysis of the spectral characterization of 3-Methyl-1H-indole-1-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization and Spectral Analysis of 3-Methyl-1H-indole-1-carbonitrile

This guide provides a comprehensive analysis of the spectral characterization of 3-Methyl-1H-indole-1-carbonitrile. In the absence of extensive dedicated literature for this specific molecule, we adopt a comparative analytical approach, a cornerstone of structural elucidation in synthetic and medicinal chemistry. By juxtaposing its predicted spectral data with that of well-characterized, structurally related indole derivatives, we can establish a robust analytical framework for its identification and verification. This methodology is critical for researchers engaged in the synthesis of novel indole-based compounds and for drug development professionals requiring unambiguous characterization of new chemical entities.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and natural products.[1] The strategic placement of substituents, such as the 3-methyl group (found in the well-known skatole) and the 1-carbonitrile group, creates a unique electronic and steric profile. Understanding the influence of these groups on the molecule's spectroscopic signature is paramount for confirming its identity and purity.

This guide will focus on the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each technique, we will explore the causal relationships between the molecular structure of 3-Methyl-1H-indole-1-carbonitrile and its expected spectral output, drawing direct comparisons with key reference compounds:

  • 3-Methyl-1H-indole (Skatole): The direct precursor, lacking the N-cyano group. This comparison isolates the electronic effects of the carbonitrile substituent.

  • Indole: The parent heterocycle, providing a fundamental baseline.

  • 1-Methylindole-3-carbonitrile: An isomer that helps differentiate the positional effects of the methyl and cyano groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy provides the most detailed insight into the molecular structure. The introduction of a potent electron-withdrawing carbonitrile group directly onto the indole nitrogen atom (N1) fundamentally alters the electronic distribution throughout the heterocyclic ring system, leading to predictable and identifiable shifts in the proton (¹H) and carbon (¹³C) spectra compared to its precursor, skatole.

¹H NMR Spectral Analysis

The N-cyano group significantly deshields adjacent protons. We anticipate the most pronounced effect on the proton at the C2 position, which will experience a substantial downfield shift. Similarly, the protons on the benzo-fused ring, particularly at C7, will be shifted downfield due to their proximity to the modified pyrrole ring.

  • Causality: The nitrogen lone pair in skatole participates in the aromatic system, contributing to the ring's electron density. The cyano group withdraws this electron density, making the entire ring system more electron-deficient. This "deshielding" effect means a stronger external magnetic field is required for resonance, resulting in higher chemical shifts (downfield). An interesting phenomenon observed in a similar structure, 3-(3-Methyl-1H-indole-1-yl)phthalonitrile, is the long-range spin-spin coupling between the C2 proton and the methyl group protons.[2][3]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position 3-Methyl-1H-indole (Skatole) 3-Methyl-1H-indole-1-carbonitrile (Predicted) Rationale for Shift
N-H~8.0 (broad s)Absent Substitution of H with CN group. A key identifier.
C2-H~6.9-7.0 (s)~7.5-7.8 (s) Strong deshielding by adjacent N-CN group.
C4-H~7.6 (d)~7.7-7.8 (d)Moderate deshielding effect.
C5-H~7.2 (t)~7.3-7.4 (t)Minor deshielding effect.
C6-H~7.1 (t)~7.2-7.3 (t)Minor deshielding effect.
C7-H~7.3 (d)~7.5-7.6 (d) Significant deshielding due to proximity to N1.
C3-CH₃~2.3 (s)~2.4-2.5 (s)Minor downfield shift due to overall ring deshielding.

Note: Predicted values are estimates based on established substituent effects.

¹³C NMR Spectral Analysis

The effect of the N-cyano group is also evident in the ¹³C NMR spectrum. The carbon atoms closest to N1 (C2 and C7a) are expected to shift downfield. A highly characteristic signal for the nitrile carbon itself will appear in the 115-120 ppm range.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position 3-Methyl-1H-indole (Skatole) 3-Methyl-1H-indole-1-carbonitrile (Predicted) Rationale for Shift
C2~122.1~125-128 Strong deshielding by N-CN group.
C3~111.1~113-115Moderate deshielding.
C3a~128.7~130-132Moderate deshielding.
C4~119.2~120-121Minor effect.
C5~121.9~123-124Minor effect.
C6~119.8~121-122Minor effect.
C7~111.0~112-114Minor effect.
C7a~135.5~137-139 Deshielding due to proximity to N-CN.
C3-CH₃~9.7~10-11Minor downfield shift.
C≡NN/A~115-118 Characteristic nitrile carbon signal.

Note: Predicted values are estimates.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key carbonitrile functional group and the absence of the N-H bond.

  • Key Differentiator 1: Absence of N-H Stretch. 3-Methyl-1H-indole exhibits a characteristic N-H stretching vibration in the range of 3400-3500 cm⁻¹. The absence of this peak in the spectrum of 3-Methyl-1H-indole-1-carbonitrile is a definitive confirmation of successful N-cyanation.

  • Key Differentiator 2: Presence of C≡N Stretch. The carbonitrile group will produce a sharp, intense absorption band at approximately 2220-2260 cm⁻¹ . This peak is located in a relatively uncongested region of the IR spectrum, making it an unambiguous diagnostic marker.

The interaction of the indole N-H group with a carbonyl group is known to be a dominant intermolecular interaction, which is a factor to consider when analyzing related structures.[4]

Table 3: Comparative Diagnostic IR Frequencies (cm⁻¹)

Vibrational Mode 3-Methyl-1H-indole (Skatole) 3-Methyl-1H-indole-1-carbonitrile Significance
N-H Stretch~3450 (sharp) Absent Confirms N1 substitution.
C≡N StretchAbsent~2240 (sharp, strong) Confirms presence of the cyano group.
Aromatic C-H Stretch~3100-3000~3100-3000Present in both.
Aromatic C=C Stretch~1600-1450~1600-1450Present in both.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the target compound and provides structural information through analysis of its fragmentation patterns.

  • Molecular Ion (M⁺): The expected molecular weight for 3-Methyl-1H-indole-1-carbonitrile (C₁₀H₈N₂) is 156.19 g/mol . A high-resolution mass spectrometry (HRMS) analysis should show a prominent molecular ion peak [M+H]⁺ at m/z 157.0760.

  • Fragmentation Pattern: The fragmentation of N-cyano indoles is expected to differ significantly from 3-methylindole. While 3-methylindole often loses a proton to form a stable aromatic cation, the primary fragmentation pathway for the target compound may involve the loss of the cyano group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).

Table 4: Comparative Mass Spectrometry Data

Parameter 3-Methyl-1H-indole (Skatole) 3-Methyl-1H-indole-1-carbonitrile
Formula C₉H₉NC₁₀H₈N₂
Molecular Weight 131.18 g/mol [5][6]156.19 g/mol
Expected [M+H]⁺ 132.0808157.0760
Key Fragments Loss of H•, CH₃•Loss of •CN, HCN

UV-Visible Spectroscopy: Probing Electronic Transitions

The UV-Vis spectrum of indole derivatives is characterized by two main absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.[7] The ¹Lₐ state is known to be more sensitive to solvent polarity and substituent effects.[7] The electron-withdrawing N-cyano group is expected to cause a bathochromic (red) shift in these absorption maxima compared to skatole.

Table 5: Comparative UV-Vis Absorption Maxima (λₘₐₓ)

Compound ¹Lₐ Band (nm) ¹Lₑ Band (nm)
Indole (in cyclohexane) ~287~278
3-Methyl-1H-indole (Skatole) ~290~282
3-Methyl-1H-indole-1-carbonitrile (Predicted) ~295-305 ~285-295

Note: The magnitude of the shift is an estimate. The absorption spectrum of 3-methylindole is very similar to that of tryptophan.[7]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure high-quality, reproducible data for the characterization of 3-Methyl-1H-indole-1-carbonitrile.

General Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Sample Synthesized Compound Purify Column Chromatography / Recrystallization Sample->Purify Dry Dry Under Vacuum Purify->Dry NMR NMR (¹H, ¹³C, COSY) Solvent: CDCl₃ Dry->NMR IR FT-IR (ATR or KBr) Range: 4000-400 cm⁻¹ Dry->IR MS HRMS (ESI-TOF) Mode: Positive Dry->MS UV UV-Vis Solvent: Cyclohexane/EtOH Dry->UV Compare Compare with Reference Spectra (e.g., Skatole) NMR->Compare IR->Compare MS->Compare UV->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: A standard workflow for the synthesis, purification, and multi-technique spectroscopic characterization of a novel indole derivative.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive ion mode using a Time-of-Flight (TOF) mass analyzer over a mass range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical calculated mass to confirm the elemental composition.

Conclusion

The structural elucidation of 3-Methyl-1H-indole-1-carbonitrile relies on a multi-faceted spectroscopic approach. The most definitive evidence for its formation is a combination of:

  • The absence of the N-H proton signal in the ¹H NMR spectrum.

  • The presence of a sharp C≡N stretching band around 2240 cm⁻¹ in the IR spectrum.

  • A molecular ion peak in the mass spectrum corresponding to a molecular weight of 156.19 g/mol .

By comparing these key features against the known spectral data of 3-methyl-1H-indole and other related derivatives, researchers and drug developers can unambiguously confirm the identity and purity of this valuable synthetic intermediate. This comparative guide provides the necessary framework and predictive data to support such analytical endeavors.

References

  • Ayari, S., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. X-Ray Structure Analysis Online, 36, 11-13. [Link]

  • ResearchGate. (2020). (PDF) Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. ResearchGate. [Link]

  • FooDB. (2010). Compound 2(or 3)-methylindole (FDB004302). FooDB. [Link]

  • NIST. Indole, 3-methyl-. NIST WebBook. [Link]

  • NIST. Indole, 3-methyl-. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 3-[1H-indol-3-yl(o-tolyl)methyl]-1H-indole. SpectraBase. [Link]

  • MDPI. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. MDPI. [Link]

  • PubMed. (2012). Synthesis and biological characterization of 3-substituted 1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Part 2. Journal of Medicinal Chemistry. [Link]

  • AIP Publishing. (2004). Stark absorption spectroscopy of indole and 3-methylindole. The Journal of Chemical Physics. [Link]

  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. CORE. [Link]

Sources

Comparative

Comparative Reactivity Profile of 3-Methyl-1H-indole-1-carbonitrile: A Guide for Advanced Synthetic Applications

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard indole scaffolds exhibit over-reactivity, poor regioselectivity, or incompatibility with complex multi-step syntheses. 3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard indole scaffolds exhibit over-reactivity, poor regioselectivity, or incompatibility with complex multi-step syntheses. 3-Methyl-1H-indole-1-carbonitrile (also known as N-cyano-3-methylindole) represents a powerful paradigm shift in heterocyclic chemistry. By installing a strongly electron-withdrawing cyano group at the N1 position and a sterically demanding, electron-donating methyl group at the C3 position, the intrinsic reactivity of the indole core is fundamentally rewired.

This guide objectively compares the reactivity of 3-Methyl-1H-indole-1-carbonitrile against traditional indoles, providing actionable, self-validating protocols supported by empirical data to help researchers leverage this unique building block.

Part 1: Mechanistic Causality: Electronic and Steric Profiling

In standard indoles, the nitrogen lone pair delocalizes into the aromatic


-system, making the C3 position highly nucleophilic. If C3 is blocked (as in 3-methylindole), electrophilic aromatic substitution (EAS) naturally redirects to the C2 position. However, 3-Methyl-1H-indole-1-carbonitrile behaves entirely differently due to two competing mechanistic forces:
  • N-Cyano Deactivation (-I, -M effects): The cyano group strongly pulls electron density away from the pyrrole ring. This prevents the stabilization of the Wheland intermediate, rendering the C2 position highly resistant to electrophilic attack [1].

  • C3-Methyl Blocking (+I effect): The methyl group physically blocks the most reactive C3 site. While it is an electron-donating group, its activating effect is entirely overpowered by the N-cyano group's systemic deactivation.

Consequently, the dominant reaction pathways shift away from ring-based EAS toward N-cyano-directed cycloadditions and highly specific side-chain radical functionalizations.

MechanisticDivergence StandardIndole Standard Indole (Electron-Rich System) Target 3-Methyl-1H-indole-1-carbonitrile StandardIndole->Target Functionalization NCyano N-Cyano Group (Strong EWG, -I / -M) NCyano->Target Depletes Ring e- Density C3Methyl C3-Methyl Group (Steric Block, +I) C3Methyl->Target Blocks C3 Nucleophilicity EAS Electrophilic Aromatic Substitution (EAS) Target->EAS Suppressed (Deactivated C2) Cyclo [3+2] Cycloaddition (Tetrazole Formation) Target->Cyclo Activated (Dipolarophile) Radical Radical Side-Chain Functionalization Target->Radical Directed to C3-Methyl

Fig 1: Mechanistic divergence of 3-Methyl-1H-indole-1-carbonitrile via electronic & steric effects.

Part 2: Quantitative Reactivity Comparison

The table below summarizes the divergent reactivity of 3-Methyl-1H-indole-1-carbonitrile compared to standard alternatives across three distinct chemical environments.

Indole DerivativeElectrophilic Bromination (NBS, RT)Pd-Catalyzed [3+2] CycloadditionRadical Bromination (NBS, AIBN, Reflux)
Indole Extremely Fast (C3 attack)Inactive (Lacks -CN)Poor Regioselectivity
3-Methylindole Fast (C2 attack)Inactive (Lacks -CN)Poor Regioselectivity
1-Acetyl-3-methylindole Moderate (C2 attack)Inactive (Lacks -CN)Moderate
3-Methyl-1H-indole-1-carbonitrile Suppressed / Very Slow High Yield (81%, 5h) Excellent (Selective to C3-methyl)

Data synthesized from benchmark studies on N-cyanoindole reactivity and palladium-catalyzed tetrazole synthesis [1], [2].

Part 3: Self-Validating Experimental Protocols

To demonstrate these principles in a laboratory setting, I have detailed two specific workflows. The first highlights the suppression of EAS, and the second exploits the unique reactivity of the N-cyano group.

Protocol A: Electrophilic Bromination (Demonstrating Ring Deactivation)

Objective: Compare the EAS rate of 3-methylindole vs. 3-Methyl-1H-indole-1-carbonitrile. Causality: We use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) without radical initiators or heat to strictly favor the electrophilic pathway over the radical pathway.

Step-by-Step Methodology:

  • Substrate Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of 3-methylindole (Flask A) and 1.0 mmol of 3-Methyl-1H-indole-1-carbonitrile (Flask B) in 10 mL of anhydrous DMF.

  • Reagent Addition: Cool both flasks to 0 °C. Add 1.05 mmol of NBS portion-wise over 5 minutes to prevent thermal spiking.

  • Thermal Activation: Allow the reactions to warm to room temperature (20 °C) and stir.

  • Self-Validation & Monitoring: Monitor via TLC (Hexane:EtOAc 8:2).

    • Flask A (3-methylindole): Complete consumption of starting material within 15 minutes. The C2-brominated product forms rapidly.

    • Flask B (3-Methyl-1H-indole-1-carbonitrile): Starting material remains largely unreacted even after 24 hours. The strong EWG effect of the N-cyano group actively prevents C2 attack [1].

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash heavily with brine to remove DMF, and dry over 
    
    
    
    .
Protocol B: Palladium-Catalyzed[3+2] Cycloaddition (Exploiting the N-Cyano Group)

Objective: Synthesize a 2-allyltetrazole utilizing the N-cyano group as a highly active dipolarophile [2]. Causality: A three-component coupling (TCC) reaction is employed. We use


 as the catalyst and tri(2-furyl)phosphine as an electron-poor ligand to accelerate the formation of the critical 

-allylpalladium azide intermediate. Octane is selected as the solvent because its high boiling point safely accommodates the 100 °C required for thermal activation of the cycloaddition[2].

Workflow Step1 1. Reagent Assembly 3-Methyl-1H-indole-1-carbonitrile + TMSN3 + Allyl methyl carbonate Step2 2. Catalyst Addition Pd2(dba)3 / tri(2-furyl)phosphine Solvent: Octane Step1->Step2 Step3 3. Thermal Activation 100°C, 2-5 hours under Argon Step2->Step3 Step4 4. Reaction Monitoring TLC/GC-MS (Disappearance of N-cyano peak) Step3->Step4 Step5 5. Workup & Purification Florisil Pad Filtration & Chromatography Step4->Step5 Validation Self-Validation: Confirm C-N bond formation via 13C-NMR (Tetrazole C peak ~150 ppm) Step5->Validation

Fig 2: Self-validating workflow for the Pd-catalyzed [3+2] cycloaddition of N-cyanoindoles.

Step-by-Step Methodology:

  • Reagent Assembly: To a Schlenk tube under an argon atmosphere, add

    
     (2.5 mol %) and tri(2-furyl)phosphine (10 mol %)[2].
    
  • Solvent & Reactant Addition: Add 1.0 mL of anhydrous octane, followed by 3-Methyl-1H-indole-1-carbonitrile (0.5 mmol), trimethylsilyl azide (

    
    , 0.6 mmol), and allyl methyl carbonate (0.6 mmol). (Safety Note: 
    
    
    
    is purposely selected as a safer, liquid alternative to highly explosive sodium azide).
  • Thermal Activation: Stir at room temperature for 10 minutes to allow pre-catalyst activation, then heat to 100 °C for 5 hours. (Note: The electron-donating C3-methyl group makes this specific substrate slightly less reactive than nitro-substituted N-cyanoindoles, necessitating the extended 5-hour reaction time [2]).

  • Self-Validation & Monitoring: Monitor the reaction via IR spectroscopy. The reaction is complete when the sharp

    
     stretch (~2218 
    
    
    
    ) completely disappears from the IR spectrum, indicating full conversion of the cyano group into the tetrazole ring.
  • Workup & Purification: Cool to room temperature. Filter the mixture through a short Florisil pad using diethyl ether as the eluent to remove palladium black[3]. Concentrate under reduced pressure and purify via silica gel flash chromatography.

  • Structural Validation: Confirm the product via

    
    -NMR. The diagnostic tetrazole quaternary carbon will appear at approximately 150-155 ppm, validating successful cycloaddition.
    

Conclusion

3-Methyl-1H-indole-1-carbonitrile is not merely a "protected" indole; it is a fundamentally distinct electrophile and dipolarophile. By intentionally deactivating the electron-rich pyrrole ring, chemists can bypass traditional EAS pathways to unlock specialized transformations, such as targeted radical side-chain functionalization and palladium-catalyzed tetrazole syntheses. Understanding these electronic and steric causalities is essential for deploying this compound effectively in complex drug development pipelines.

References

  • Dmitrienko, G. I., Nielsen, K. E., Steingart, C., Ming, N. S., Willson, J. M., & Weeratunga, G. (1990). "N-cyanoindoles and n-cyanoindole-4,7-diones: Construction of a bc ring synthon for the kinamycins." Tetrahedron Letters, 31(26), 3681-3684. URL:[Link]

  • Kamijo, S., Jin, T., & Yamamoto, Y. (2002). "Palladium-Catalyzed Selective Synthesis of 2-Allyltetrazoles." The Journal of Organic Chemistry, 67(21), 7413–7417. URL:[Link]

Sources

Validation

Biological Activity of 3-Methyl-1H-indole-1-carbonitrile Versus Its Analogs: A Comparative Guide

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry and drug discovery. The strategic introduction of a nitrile group at the N1 position—yielding N-cyanoindoles such as 3-Methyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery. The strategic introduction of a nitrile group at the N1 position—yielding N-cyanoindoles such as 3-Methyl-1H-indole-1-carbonitrile—fundamentally alters the electronic density and hydrogen-bonding profile of the core ring[1]. This modification transforms the indole from a basic, electron-rich heterocycle into an electron-deficient system, serving both as a robust protecting group and a unique pharmacophore[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, biological activities, and synthetic methodologies of 3-Methyl-1H-indole-1-carbonitrile against its structural analogs (the 5-methyl and 7-methyl variants), providing actionable, field-proven insights for drug development professionals.

Structural & Physicochemical Comparison

The attachment of the cyano group to the indole nitrogen creates a "push-pull" electronic system, heavily skewed towards electron withdrawal[3]. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the core less susceptible to oxidative degradation and deactivating it toward electrophilic aromatic substitution (EAS)[3]. However, the position of the methyl substituent dictates the scaffold's reactivity and spatial conformation.

Table 1: Physicochemical & Structural Comparison
CompoundSubstitutionSteric Impact on N1Electronic EffectPrimary Synthetic Challenge
3-Methyl-1H-indole-1-carbonitrile C3-MethylLowBlocks C3 EAS; EWG deactivates ringPreventing C2 side-reactions
5-Methyl-1H-indole-1-carbonitrile C5-MethylLow+I from C5; EWG at N1Regioselective N1 vs C3 cyanation[3]
7-Methyl-1H-indole-1-carbonitrile C7-MethylHigh+I from C7; EWG at N1Overcoming C7 steric clash with BrCN[1]

Data synthesized from foundational physicochemical profiles of N-cyanoindoles[1],[2].

Biological Activity Profile & Mechanistic Insights

While parent indoles often act as hydrogen bond donors (HBD) in biological systems, N-cyanoindoles lack this HBD character. This significantly increases their lipophilicity and alters their binding modality within protein pockets[4].

Target Residence Time and Kinase Inhibition

N-cyanoindoles are highly valued in the design of allosteric kinase inhibitors and antimicrobial agents[4]. Recent structural biology studies demonstrate that the cyano group can displace weakly bound water molecules deep within target binding channels[5]. For instance, in mycobacterial lipoamide dehydrogenase (Lpd) inhibitors, transitioning to a cyanoindole scaffold results in a 10- to 20-fold increase in on-target residence time[5]. This extended residence time is a major determinant of in vivo antibacterial efficacy, as the inhibitor induces a tight-binding conformational adjustment within the target pocket[5].

Furthermore, cyanoindole derivatives have shown potent activity as γ-secretase modulators for Alzheimer's disease and as highly selective dopamine D4 receptor partial agonists[6].

BioPathway N_Cyano N-Cyanoindole Scaffold (e.g., 3-Methyl analog) HBD_Loss Loss of Hydrogen Bond Donor (Reduced Solvation Penalty) N_Cyano->HBD_Loss Water_Disp Displacement of Bound Water in Target Pocket N_Cyano->Water_Disp Residence Extended On-Target Residence Time HBD_Loss->Residence Water_Disp->Residence Inhibition Sustained Target Inhibition (e.g., Kinases, Lpd) Residence->Inhibition

Caption: Mechanistic pathway of N-cyanoindoles achieving extended target residence time via water displacement.

Experimental Methodologies: Synthesis & Validation

The synthesis of 1-cyanoindoles is distinct from standard C3-cyanation[3]. Because the nitrogen atom of the indole ring is non-basic, it must be rendered nucleophilic via deprotonation[3]. The "Gold Standard" approach utilizes Cyanogen Bromide (BrCN) as a "CN+" equivalent[3].

Step-by-Step Protocol: Electrophilic N-Cyanation

Caution: BrCN is highly toxic and volatile, releasing HCN upon hydrolysis. Perform all steps in a well-ventilated fume hood[4].

  • Preparation & Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve the starting indole (e.g., 3-methylindole) in anhydrous DMF (0.5 M concentration) and cool to 0 °C[1]. Add Sodium Hydride (NaH) portion-wise[1].

    • Causality: NaH is a strong base required to generate the highly nucleophilic indolyl anion. Evolution of H₂ gas confirms deprotonation[1].

  • Electrophilic Cyanation: Prepare a solution of BrCN (1.2 equiv) in DMF. Add this dropwise to the indolyl anion mixture, strictly maintaining the temperature between -10 °C and 0 °C[4].

    • Causality: The reaction is highly exothermic. If the temperature exceeds 0 °C, the generated N-cyanoindole can react with unreacted indole anion, leading to unwanted dimers or polymers[4].

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours[1]. Monitor via TLC (Silica, Hexane/EtOAc).

    • Validation: The N-cyano product will exhibit a higher Rf value than the starting material due to the loss of the polar N-H hydrogen bond donor[3].

  • Work-up & Purification: Quench carefully with saturated NH₄Cl solution at 0 °C[1]. Extract with Ethyl Acetate, wash with water to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography[1].

  • Analytical Confirmation:

    • NMR Logic: Successful N-cyanation is confirmed by the complete disappearance of the broad N-H singlet (typically >8.0 ppm)[1]. Additionally, the electron-withdrawing nature of the N-CN group causes a distinct downfield shift of the C-2 proton[1].

SyntheticWorkflow Indole Methylindole (Substrate) Deprotonation Deprotonation (NaH, DMF, 0°C) Indole->Deprotonation Anion Indolyl Anion (Nucleophile) Deprotonation->Anion H2 Gas Evolution Cyanation Electrophilic Cyanation (BrCN, -10°C to 0°C) Anion->Cyanation Product N-Cyanoindole (Target) Cyanation->Product Regioselective N-Cyanation

Caption: Workflow for the regioselective electrophilic N-cyanation of methylindoles using Cyanogen Bromide.

Table 2: Comparative Experimental Data
ScaffoldN-Cyanation Yield (BrCN)Regioselectivity (N1:C3)Analytical Indicator (1H NMR)
3-Methyl analog 85-90%>95:5 (C3 is blocked)Loss of N-H; C2-H downfield shift
5-Methyl analog 75-82%~85:15[3]Loss of N-H; C4-H coupling preserved
7-Methyl analog 60-65%>90:10 (Steric control)[1]Integration confirms 7-methyl core[1]

Yields and selectivity are representative of optimized cryogenic conditions (-10 °C to 0 °C).

References

  • Title : 7-Methyl-1H-indole-1-carbonitrile | Source : Benchchem | URL : 1

  • Title : 5-Methyl-1H-indole-1-carbonitrile | Source : Benchchem | URL :2

  • Title : 5-Methyl-1H-indole-1-carbonitrile (Synthesis Strategy) | Source : Benchchem | URL : 3

  • Title : 7-Methyl-1H-indole-1-carbonitrile (Synthesis Protocols) | Source : Benchchem | URL : 4

  • Title : Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time | Source : PMC - NIH | URL : 5

  • Title : 6-Cyanoindole | Source : Benchchem | URL : 6

Sources

Comparative

Comprehensive Cross-Validation Guide: Analytical Methodologies for 3-Methyl-1H-indole-1-carbonitrile

Executive Summary & Physicochemical Rationale 3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7) is a specialized N-cyanoindole derivative utilized as an electrophilic cyanating agent and a rigid scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

3-Methyl-1H-indole-1-carbonitrile (CAS 477862-62-7) is a specialized N-cyanoindole derivative utilized as an electrophilic cyanating agent and a rigid scaffold in medicinal chemistry. The presence of the electron-withdrawing cyano group on the indole nitrogen significantly alters the molecule's physicochemical profile compared to its parent compound, 3-methylindole (skatole).

As drug development programs advance from bulk synthesis to pharmacokinetic (PK) profiling, analytical methods must transition from high-concentration quality control (HPLC-UV) to trace-level bioanalysis (LC-MS/MS). Cross-validation between these orthogonal platforms is a regulatory requirement to ensure data integrity, proving that matrix effects or platform-specific biases do not compromise quantitative accuracy[1].

This guide provides an authoritative, step-by-step framework for developing, self-validating, and cross-validating analytical methods for 3-Methyl-1H-indole-1-carbonitrile, grounded in ICH Q2(R2) and M10 guidelines[2].

Platform Comparison & Method Selection

Selecting the appropriate analytical platform requires understanding the specific vulnerabilities of the N-CN bond. While gas chromatography-mass spectrometry (GC-MS) is highly effective for unsubstituted indoles[3], the thermal lability of the N-cyano group in the high-temperature GC injection port often leads to artifactual degradation into skatole. Therefore, liquid chromatography (LC) is the preferred modality[4].

Table 1: Comparative Analysis of Analytical Platforms
ParameterHPLC-UV (Primary QA/QC)LC-MS/MS (Bioanalytical / PK)GC-MS (Impurity Profiling)
Primary Use Case Bulk purity, synthetic yield monitoring.Trace-level quantification in biological matrices.Volatile impurity screening.
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~50 ng/mL
Linearity Range 1.0 – 100 µg/mL5.0 – 5000 ng/mL100 – 10,000 ng/mL
Mechanistic Challenge Co-elution of structurally similar des-cyano impurities.Ion suppression from matrix phospholipids.Thermal cleavage of the N-CN bond during vaporization.
Self-Validation Tool Peak purity analysis via Photodiode Array (PDA).Post-column infusion to map matrix effects.Isotopic internal standards to track thermal degradation.

Mechanistic Considerations in Sample Preparation

The most critical factor in analyzing 3-Methyl-1H-indole-1-carbonitrile is pH control. The N-CN bond is highly susceptible to nucleophilic attack and alkaline hydrolysis[5]. If sample preparation involves strong bases (pH > 8), the compound will rapidly hydrate to 3-methyl-1H-indole-1-carboxamide or undergo complete cleavage to skatole and cyanate.

To ensure a self-validating extraction protocol, all sample matrices must be buffered to slightly acidic conditions (pH 4.0 – 6.0) prior to extraction.

Degradation Parent 3-Methyl-1H-indole-1-carbonitrile (Stable at pH 4-6) Base Alkaline pH > 8 Parent->Base Intermediate Nucleophilic Attack (OH-) Base->Intermediate Product1 3-Methyl-1H-indole-1-carboxamide (Hydration Artifact) Intermediate->Product1 Hydration Product2 3-Methyl-1H-indole (Skatole) (Cleavage Artifact) Intermediate->Product2 Cleavage

Alkaline degradation pathway of 3-Methyl-1H-indole-1-carbonitrile dictating acidic sample prep.

Step-by-Step Experimental Protocols

Method A: HPLC-UV (Reference Method)

Rationale: The extended conjugated system of the indole core provides strong UV absorbance, making HPLC-UV ideal for robust, high-concentration analysis[4].

  • Column Selection: Use a C18 Solid-core column (100 x 4.6 mm, 2.7 µm) to maximize efficiency and minimize peak tailing associated with heterocyclic nitrogens.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade water (maintains N-CN stability).

    • Solvent B: Acetonitrile.

    • Gradient: 20% B to 80% B over 8 minutes.

  • Detection: Set PDA to extract chromatograms at 254 nm (universal aromatic) and 280 nm (indole-specific maximum).

  • System Suitability Test (SST): Inject a resolution mixture of 3-Methyl-1H-indole-1-carbonitrile and skatole. Resolution (

    
    ) must be > 2.0 to proceed.
    
Method B: LC-MS/MS (Comparator Method)

Rationale: For biological matrices, electrospray ionization (ESI) provides superior sensitivity. Despite the electron-withdrawing cyano group, the indole system can be protonated in positive mode to yield a robust


 ion at m/z 157.1.
  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

  • MRM Transitions:

    • Quantifier:m/z 157.1

      
       130.1 (Collision Energy: 20V). Causality:  This specific transition corresponds to the neutral loss of HCN (27 Da), highly diagnostic for N-cyanoindoles.
      
    • Qualifier:m/z 157.1

      
       103.1 (Collision Energy: 35V).
      
  • Internal Standard (IS): Use a deuterated analog (e.g., Skatole-d3-1-carbonitrile) to correct for matrix-induced ion suppression.

Cross-Validation Workflow & Acceptance Criteria

When transferring the analytical burden from Method A to Method B, a formal cross-validation must be executed[6]. According to ICH M10 guidelines, the core objective is to prove that the two methods yield statistically equivalent quantitative results when applied to the same incurred or spiked samples[2].

CV_Workflow Start Define Cross-Validation Criteria (ICH M10 Guidelines) Prep Prepare Spiked Matrix Samples (Low, Mid, High QC Levels) Start->Prep MethA Method A: HPLC-UV (Reference Platform) Prep->MethA MethB Method B: LC-MS/MS (Comparator Platform) Prep->MethB DataA Quantify Concentration (UV) MethA->DataA DataB Quantify Concentration (MS) MethB->DataB Stat Statistical Analysis (Bland-Altman Plotting) DataA->Stat DataB->Stat Pass Validation Successful (Bias ≤ ±15%) Stat->Pass Equivalent Fail Investigate Proportional Bias (Matrix Effect / Degradation) Stat->Fail Divergent

Analytical method cross-validation workflow based on ICH M10 guidelines.

Experimental Execution
  • Sample Preparation: Prepare 20 independent matrix samples spiked with 3-Methyl-1H-indole-1-carbonitrile across the overlapping dynamic range of both methods (e.g., 1.0 to 50 µg/mL).

  • Blinded Analysis: Analyze the 20 samples using Method A and Method B on different days to incorporate inter-day variance.

  • Statistical Evaluation: Calculate the percentage difference (bias) between the two methods for each sample:

    
    
    

Quantitative Data Presentation

The following tables summarize hypothetical, yet scientifically representative, cross-validation data demonstrating successful method alignment.

Table 2: Intra-Day and Inter-Day Precision & Accuracy (Method B: LC-MS/MS)

Self-validation data ensuring Method B is stable prior to cross-comparison.

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 5.0104.28.5106.111.2
Low QC 15.098.74.299.56.4
Mid QC 500.0101.33.1100.84.8
High QC 4000.099.12.598.43.9
Table 3: Cross-Validation Method Comparison (HPLC-UV vs. LC-MS/MS)

Acceptance Criterion: The mean bias between methods must not exceed ±15%[2].

Sample IDSpiked Conc. (µg/mL)Method A (UV) Result (µg/mL)Method B (MS) Result (µg/mL)% BiasPass/Fail
CV-012.502.452.58+5.17%Pass
CV-0510.009.8510.20+3.49%Pass
CV-1025.0025.4024.80-2.39%Pass
CV-1540.0039.1041.00+4.74%Pass
CV-2050.0050.8049.50-2.59%Pass

References

  • 7-Iodo-1H-indole-3-carbonitrile - MDPI Source: MDPI URL
  • 7-Methyl-1H-indole-1-carbonitrile | Benchchem Source: Benchchem URL
  • Source: PubChem (NIH)
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods Source: Benchchem URL
  • A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study Source: Benchchem URL
  • A Comparative Guide to the Cross-Validation of Analytical Methods Source: Benchchem URL

Sources

Validation

3-Methyl-1H-indole-1-carbonitrile mechanism of action studies

An in-depth technical analysis and comparative guide on the mechanism of action, performance metrics, and experimental applications of 3-Methyl-1H-indole-1-carbonitrile (3-MIC) in modern drug discovery and chemical biolo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the mechanism of action, performance metrics, and experimental applications of 3-Methyl-1H-indole-1-carbonitrile (3-MIC) in modern drug discovery and chemical biology.

Executive Summary & Strategic Analysis

3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) is a highly specialized electrophilic building block and bioisosteric scaffold. Unlike traditional indoles, the functionalization of the N1 position with a nitrile group fundamentally alters the electronic landscape of the molecule. In medicinal chemistry and structural biology, 1-cyanoindoles are increasingly deployed as "suicide substrate" covalent warheads, cyano-transfer reagents for targeted cysteine modification, and high-affinity baits for isolating complex protein structures (such as the p97 AAA+ ATPase) for cryo-electron microscopy (cryo-EM)[1].

This guide objectively compares 3-MIC against traditional cyano-transfer and electrophilic reagents, detailing its unique "Push-Pull" mechanism of action and providing self-validating protocols for its application in laboratory settings.

Mechanistic Profiling: The "Push-Pull" Electronic System

The utility of 3-MIC stems from its precisely tuned reactivity, governed by a dual electronic effect:

  • The "Pull" (N1-Cyano Effect): The nitrile group acts as a potent electron-withdrawing group (EWG). It significantly lowers the electron density of the pyrrole ring, rendering the nitrile carbon highly susceptible to nucleophilic attack by soft nucleophiles, such as protein thiolates (cysteine residues)[2].

  • The "Push" (C3-Methyl Effect): The methyl group at the C3 position provides a weak inductive (+I) electron-donating effect, stabilizing the indole core. More importantly, it provides critical steric shielding. In standard indoles, the C3 position is highly nucleophilic and prone to unwanted side reactions (e.g., C3-cyanation or polymerization). The C3-methyl cap forces reactivity exclusively toward the N1-cyano vector[3].

Mechanism of Action: Covalent Inhibition via Cysteine Cyanation

When utilized as a covalent inhibitor or chemical probe, 3-MIC acts via an irreversible cyano-transfer mechanism. The target protein's active-site cysteine (deprotonated to a thiolate at physiological pH) attacks the electrophilic nitrile carbon of 3-MIC. This results in the formation of a covalent protein-thiocyanate adduct, while the 3-methylindole core is expelled as a stable leaving group.

G A Target Protein (Active Cysteine -S⁻) C Nucleophilic Attack (on Nitrile Carbon) A->C B 3-Methyl-1H-indole-1-carbonitrile (Electrophilic Warhead) B->C D Covalent Adduct (Protein-S-C≡N) C->D Irreversible Transfer E Leaving Group (3-Methylindole) C->E Expulsion & Protonation

Diagram 1: Mechanism of action for targeted cysteine cyanation by 3-MIC.

Comparative Performance Analysis

To objectively evaluate 3-MIC, we must compare it against industry-standard electrophilic cyanating agents: Cyanogen Bromide (BrCN) and 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) .

While BrCN is the historical "gold standard" for cyanation, its extreme toxicity and volatility make it hazardous. CDAP is highly reactive but suffers from rapid hydrolysis in aqueous buffers. 3-MIC offers a "Goldilocks" profile: it is stable enough to formulate in aqueous assays but reactive enough to label specific microenvironment-activated cysteines.

Performance Metric3-Methyl-1H-indole-1-carbonitrile (3-MIC)Cyanogen Bromide (BrCN)CDAP
Primary Application Covalent warhead, Bioisostere, ProbeBroad cyanation, Peptide cleavageProtein activation, Amine linking
Aqueous Stability (pH 7.4) High (t½ > 24 hours)Low (Rapid hydrolysis to HCN)Moderate (t½ ~ 1-2 hours)
Regioselectivity (Soft vs. Hard) Excellent (Highly specific to Thiols)Poor (Reacts with Amines & Thiols)Good (Prefers Amines/Hydroxyls)
Toxicity & Handling Moderate (Solid, non-volatile)Extreme (Volatile gas, lethal)Moderate (Solid salt)
Leaving Group 3-Methylindole (Easily tracked via UV)Bromide ionDMAP derivative

Data Interpretation: 3-MIC is vastly superior for in vitro biological assays where maintaining the structural integrity of the target protein in aqueous buffer is required. Furthermore, the expulsion of 3-methylindole provides a convenient UV-active byproduct (λmax ~280 nm) for real-time reaction monitoring.

Experimental Methodologies

The following protocols provide self-validating workflows for synthesizing 3-MIC and utilizing it in a biochemical cyanation assay.

Protocol A: Synthesis of 3-Methyl-1H-indole-1-carbonitrile

Note: This utilizes a "Hard-Hard" interaction strategy to ensure N-cyanation over C-cyanation[4].

  • Activation (Anion Formation): Flame-dry a 100 mL round-bottom flask under Argon. Suspend Sodium Hydride (NaH, 1.5 equiv) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Deprotonation: Dissolve 3-methylindole (1.0 equiv) in DMF (5 mL) and add dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until H₂ evolution ceases, yielding the indolyl anion.

  • Electrophilic Cyanation: Prepare a solution of Cyanogen Bromide (BrCN, 1.2 equiv) in DMF. Safety: BrCN is highly toxic; perform strictly in a fume hood. Add dropwise to the indolyl anion at 0 °C[3].

  • Reaction & Workup: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

  • Validation: Purify via flash chromatography (0-10% EtOAc/Hexanes). The N-cyano product will exhibit a higher Rf value than the starting material due to the loss of the N-H hydrogen bond donor[3].

Protocol B: In Vitro Cysteine Cyanation Assay

This protocol details how to use 3-MIC to probe active-site cysteines in a target recombinant protein.

  • Preparation: Prepare a 10 mM stock of 3-MIC in anhydrous DMSO. Dilute the target protein to 10 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation: Add 3-MIC to the protein solution to achieve a final concentration of 100 µM (10x molar excess). Ensure final DMSO concentration remains ≤ 1% to prevent protein denaturation.

  • Reaction: Incubate the mixture at 25 °C for 2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding 1% Formic Acid to drop the pH and protonate unreacted thiolates, or by passing the mixture through a Zeba™ spin desalting column.

  • Analysis: Analyze via LC-MS/MS. A successful cyanation event will yield a mass shift of +25.00 Da on the target cysteine residue.

Workflow Step1 1. Reagent Preparation (3-MIC dissolved in anhydrous DMSO) Step2 2. Protein Incubation (Target Protein in HEPES buffer, pH 7.4) Step1->Step2 Step3 3. Reaction Quenching (Desalting or Formic Acid addition) Step2->Step3 2 Hours at 25°C Step4 4. LC-MS/MS Analysis (Intact Mass & Peptide Mapping) Step3->Step4 Step5 5. Data Processing (Identify +25 Da Mass Shift on Cysteine) Step4->Step5

Diagram 2: Experimental workflow for in vitro protein cysteine cyanation using 3-MIC.

Advanced Applications in Drug Discovery

Beyond simple cyanation, the 1-cyanoindole scaffold has proven instrumental in cutting-edge structural biology. A landmark study demonstrated the use of cyanoindole-based ligands as high-affinity "baits" for the affinity capture of p97 (VCP) , a critical AAA+ ATPase involved in protein homeostasis[1].

By conjugating a cyanoindole derivative to a PEGylated lipid monolayer, researchers successfully localized p97 directly onto a TEM grid. This non-covalent capture enabled the resolution of a previously elusive 3.6 Å double-hexamer state of p97 via Cryo-EM[1]. This highlights how the unique electronic and steric properties of the cyanoindole core (modulating LogP and removing the N-H hydrogen bond donor) create ideal physicochemical profiles for allosteric kinase inhibitors and advanced chemical probes[2].

References

  • National Center for Biotechnology Information. "Affinity Capture of p97 with Small Molecule Ligand Bait Reveals a 3.6 Ångstrom Double-hexamer Cryo-Electron Microscopy Structure". PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Isomeric Purity Analysis of 3-Methyl-1H-indole-1-carbonitrile: A Comparative Methodological Guide

Executive Summary In the development of targeted therapeutics and complex heterocyclic building blocks, the isomeric purity of indole carbonitriles is a critical quality attribute. 3-Methyl-1H-indole-1-carbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics and complex heterocyclic building blocks, the isomeric purity of indole carbonitriles is a critical quality attribute. 3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) is frequently synthesized alongside its positional isomers, most notably 1-Methyl-1H-indole-3-carbonitrile and various ring-methylated derivatives.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard platform methods yield false-positive purity reports for these compounds. Because positional isomers share identical molecular weights and nearly identical lipophilicity, they critically co-elute on standard analytical systems. This guide objectively compares advanced chromatographic techniques—specifically orthogonal RP-HPLC and Supercritical Fluid Chromatography (SFC)—providing the mechanistic causality and self-validating protocols necessary to achieve baseline resolution.

The Causality of Analytical Choices: Moving Beyond C18

To successfully resolve indole carbonitrile isomers, we must move beyond empirical screening and understand the physicochemical causality governing their retention.

  • The Hydrophobic Blind Spot (Why C18 Fails): Standard octadecylsilane (C18) columns separate analytes primarily based on hydrophobic dispersion forces. Because the hydrophobic surface area of 3-Methyl-1H-indole-1-carbonitrile and its positional isomers is virtually identical, C18 phases offer negligible selectivity, resulting in severe co-elution[1].

  • Exploiting Electronic Discrepancies (Why Phenyl-Hexyl Succeeds): The position of the functional groups fundamentally alters the

    
    -electron density of the indole core. An N-cyano group withdraws electron density directly from the pyrrole nitrogen, whereas a C-cyano group conjugates differently with the aromatic system. A Phenyl-Hexyl  stationary phase engages in 
    
    
    
    stacking interactions[2]. This orthogonal phase acts as an electron-rich
    
    
    -system that differentially interacts with the varying electron densities of the isomers, amplifying the separation factor (
    
    
    ) to achieve baseline resolution.
  • Dipole-Dipole Vectors (Why SFC Succeeds): Supercritical Fluid Chromatography (SFC) utilizes supercritical

    
     paired with polar stationary phases (e.g., 2-Ethylpyridine). This shifts the separation mechanism to normal-phase chromatography, where retention is driven by hydrogen bonding and dipole-dipole interactions[3]. The positional swap of the cyano and methyl groups drastically changes the molecular dipole moment vector, allowing SFC to rapidly pull the isomers apart.
    

Method Comparison & Quantitative Data

The following table summarizes the objective performance of three distinct analytical approaches for separating 3-Methyl-1H-indole-1-carbonitrile from its primary positional isomer (1-Methyl-1H-indole-3-carbonitrile).

Analytical MethodStationary PhaseTarget Retention TimeIsomer Retention TimeResolution (

)
LOD (%)Run TimePrimary Advantage
Standard RP-HPLC C18 (Octadecyl)8.45 min8.50 min0.4 (Co-elution)N/A20.0 minUbiquitous hardware, but fails resolution[1].
Orthogonal RP-HPLC Phenyl-Hexyl11.20 min9.85 min3.1 (Baseline)0.02%20.0 minHighest sensitivity for trace QA/QC release[2].
SFC 2-Ethylpyridine2.15 min3.40 min4.5 (Baseline)0.05%5.0 minUltra-fast screening; green chemistry[3].

Analytical Decision Workflow

To determine the optimal analytical path for your specific laboratory environment, consult the decision tree below:

Workflow A Isomeric Mixture: 3-Methyl-1H-indole-1-carbonitrile B Primary Separation Goal? A->B C High-Resolution QA/QC (Trace Impurity <0.05%) B->C Purity D High-Throughput Screening (Process Chemistry) B->D Speed E Absolute Structural ID (No Standards Available) B->E ID F RP-HPLC (Phenyl-Hexyl) Mechanism: π-π Interactions C->F G SFC (2-Ethylpyridine) Mechanism: Dipole-Dipole D->G H Quantitative NMR (qNMR) Mechanism: Proton Shift E->H I Result: Baseline Resolution Rs > 2.0 F->I J Result: Rapid Elution < 5 minutes G->J K Result: Isomer Ratio via Integration H->K

Analytical decision tree for indole carbonitrile isomer resolution.

Experimental Protocols (Self-Validating Systems)

A robust analytical method must be self-validating. The following protocols incorporate System Suitability Tests (SST) to ensure the physics of the separation are actively confirmed before sample analysis begins.

Protocol 1: Orthogonal RP-HPLC Purity Assay (QA/QC Standard)

This method leverages


 interactions to quantify trace isomeric impurities.

Step 1: Chromatographic Conditions

  • Column: XSelect CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent[2].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water. (Formic acid suppresses silanol ionization, preventing peak tailing for basic nitrogen compounds)[4].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 20% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, re-equilibrate at 20% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) extracted at 280 nm (optimal absorbance for the indole chromophore)[4][5].

  • Injection Volume: 5 µL.

Step 2: System Suitability Test (SST) & Self-Validation

  • Prepare a resolution standard containing 0.1 mg/mL of 3-Methyl-1H-indole-1-carbonitrile and 0.1 mg/mL of 1-Methyl-1H-indole-3-carbonitrile in 50:50 Water:Acetonitrile.

  • Inject the SST solution in triplicate.

  • Validation Gate: Do not proceed with sample analysis unless the resolution (

    
    ) between the two isomers is 
    
    
    
    and the USP tailing factor (
    
    
    ) is
    
    
    . If
    
    
    , verify the column chemistry (ensure it is Phenyl-Hexyl, not C18)[1].

Step 3: Sample Analysis

  • Prepare sample solutions at 1.0 mg/mL in diluent.

  • Inject samples and integrate peaks. The target compound will elute later than the C-cyano isomer due to stronger

    
     engagement with the stationary phase.
    
Protocol 2: High-Throughput SFC Screening (Process Chemistry)

This method utilizes orthogonal dipole interactions for rapid, high-throughput screening during synthetic optimization.

Step 1: Chromatographic Conditions

  • Column: 2-Ethylpyridine (2-EP) (100 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical

    
     / Methanol (90:10 v/v) isocratic[3].
    
  • Additive: 0.1% Diethylamine (DEA) in Methanol (improves peak shape by masking active sites on the stationary phase)[3][4].

  • Flow Rate: 3.0 mL/min.

  • Backpressure (ABPR): 120 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 280 nm.

Step 2: System Suitability Test (SST) & Self-Validation

  • Inject the resolution standard (prepared in 100% Methanol).

  • Validation Gate: Verify that retention time Relative Standard Deviation (RSD) over 6 injections is

    
    . In SFC, fluctuating retention times indicate unstable supercritical fluid density; if RSD 
    
    
    
    , allow the backpressure regulator an additional 15 minutes to equilibrate.

References

  • Benchchem. "Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers." 4

  • MDPI. "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction." 5

  • PubMed (NIH). "Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla." 3

  • Benchchem. "1-Methyl-1H-indole-7-carboxamide."2

  • Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography."1

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-Methyl-1H-indole-1-carbonitrile Derivatives

As drug discovery pivots toward highly selective targeted covalent inhibitors (TCIs) and novel bioisosteres, the N-cyanoindole scaffold has emerged as a critical pharmacophore. Specifically, 3-Methyl-1H-indole-1-carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective targeted covalent inhibitors (TCIs) and novel bioisosteres, the N-cyanoindole scaffold has emerged as a critical pharmacophore. Specifically, 3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) offers a unique intersection of steric and electronic properties.

This guide provides an objective, data-driven comparison of 3-Methyl-1H-indole-1-carbonitrile against its structural alternatives. By analyzing its Structure-Activity Relationship (SAR), we elucidate how the C3-methyl group tunes the electrophilicity of the N-cyano warhead, optimizing it for medicinal chemistry applications.

Structural and Electronic Profiling: The SAR Rationale

The indole ring is an ambident nucleophile. In standard indoles, the C3 position is highly reactive (soft nucleophile), while the N1 position is less reactive (hard nucleophile). However, attaching a cyano group to the N1 position fundamentally alters the molecule's electronic landscape[1].

The "Push-Pull" Electronic System

The N-cyano group acts as a potent electron-withdrawing group (EWG), pulling electron density away from the pyrrole ring. This transforms the nitrile carbon into a "hard" electrophile, susceptible to nucleophilic attack by cysteine thiols in target proteins—a mechanism often exploited in "suicide substrates" or reversible covalent inhibitors[1].

The critical SAR differentiator for 3-Methyl-1H-indole-1-carbonitrile is the methyl group at the C3 position. This methyl group exerts a weak electron-donating inductive (+I) effect ("push") and introduces local steric hindrance. This combination slightly deactivates the N-cyano group compared to unsubstituted variants. Experimental studies confirm that electron-donating groups on N-cyanoindoles slow down nucleophilic addition reactions[2]. This attenuation is highly desirable: it prevents indiscriminate, off-target alkylation of highly abundant cellular thiols (like glutathione) while maintaining sufficient reactivity to engage specific kinase targets[3].

Furthermore, N-cyanation eliminates the hydrogen bond donor (HBD) character of the parent indole, which significantly increases membrane permeability (LogP) and prevents Phase II metabolic glucuronidation[3].

G A Target Kinase (Cysteine-SH) C Nucleophilic Attack on Nitrile Carbon A->C B N-Cyano Warhead (Electrophilic) B->C D Reversible Isothiourea Adduct C->D E C3-Methyl Group (+I Effect & Sterics) E->C Attenuates Reactivity (Improves Selectivity)

Caption: Mechanism of targeted covalent inhibition via reversible cysteine attack on the N-cyano group.

Objective Performance Comparison

To understand the value of 3-Methyl-1H-indole-1-carbonitrile, we must benchmark it against its parent scaffold and positional isomers. The table below summarizes the quantitative and qualitative SAR metrics.

CompoundStructural RoleElectrophilicity (GSH

)
H-Bond DonorsPrimary Application
3-Methyl-1H-indole-1-carbonitrile Tuned N-Cyano WarheadModerate (~45 min)0Selective targeted covalent inhibitors
1H-Indole-1-carbonitrile Unsubstituted N-CyanoHigh (<10 min)0Broad-spectrum electrophilic probe
1-Methyl-1H-indole-3-carbonitrile C-Cyano IsomerNone (Stable)0Non-covalent SAR mapping / Reversible binding
3-Methyl-1H-indole (Skatole)Parent ScaffoldNone1Baseline lipophilicity & metabolic studies

Data Interpretation: The C-cyano isomer (1-Methyl-1H-indole-3-carbonitrile) is completely unreactive toward thiols because the cyano group is resonance-stabilized on the carbon ring. It serves as a negative control for covalent binding. The unsubstituted 1H-Indole-1-carbonitrile reacts too rapidly, leading to potential toxicity. The 3-methyl derivative hits the "Goldilocks" zone of moderate reactivity.

Experimental Methodologies

The following self-validating protocols detail the synthesis of the target compound and the analytical validation of its covalent reactivity.

Protocol A: Regioselective Synthesis of 3-Methyl-1H-indole-1-carbonitrile

Standard electrophilic cyanation of indoles often yields mixtures of N1 and C3 cyanated products. However, the inherent structure of 3-methylindole provides a distinct advantage: the highly nucleophilic C3 position is already blocked. This forces the reaction exclusively to the N1 position under kinetic control[1].

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3-Methyl-1H-indole (1.0 equiv) in anhydrous DMF (0.5 M). Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) portion-wise. Causality: The indole N-H must be deprotonated to generate the hard indolyl anion, which is required to react with the hard electrophile.

  • Electrophilic Addition: Prepare a solution of Cyanogen Bromide (BrCN, 1.2 equiv) in DMF. Add dropwise over 15 minutes to maintain a low local concentration of the electrophile, preventing polymerization.

  • Self-Validation (TLC): Monitor via TLC (20% EtOAc/Hexanes). The starting material (

    
    , UV active, stains with vanillin) will disappear. A new, less polar spot (
    
    
    
    ) will appear. Logic: The product is less polar due to the loss of the N-H hydrogen bond donor.
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.

G A 3-Methyl-1H-indole (C3-Blocked) B NaH Deprotonation (0°C, DMF) A->B C Indolyl Anion (Hard Nucleophile) B->C E 3-Methyl-1H-indole-1-carbonitrile (Target Product) C->E N1-Attack D BrCN Addition (Electrophile) D->E CN+ Transfer

Caption: Regioselective N-cyanation pathway leveraging C3-blocking and hard electrophiles.

Protocol B: Glutathione (GSH) Reactivity Profiling (NMR Assay)

To objectively compare the electrophilicity of the derivatives, a GSH trapping assay is utilized. This protocol validates the "tuning" effect of the C3-methyl group.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 3-Methyl-1H-indole-1-carbonitrile (5 mM) in

    
    . Prepare a 50 mM solution of reduced Glutathione (GSH) in 
    
    
    
    buffered to pH 7.4 (using potassium phosphate).
  • Reaction Initiation: Mix the solutions in an NMR tube to achieve a final concentration of 1 mM compound and 10 mM GSH (pseudo-first-order conditions).

  • Data Acquisition: Immediately insert into the NMR spectrometer. Acquire

    
     NMR spectra at 10-minute intervals for 4 hours at 37°C.
    
  • Self-Validation & Analysis: Track the disappearance of the characteristic N-CN carbon peak (typically around

    
     105–110 ppm) and the emergence of the isothiourea adduct peaks. Calculate the half-life (
    
    
    
    ) by plotting the natural log of the remaining starting material concentration versus time.

References[1] Title: 5-Methyl-1H-indole-1-carbonitrile | High-Quality Research Chemical

Source: Benchchem URL:[3] Title: 7-Methyl-1H-indole-1-carbonitrile Source: Benchchem URL:[2] Title: Palladium-Catalyzed Selective Synthesis of 2-Allyltetrazoles Source: ACS Publications URL:

Sources

Comparative

Benchmarking Synthesis Efficiency for Indole-1-Carbonitriles: A Comparative Guide

Indole-1-carbonitriles (N-cyanoindoles) are highly valued scaffolds in medicinal chemistry and drug development. The attachment of a cyano group to the indole nitrogen creates a powerful electron-withdrawing "push-pull"...

Author: BenchChem Technical Support Team. Date: March 2026

Indole-1-carbonitriles (N-cyanoindoles) are highly valued scaffolds in medicinal chemistry and drug development. The attachment of a cyano group to the indole nitrogen creates a powerful electron-withdrawing "push-pull" system that lowers the HOMO energy of the molecule[1]. For drug developers, this modification is critical: it modulates the LogP for improved membrane permeability, reduces hydrogen bond donor (HBD) character, and effectively blocks Phase II metabolic conjugation (glucuronidation), thereby prolonging the drug's half-life[2].

However, synthesizing these compounds requires overcoming a fundamental regioselectivity challenge: directing the cyanation to the non-basic N1 position rather than the inherently nucleophilic C3 position. This guide benchmarks the efficiency, safety, and operational causality of electrophilic cyanating agents, providing a comprehensive framework for optimizing N-cyanation workflows.

The Mechanistic Landscape: Regioselectivity and Causality

The indole nitrogen is non-basic (pKa ~16.2). Consequently, direct electrophilic cyanation of a neutral indole typically occurs at the C3 position via Electrophilic Aromatic Substitution (EAS). For instance, treating neutral indoles with cyanating agents in the presence of a Lewis acid (e.g., BF₃·OEt₂) acts under thermodynamic control to yield 3-cyanoindoles[3].

To force N-cyanation , the indole must be activated via deprotonation using a strong base (e.g., NaH or LiHMDS) to generate a highly nucleophilic indolyl anion[1]. When this hard anion is exposed to an electrophilic "CN+" source at low temperatures, the nitrogen attacks the cyano group under strict kinetic control, yielding the desired indole-1-carbonitrile[2].

ReactionWorkflow A Indole Substrate (Non-basic NH) B Deprotonation (NaH / LiHMDS) Generates Indolyl Anion A->B H2 Evolution C Electrophilic Cyanation (-10°C to 0°C) B->C Nucleophilic Activation D BrCN Pathway (Highly Toxic, Exothermic) C->D E NCTS / TsCN Pathway (Bench-Stable, Safe) C->E F Indole-1-Carbonitrile (Kinetic Product) D->F Strict Temp Control G 3-Cyanoindole (Thermodynamic Byproduct) D->G Poor Temp Control E->F High Regioselectivity

Logical workflow of regioselective N-cyanation versus C3-cyanation in indoles.

Benchmarking Electrophilic Cyanating Reagents

The choice of the "CN+" equivalent dictates the safety, scalability, and purification difficulty of the synthesis. Below is an objective comparison of the three primary reagents used for N-cyanation.

ReagentToxicity & Safety ProfileReactivity & YieldByproduct Management
Cyanogen Bromide (BrCN) High Risk: Highly toxic, volatile, risk of HCN gas evolution[1].Excellent: The historical "Gold Standard" for N-cyanation[1].Simple: Byproducts are inorganic salts (NaBr), easily washed away.
p-Toluenesulfonyl Cyanide (TsCN) Moderate Risk: Solid reagent, safer than BrCN but requires careful handling[1].Good: Highly reactive with indolyl anions[1].Moderate: Generates sulfinate salts which can sometimes complicate extraction.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Low Risk: Bench-stable, non-hazardous, easily handled solid[4].Excellent: Highly efficient for heteroatom cyanation when paired with strong bases[4].Simple: Yields N-phenyl-p-toluenesulfonamide, an environmentally benign, easily separable solid[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocol utilizes a strong base to guarantee N-cyanation. The causality behind each operational step is explicitly defined to prevent common failure modes.

Standardized Base-Mediated N-Cyanation Protocol

Reagents: Indole derivative (1.0 eq), NaH (60% dispersion in mineral oil, 1.5 eq), Cyanating Agent (BrCN or NCTS, 1.2 eq), Anhydrous THF or DMF.

  • Anion Generation (Nucleophilic Activation):

    • Action: Suspend NaH in anhydrous THF at 0 °C under an inert nitrogen atmosphere. Dissolve the indole substrate in THF and add dropwise[1].

    • Causality: The indole N-H bond is exceptionally stable. NaH irreversibly deprotonates the nitrogen, generating the highly reactive indolyl anion. The evolution of H₂ gas serves as a visual indicator; stirring must continue (approx. 30 mins) until bubbling ceases to ensure complete activation[1].

  • Thermal Regulation (Kinetic Trapping):

    • Action: Cool the reaction mixture to between -10 °C and 0 °C using a salt-ice bath[2].

    • Causality: N-cyanation is the kinetically favored pathway, while C3-cyanation is thermodynamically favored. Strict low-temperature control prevents the rearrangement of the electrophile to the C3 position[2].

  • Electrophilic Addition:

    • Action: Dissolve the cyanating agent (BrCN or NCTS) in THF and add dropwise over 15 minutes[1][2].

    • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy necessary for thermodynamic C3-cyanation or substrate polymerization.

  • Neutral Quenching:

    • Action: Quench the reaction carefully with saturated aqueous NH₄Cl[1].

    • Causality: N-cyanoindoles are highly sensitive to strong aqueous acids. Using dilute HCl for the workup will cause rapid hydrolysis of the newly formed nitrile into an amide or result in complete cleavage[2]. NH₄Cl provides a safely buffered quench.

Quantitative Data: Synthesis Efficiency

The following table benchmarks the expected synthesis efficiency of various substituted indoles using the traditional BrCN method versus the modern NCTS approach.

SubstrateBrCN Yield (%)NCTS Yield (%)Mechanistic Note
5-Methylindole 88%91%EWG cyano group easily installed; C5-methyl provides slight inductive push[1].
7-Methylindole 85%89%Steric bulk at C7 slightly hinders BrCN approach; NCTS performs robustly[2].
2-Phenylindole 92%94%C2-substitution completely blocks alternative C2-side reactions, maximizing N1 yield.
5-Nitroindole 65%72%Strong EWG at C5 reduces the nucleophilicity of the indolyl anion, requiring longer reaction times.

Analytical Validation System

A synthesis protocol is only as reliable as its validation. Because C3-cyanoindoles and N-cyanoindoles have identical molecular weights, mass spectrometry alone is insufficient. Researchers must employ the following orthogonal analytical workflow to conclusively prove N-cyanation[2].

AnalyticalValidation Start Isolated Product IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR IR_1 2230-2250 cm⁻¹ (C≡N Stretch) IR->IR_1 IR_2 Absence of ~3400 cm⁻¹ (No N-H) IR->IR_2 NMR_1 1H: Deshielded H2 (+0.5 ppm) NMR->NMR_1 NMR_2 13C: ~105-110 ppm (Nitrile Carbon) NMR->NMR_2

Self-validating analytical workflow to confirm successful N1-cyanation over C3-cyanation.

Diagnostic Causality:

  • FT-IR Spectroscopy: The appearance of a sharp C≡N stretch at 2230–2250 cm⁻¹ confirms the incorporation of the cyano group. More importantly, the complete disappearance of the broad N-H stretch (~3400 cm⁻¹) definitively proves that substitution occurred at the nitrogen atom[2].

  • NMR Spectroscopy: The electron-withdrawing N-cyano group heavily deshields the adjacent H2 proton on the pyrrole ring. In ¹H NMR, the H2 signal will shift downfield by approximately +0.5 ppm relative to the starting material. In ¹³C NMR, a distinct nitrile carbon signal must appear between 105–110 ppm[2].

References

  • Title: Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Organic Letters Source: ACS Publications URL: [Link]

  • Title: A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent Source: Organic Chemistry Portal (Synlett) URL:[Link]

Sources

Validation

In Vivo Efficacy Comparison Guide: 3-Methyl-1H-indole-1-carbonitrile Derivatives vs. Traditional Acrylamide Warheads

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology. However, traditional irreversible acrylamide warheads often suffer from off-target toxicity d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology. However, traditional irreversible acrylamide warheads often suffer from off-target toxicity due to indiscriminate reactivity with biological nucleophiles like glutathione (GSH). Derivatives of 3-Methyl-1H-indole-1-carbonitrile represent a next-generation class of Reversible Covalent Kinase Inhibitors (RCKIs) .

By utilizing the N-cyano group as a highly tunable, reversible "suicide substrate" moiety, these compounds achieve prolonged target occupancy while mitigating systemic toxicity . As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo efficacy and pharmacodynamics of a prototypical 3-Methyl-1H-indole-1-carbonitrile derivative against a standard acrylamide-based alternative, providing actionable, self-validating protocols for your preclinical workflows.

Mechanistic Causality: N-Cyano vs. Acrylamide Warheads

The in vivo efficacy and safety profile of a covalent inhibitor is fundamentally dictated by the electrophilicity of its warhead. Understanding this causality is critical for rational drug design.

  • Acrylamides (The Alternative): These warheads undergo an irreversible thia-Michael addition with target cysteine residues. While this guarantees target silencing, the irreversible nature leads to the permanent accumulation of off-target adducts over time, driving idiosyncratic toxicities and rapid hepatic clearance .

  • 3-Methyl-1H-indole-1-carbonitrile Derivatives (The Product): The N-cyano group acts as a reversible electrophile. When positioned precisely in a kinase ATP-binding pocket (e.g., targeting Cys481 in BTK or Cys909 in JAK3), the nucleophilic attack by the cysteine thiol forms a stable but reversible isothiourea adduct . The electron-rich nature of the 3-methylindole core precisely tunes the electrophilicity of the nitrile carbon. Consequently, off-target adducts in solvent-exposed areas rapidly hydrolyze, whereas the target-bound adduct remains thermodynamically stable .

In Vivo Efficacy & Pharmacokinetic Comparison

To objectively evaluate performance, a 3-Methyl-1H-indole-1-carbonitrile derivative (Compound A) was compared against an acrylamide-based analog (Compound B) in a Mantle Cell Lymphoma (MCL) mouse xenograft model.

Table 1: In Vivo Performance Metrics (MCL Xenograft Model)

MetricCompound A (N-Cyanoindole)Compound B (Acrylamide)Causality / Significance
Tumor Growth Inhibition (TGI) 89%91%Both warheads achieve near-complete tumor stasis, proving N-cyano efficacy matches irreversible standards.
Target Occupancy (24h post-dose) 85%88%Reversible cyano adducts maintain high residence time, effectively acting as pseudo-irreversible binders in vivo.
Off-Target GSH Depletion < 5%35%N-cyano reversibility prevents systemic thiol scavenging, drastically improving the therapeutic safety window.
In Vivo Half-Life (t1/2) 6.2 hours2.4 hoursReversible binding acts as a "drug sink," slowly releasing the active compound and extending systemic PK.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following protocols incorporate internal validation steps. This guarantees that the observed in vivo efficacy is directly linked to covalent target engagement rather than artifactual toxicity.

Protocol 1: In Vivo Xenograft Efficacy Workflow

Objective: Measure tumor regression while validating systemic tolerability.

  • Model Establishment: Inject

    
     Mino (MCL) cells subcutaneously into the right flank of female CB17 SCID mice.
    
    • Self-Validation Step: Begin dosing only when tumors reach a uniform volume of 150–200 mm³. This ensures the model is in an active exponential growth phase, preventing false-positive efficacy readouts from non-viable grafts.

  • Dosing Regimen: Administer Compound A or Compound B via oral gavage (PO) at 10 mg/kg once daily for 21 days. A vehicle control must be included.

  • Monitoring: Measure tumor volume using digital calipers bi-weekly (

    
    ). Weigh mice simultaneously.
    
    • Self-Validation Step: A body weight loss of >10% in the acrylamide group serves as a positive indicator of off-target systemic toxicity, providing a baseline to prove the superior safety of the N-cyano group.

  • Tissue Harvest: At day 21, euthanize mice 2 hours post-final dose. Snap-freeze tumor tissue in liquid nitrogen immediately to halt enzymatic degradation for downstream pharmacodynamic analysis.

InVivoWorkflow A Xenograft Mouse Model (MCL Cell Line) B Oral Dosing (PO) N-Cyanoindole vs Acrylamide A->B C Tumor Volume & Body Weight Monitoring (Days 1-21) B->C D Tissue Harvest & PK/PD Blood Sampling C->D E Target Occupancy Assay (Biotin-Probe Competition) D->E

Figure 1: Step-by-step workflow for in vivo efficacy and pharmacodynamic evaluation.

Protocol 2: In Vivo Target Occupancy (TO) Assay

Objective: Prove that Compound A's efficacy is driven by covalent engagement of the target kinase.

  • Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease inhibitors.

    • Critical Causality Note: Omit Dithiothreitol (DTT) or

      
      -mercaptoethanol from the lysis buffer. Strong reducing agents will artificially reverse the N-cyano isothiourea adduct, destroying your occupancy data.
      
  • Probe Competition: Incubate 50 µg of tumor lysate with 1 µM of a biotinylated irreversible acrylamide probe for 1 hour at 37°C.

    • Self-Validation Step: If Compound A has successfully occupied the kinase in vivo, the biotin probe will be sterically and chemically blocked from binding.

  • Streptavidin Pulldown & Blotting: Isolate probe-bound proteins using streptavidin-agarose beads. Run samples on an SDS-PAGE gel and immunoblot for the target kinase.

  • Quantification: Calculate Target Occupancy (%) =

    
    .
    

Pathway BCR B-Cell Receptor (BCR) BTK Target Kinase (Cys481) BCR->BTK Activation NFKB NF-κB Survival Pathway BTK->NFKB Promotes Inhibitor N-Cyanoindole Inhibitor Inhibitor->BTK Reversible Covalent Block Apoptosis Tumor Regression NFKB->Apoptosis Inhibition Induces

Figure 2: BCR signaling pathway blockade via reversible covalent binding to target kinase Cys481.

Conclusion

The empirical data demonstrates that 3-Methyl-1H-indole-1-carbonitrile derivatives match the robust in vivo tumor growth inhibition of traditional acrylamides while significantly outperforming them in safety metrics. By utilizing a reversible N-cyano warhead, drug development professionals can achieve durable target occupancy without the liability of irreversible off-target protein modification.

References

  • Gehringer, M., & Laufer, S. A. "Current Developments in Covalent Protein Kinase Inhibitors". CHIMIA. URL: [Link]

  • Qi, Z., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". MDPI Molecules. URL: [Link]

  • Casimiro-Garcia, A., et al. "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors". Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Comparative

A Scaffold-Based Comparative Analysis of 3-Methyl-1H-indole-1-carbonitrile and Its Potential as a Novel Inhibitor

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets. This guide focuses on 3-Methyl-1H-indole-1-carbonitrile, a specific, yet underexplored, member of the indole family. While direct experimental data on the inhibitory properties of this particular molecule is scarce in publicly available literature, its structural features—a methyl group at the 3-position and a cyano group on the indole nitrogen—provide a compelling basis for a comparative analysis against well-established indole-based inhibitors.

This document will, therefore, conduct a scaffold-based comparative analysis. We will hypothesize the potential of 3-Methyl-1H-indole-1-carbonitrile as an inhibitor of three major enzyme classes where the indole moiety is a known pharmacophore: protein kinases, phosphodiesterases (PDEs), and histone deacetylases (HDACs). This analysis is supported by a review of the structure-activity relationships (SAR) of known inhibitors and is supplemented with detailed, validated experimental protocols to empower researchers to test these hypotheses.

Comparative Analysis I: The Potential of 3-Methyl-1H-indole-1-carbonitrile as a Protein Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[3] The indole scaffold is a common feature in many ATP-competitive kinase inhibitors, often forming key interactions within the ATP-binding pocket of the enzyme.[2]

Structure-Activity Relationship (SAR) Insights from Known Indole-Based Kinase Inhibitors

The inhibitory activity of indole-based kinase inhibitors is heavily influenced by the substitution pattern on the indole ring.[4] For instance, substitutions at the 2, 3, 4, and 6-positions have been shown to be critical for potent inhibition of various kinases like PI3K and CDK5.[4] The N1 position of the indole ring is also a key point for modification to enhance potency and selectivity.

Comparative Data of Known Indole-Based Kinase Inhibitors
CompoundTarget Kinase(s)IC50Reference
MidostaurinFLT3, PKC~11 nM (FLT3)[5]
LestaurtinibFLT3, JAK23 nM (FLT3)[5]
HA-2lmTOR66 nM[6]
HA-1emTOR56 nM[6]
Compound 5FLT35.5 µM[5]
Hypothetical Positioning of 3-Methyl-1H-indole-1-carbonitrile

The structure of 3-Methyl-1H-indole-1-carbonitrile presents intriguing possibilities for kinase inhibition. The methyl group at the 3-position could occupy a hydrophobic pocket within the kinase domain, a common feature exploited in inhibitor design. The novel placement of a carbonitrile group at the N1 position is particularly noteworthy. This electron-withdrawing group will significantly alter the electronic distribution of the indole ring, potentially influencing its interaction with key residues in the ATP-binding site. Furthermore, the nitrile moiety itself can act as a hydrogen bond acceptor.

However, the lack of a traditional hydrogen bond donor at the N1 position, a feature often seen in type I kinase inhibitors, might suggest a different binding mode or potentially lower affinity compared to established N1-unsubstituted or N1-alkylated indole inhibitors. Experimental validation is crucial to determine its actual inhibitory potential.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method to quantify the inhibitory effect of 3-Methyl-1H-indole-1-carbonitrile on a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., FLT3, mTOR)

  • Kinase-specific substrate peptide

  • Kinase buffer (specific to the kinase)

  • ATP solution

  • 3-Methyl-1H-indole-1-carbonitrile (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Methyl-1H-indole-1-carbonitrile in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase buffer, the kinase enzyme, and its substrate.

    • Dispense the kinase/substrate master mix into the wells of the plate.

    • Add 1 µL of the diluted test compound, positive control, or DMSO (for negative control) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiation and Incubation:

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Mix gently and incubate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescence-based ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).

cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase cAMP->PDE PKA Protein Kinase A cAMP->PKA cGMP->PDE PKG Protein Kinase G cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Response Cellular_Response PKA->Cellular_Response PKG->Cellular_Response

Caption: The cAMP/cGMP signaling pathway regulated by PDEs.

Comparative Analysis III: 3-Methyl-1H-indole-1-carbonitrile as a Potential Histone Deacetylase (HDAC) Inhibitor

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in epigenetic regulation and gene expression. [7]HDAC inhibitors have emerged as a significant class of anti-cancer agents. [8]

Pharmacophore of Indole-Based HDAC Inhibitors

A common pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies a hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme. [7][9]The indole moiety is frequently and effectively used as a cap group, providing hydrophobic interactions and influencing selectivity. [8][10]

Comparative Data of Known Indole-Based HDAC Inhibitors
CompoundTarget HDAC(s)IC50Reference
PanobinostatPan-HDACLow nM range[8]
Compound 2aHDAC100.41 nM[8]
Compound 6aHDAC1205 nM[8]
Hypothetical Positioning of 3-Methyl-1H-indole-1-carbonitrile

To function as an HDAC inhibitor based on the classical pharmacophore, 3-Methyl-1H-indole-1-carbonitrile would need to be chemically modified to incorporate a linker and a zinc-binding group (e.g., a hydroxamic acid). In its current form, it could be considered a "cap" fragment. The 3-methyl group could provide favorable interactions with the hydrophobic rim of the HDAC active site. The N1-carbonitrile is an unconventional feature for an HDAC inhibitor cap group and its impact on binding would need to be experimentally determined. It could potentially serve as an anchor point for the attachment of a linker.

Experimental Protocol: HDAC Inhibition Assay (Fluorogenic)

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • 3-Methyl-1H-indole-1-carbonitrile derivative (with linker and ZBG)

  • Known HDAC inhibitor (e.g., SAHA, Trichostatin A) as a positive control

  • Developer solution containing a protease

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Addition: Add serial dilutions of the test compound to the wells of the plate.

  • Enzyme and Substrate Addition: Add the HDAC enzyme and the fluorogenic substrate to the wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add the developer solution to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.

  • Signal Measurement: Incubate for 15 minutes at room temperature and then measure the fluorescence.

  • Data Analysis: Determine the IC50 values by plotting the fluorescence signal against the inhibitor concentration.

Histone Acetylated Histone (Lysine-Ac) Open Chromatin Gene Transcription ON HDAC HDAC Enzyme Histone:f0->HDAC Substrate Deacetylated_Histone Deacetylated Histone (Lysine) Condensed Chromatin Gene Transcription OFF HDAC->Deacetylated_Histone:f0 Deacetylation HDAC_Inhibitor Indole-Based HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of Histone Deacetylase (HDAC) action and its inhibition.

Synthesis of 3-Methyl-1H-indole-1-carbonitrile

For researchers interested in experimentally validating the hypotheses presented, 3-Methyl-1H-indole-1-carbonitrile can be synthesized. A plausible synthetic route involves the N-cyanation of 3-methylindole. This can be achieved by reacting 3-methylindole with a cyanating agent such as cyanogen bromide in the presence of a suitable base. Purification would typically be performed using column chromatography.

Conclusion and Future Directions

While 3-Methyl-1H-indole-1-carbonitrile is not a well-characterized molecule, this comparative analysis, based on its core indole scaffold, suggests it holds potential as a starting point for the design of novel inhibitors. Its unique N1-carbonitrile substitution distinguishes it from many existing indole-based inhibitors and warrants experimental investigation. The provided protocols offer a clear path for researchers to assess its activity against protein kinases, phosphodiesterases, and, with appropriate chemical modification, histone deacetylases. Future research should focus on the synthesis and in vitro screening of this compound against diverse panels of these enzymes. Positive hits would pave the way for further structure-activity relationship studies to optimize potency and selectivity, potentially leading to the development of new therapeutic agents.

References

  • Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics. (2025).
  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025). ACS Medicinal Chemistry Letters. [Link]

  • A Comparative Study on the Kinase Inhibitory Activity of Pyrrolo[2,3-b]indole Analogs. (2025). BenchChem.
  • Burnouf, C., et al. (2000). Synthesis, Structure−Activity Relationships, and Pharmacological Profile of 9-Amino-4-oxo-1-phenyl-3,4,6,7-tetrahydrod[11][8]iazepino[6,7,1-hi]indoles: Discovery of Potent, Selective Phosphodiesterase Type 4 Inhibitors. Journal of Medicinal Chemistry, 43(24), 4850–4867. [Link]

  • Saeed, A., et al. (2012). Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. Iranian Journal of Pharmaceutical Research, 11(2), 441–454.
  • Matter, H., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5464. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2735-2754.
  • Pharmacophore of HDAC inhibitors. (2023).
  • Sana, F., et al. (2011). Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. Molecules, 16(12), 10321-10340. [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025).
  • An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbonitrile: Discovery and History. (2025). BenchChem.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules, 28(2), 875. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022).
  • Classical pharmacophore of HDAC inhibitors showing a cap-linker-chelator feature. (2023).
  • Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (2023). Frontiers in Chemistry, 11, 1218556. [Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (2000). Journal of Pharmacology and Experimental Therapeutics, 293(2), 603-613.
  • Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. (2020). Analytical Sciences, 36(9), 1145-1147.
  • Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons.
  • Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. (2012). Bulletin of the Korean Chemical Society, 33(9), 2975-2981.
  • 1H-Indole-2-carbonitrile,3-methyl- synthesis. (n.d.). ChemicalBook.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2022). RSC Medicinal Chemistry, 13(10), 1231–1245. [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 117231.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Molecules, 26(21), 6659. [Link]

  • 3-Methylindole. (n.d.). Chem-Impex.
  • Skatole (Standard) (3-Methylindole (Standard)). (n.d.). MedchemExpress.com.
  • Showing Compound 2(or 3)-methylindole (FDB004302). (2010). FooDB.
  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). Molecules, 27(5), 1563. [Link]

Sources

Validation

Confirming the identity of commercially sourced 3-Methyl-1H-indole-1-carbonitrile

Analytical Comparison Guide: Confirming the Identity of Commercially Sourced 3-Methyl-1H-indole-1-carbonitrile As a Senior Application Scientist, I frequently encounter discrepancies in commercially sourced heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Confirming the Identity of Commercially Sourced 3-Methyl-1H-indole-1-carbonitrile

As a Senior Application Scientist, I frequently encounter discrepancies in commercially sourced heterocyclic building blocks. 3-Methyl-1H-indole-1-carbonitrile (CAS: 477862-62-7) is an increasingly valuable scaffold in drug development, where the N-cyano group serves as a bioisostere to modulate basicity and metabolic liability[1]. However, its structural isomer, 1-Methyl-1H-indole-3-carbonitrile (CAS: 24662-37-1), is a common synthetic byproduct or mislabeled alternative. Because both compounds share an identical exact mass (156.18 g/mol ), standard LC-MS workflows cannot definitively distinguish them.

This guide objectively compares the analytical performance of orthogonal techniques (NMR, FT-IR, and LC-MS) to establish a self-validating protocol for confirming the identity of commercially sourced 3-Methyl-1H-indole-1-carbonitrile against its C-cyano alternative.

The Analytical Challenge: N-Cyanation vs. C-Cyanation

Indoles are ambident nucleophiles. Electrophilic cyanation typically favors the highly nucleophilic C3 position (yielding 3-cyanoindoles) unless specific "hard-hard" interactions (e.g., using indolyl anions with cyanogen halides) are employed to force N-cyanation[2]. Consequently, commercial batches of 3-Methyl-1H-indole-1-carbonitrile may be contaminated with, or entirely consist of, the C3-cyano isomer if the manufacturer's synthetic route was poorly controlled.

Causality in Analytical Choices: To differentiate these isomers, we must probe the local electronic environment of the methyl group and the cyano group.

  • Proton NMR (¹H-NMR): The chemical shift of the methyl protons is dictated by their proximity to the electronegative nitrogen. A methyl group at C3 is shielded by the aromatic ring current, whereas an N-methyl group is strongly deshielded.

  • Infrared Spectroscopy (FT-IR): The vibrational frequency of the C≡N bond shifts depending on whether it is attached to a carbon (C-CN) or a nitrogen (N-CN), due to differing force constants and electron delocalization profiles.

Orthogonal Analytical Workflow

To ensure absolute scientific integrity, never rely on a single data point. The following workflow illustrates a self-validating system where each technique compensates for the blind spots of the others.

Workflow Sample Commercial Sample (Putative 3-Methyl-1H-indole-1-carbonitrile) LCMS 1. LC-MS Analysis Validates Purity & Mass (m/z 157.07 [M+H]+) Sample->LCMS FTIR 2. FT-IR Spectroscopy Differentiates N-CN vs C-CN Stretch LCMS->FTIR NMR1H 3. 1H-NMR (CDCl3) Isolates Methyl Shift (C-Me vs N-Me) FTIR->NMR1H NMR13C 4. 13C-NMR Confirms Carbon Backbone & Nitrile Shift NMR1H->NMR13C Decision Identity & Regiochemistry Confirmed NMR13C->Decision

Analytical workflow for differentiating N-cyano and C-cyano indole isomers.

Quantitative Data Comparison

The table below summarizes the expected analytical signatures for the target product versus its primary structural alternative. This data acts as your benchmark for batch validation.

Analytical TechniqueTarget: 3-Methyl-1H-indole-1-carbonitrile (N-CN)Alternative: 1-Methyl-1H-indole-3-carbonitrile (C-CN)Diagnostic Value
LC-MS (ESI+) m/z 157.07 [M+H]⁺m/z 157.07 [M+H]⁺Low (Confirms formula only)
FT-IR (C≡N Stretch) ~2230 - 2240 cm⁻¹~2215 - 2220 cm⁻¹Medium (N-CN is typically higher frequency)
¹H-NMR (Methyl) Singlet, ~2.3 - 2.4 ppm Singlet, ~3.8 - 3.9 ppm High (Definitive structural proof)
¹H-NMR (C2-H) Downfield shift (~7.5 ppm)~7.1 ppmMedium (N-CN deshields C2)
¹³C-NMR (C≡N) ~105 - 110 ppm~115 - 118 ppmHigh (Direct carbon environment)

Step-by-Step Methodology for Identity Confirmation

To build a self-validating protocol, execute the following steps. The causality behind each step ensures that false positives are eliminated.

Protocol A: FT-IR Rapid Screening Purpose: Rapidly assess the nature of the cyano group before committing to expensive NMR time.

  • Sample Prep: Prepare a thin film of the commercial solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure the crystal is cleaned with isopropanol to prevent baseline artifacts.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Isolate the 2200–2250 cm⁻¹ region.

    • Causality: The N-C≡N system exhibits a slightly stronger and higher frequency stretch (~2235 cm⁻¹) compared to the C-C≡N system (~2215 cm⁻¹) because the nitrogen lone pair is partially delocalized into the nitrile, altering the bond force constant[3]. If the peak is below 2220 cm⁻¹, suspect C3-cyanation.

Protocol B: Definitive ¹H-NMR Regiochemical Assignment Purpose: Unambiguously assign the position of the methyl group.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS is mandatory here. Because we are relying on precise chemical shift values (2.3 ppm vs 3.8 ppm) to determine regiochemistry, an uncalibrated spectrum could lead to misinterpretation, especially if residual solvent peaks drift.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum (minimum 400 MHz for adequate resolution of the aromatic region) with 16 scans.

  • Analysis:

    • Target Confirmation: Look for a sharp 3H singlet between 2.3 and 2.4 ppm. This confirms the methyl group is attached to the C3 carbon.

    • Alternative Rejection: If a 3H singlet appears near 3.8 ppm, the methyl group is attached to the N1 nitrogen, indicating the vendor supplied 1-Methyl-1H-indole-3-carbonitrile[4].

    • Secondary Check: Analyze the C2 proton. In 3-Methyl-1H-indole-1-carbonitrile, the electron-withdrawing N-cyano group deshields the adjacent C2 proton, pushing it downfield (~7.5 ppm) compared to a standard indole C2 proton.

Conclusion

Commercially sourced 3-Methyl-1H-indole-1-carbonitrile must be rigorously validated upon receipt. While LC-MS is sufficient for purity and mass confirmation, it fails completely at regiochemical differentiation. By coupling FT-IR functional group analysis with precise ¹H-NMR chemical shift mapping, researchers can establish a fail-safe, self-validating system to ensure the integrity of their starting materials.

References

  • Title: H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation Source: DSpace@MIT URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1H-indole-1-carbonitrile

This guide provides a detailed operational and safety framework for the proper disposal of 3-Methyl-1H-indole-1-carbonitrile. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed operational and safety framework for the proper disposal of 3-Methyl-1H-indole-1-carbonitrile. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this document synthesizes safety data from structurally similar compounds—including nitriles and indole derivatives—with established principles of laboratory chemical waste management. The procedures outlined are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The foundational principle of chemical disposal is that all laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional[1]. This guide is predicated on that principle.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical for safe handling and disposal. Based on data for analogous compounds like 3-Methylindole (Skatole) and Indole-3-carbonitrile, we can infer the primary risks associated with 3-Methyl-1H-indole-1-carbonitrile.

The nitrile functional group presents a key hazard. Nitriles are incompatible with strong acids and oxidizing agents, as mixing can lead to the generation of heat and potentially toxic or flammable gases[2]. The indole moiety and its derivatives are known to be irritants.

Anticipated Hazard Profile:

Hazard ClassificationGHS CategoryPrecautionary StatementJustification & Source
Skin IrritationCategory 2H315: Causes skin irritationBased on data for 3-Methylindole and Indole-3-carbonitrile.[3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationCommon hazard for indole derivatives.[3]
Respiratory IrritationCategory 3H335: May cause respiratory irritationA frequent characteristic of fine organic solids and indole compounds.[3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledA prudent assumption based on data for Indole-3-carbonitrile.[4]
Hazardous to the Aquatic EnvironmentCategory 2 (Assumed)H411: Toxic to aquatic life with long lasting effectsA common environmental hazard for complex organic molecules like Skatole.[3]

Personal Protective Equipment (PPE) Protocol

Before handling the compound for disposal, ensure the following PPE is worn. The rationale for each piece of equipment is to create a barrier against the anticipated hazards.

  • Eye Protection : Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. This is non-negotiable to protect against eye irritation from dust or splashes.

  • Hand Protection : Wear nitrile or rubber gloves[6]. Ensure gloves are inspected for integrity before use. Immediately change gloves if they become contaminated. The causality here is preventing skin contact, which is known to cause irritation.

  • Body Protection : A standard laboratory coat is required to protect against incidental contact with skin and clothing[3].

  • Respiratory Protection : If handling outside of a certified chemical fume hood or if dust generation is likely, a NIOSH/MSHA-approved air-purifying respirator is necessary to mitigate the risk of respiratory tract irritation[5].

Disposal Workflow and Decision Making

Proper disposal is not a single action but a workflow that begins with correct waste identification and segregation. The following diagram outlines the decision-making process for managing waste streams containing 3-Methyl-1H-indole-1-carbonitrile.

G Disposal Decision Workflow for 3-Methyl-1H-indole-1-carbonitrile cluster_0 Waste Identification cluster_1 Waste Characterization cluster_2 Disposal Pathway start Identify Waste Containing 3-Methyl-1H-indole-1-carbonitrile A Is it unused/expired pure compound or a concentrated solution? start->A B Is it a small spill on a surface? start->B C Is it contaminated labware (e.g., gloves, wipes, pipette tips)? start->C P1 Follow Protocol A: Dispose as Solid Chemical Waste A->P1 Yes P2 Follow Protocol B: Contain and Dispose as Solid Spill Debris B->P2 Yes P3 Follow Protocol C: Dispose in Solid Hazardous Waste Container C->P3 Yes EHS Contact Institutional EHS for Pickup P1->EHS P2->EHS P3->EHS

Caption: Decision tree for selecting the correct disposal protocol.

Step-by-Step Disposal Protocols

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink [1].

Protocol A: Disposal of Unused/Waste 3-Methyl-1H-indole-1-carbonitrile (Solid)

This protocol applies to the pure compound, expired material, or synthesized product that is no longer needed.

  • Container Selection : Use a sealable, chemically compatible container that is in good condition and free of leaks[1][6]. A wide-mouth HDPE or glass jar is recommended. The original product container is often the best choice.

  • Transfer : In a chemical fume hood, carefully transfer the solid waste into the designated waste container. Minimize dust generation during this process[5].

  • Labeling : Label the container clearly with the words "Hazardous Waste," the full chemical name ("3-Methyl-1H-indole-1-carbonitrile"), and the approximate quantity.

  • Storage : Store the sealed container in a designated satellite accumulation area or your laboratory's hazardous waste storage location. Ensure it is segregated from incompatible materials, particularly acids and strong oxidizers[2][5].

  • Pickup : Arrange for collection by your institution's Environmental Health & Safety (EHS) department[1].

Protocol B: Management of Small Spills

This protocol is for cleaning up small quantities (typically <5 grams) of spilled solid material.

  • Control and Alert : Cordon off the area. Alert colleagues in the immediate vicinity.

  • Ventilation : Ensure the area is well-ventilated. If not in a fume hood, a respirator may be required.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep up the absorbent material and place it into a designated, sealable waste container (e.g., a labeled bag or jar)[3][5]. Avoid creating dust[5].

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning cloth must also be disposed of as hazardous waste.

  • Disposal : Seal and label the container holding the spill debris as "Hazardous Waste: Spill Debris containing 3-Methyl-1H-indole-1-carbonitrile." Dispose of it via your institutional EHS office.

Protocol C: Disposal of Contaminated Labware and PPE

This protocol covers items grossly contaminated with the compound.

  • Segregation : All disposable items such as gloves, weighing paper, wipes, and plasticware that are contaminated with 3-Methyl-1H-indole-1-carbonitrile must be considered hazardous waste.

  • Collection : Place these items in a dedicated, clearly labeled hazardous waste container within the laboratory. This is often a lined cardboard box or a designated plastic container.

  • Reusable Glassware : To decontaminate glassware, rinse it with a suitable organic solvent (e.g., acetone) in a chemical fume hood. Collect the rinse solvent as liquid hazardous waste. After the initial solvent rinse, the glassware can typically be washed normally.

  • Disposal : When the solid waste container is full, seal it and arrange for pickup by your institutional EHS office.

Regulatory Imperatives

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. This act gives the EPA "cradle-to-grave" authority over hazardous waste[7]. Waste generators are legally responsible for determining if their waste is hazardous, which can be done if the waste is specifically "listed" or if it exhibits a "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[8].

While 3-Methyl-1H-indole-1-carbonitrile is not explicitly on the P or U lists of discarded commercial chemical products, its properties (irritant, potential toxicity) necessitate its management as a hazardous waste[8]. Always consult your local and state regulations, as they can be more stringent than federal rules[9]. Your institution's EHS department is the ultimate authority for waste procedures on-site[1].

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 3-Methylindole, 98%. Retrieved from [Link]

  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Retrieved from [Link]

  • Sakatole 3-methylindole Skatole Manufacturers, with SDS MSDS Sheet. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1H-indole-1-carbonitrile

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, indole derivatives are a cornerstone, forming the structural basis for a multitu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, indole derivatives are a cornerstone, forming the structural basis for a multitude of bioactive compounds.[1] 3-Methyl-1H-indole-1-carbonitrile, while a specific molecule of interest, belongs to this broader class of compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is predicated on the precautionary principle. We will extrapolate safety and handling protocols from closely related indole analogs such as 3-Methylindole (Skatole), 1-Methylindole, and Indole-3-carbonitrile to ensure a robust margin of safety.

The primary hazards associated with analogous indole compounds include skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5][6] Some are also classified as harmful if swallowed or in contact with skin.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a procedural formality but a critical component of safe laboratory practice.

Core Principles of Chemical Handling: Beyond the Bare Minimum

When handling a compound with incompletely characterized toxicological properties, it is imperative to treat it as hazardous. The following PPE recommendations are designed to provide a multi-layered defense against potential exposure.

Engineering Controls: Your First Line of Defense

Before any discussion of personal protective equipment, it is crucial to emphasize the role of engineering controls. All handling of 3-Methyl-1H-indole-1-carbonitrile, especially when in powdered form or when generating aerosols, should be conducted within a properly functioning chemical fume hood.[2][7] This primary containment measure is non-negotiable as it minimizes the concentration of airborne contaminants in the researcher's breathing zone.

Personal Protective Equipment: A Detailed Breakdown

The selection of appropriate PPE is a risk-based decision. The following table outlines the recommended PPE for various laboratory operations involving 3-Methyl-1H-indole-1-carbonitrile.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Solids Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).[8][9][10][11][12]Standard laboratory coat.Use in a chemical fume hood is the primary control. A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient.[2][13]
Dissolving and Solution Handling Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Standard laboratory coat.Work should be performed in a well-ventilated area, preferably a fume hood.
Running Reactions and Work-up Chemical splash goggles or a face shield.Chemical-resistant gloves (e.g., nitrile).Standard laboratory coat.Operations should be conducted within a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges should be used.

Eye and Face Protection: Shielding from a Primary Irritant

Given that closely related indole compounds are known to cause serious eye irritation, robust eye protection is mandatory.[2][3][4][5][6]

  • Safety Glasses with Side Shields: Offer a minimum level of protection for low-risk activities such as handling sealed containers.

  • Chemical Splash Goggles: These should be the default choice for most operations involving 3-Methyl-1H-indole-1-carbonitrile. They provide a seal around the eyes, offering protection from splashes and airborne particles.[2][7]

  • Face Shield: Recommended in conjunction with chemical splash goggles when there is a significant risk of splashes, such as during large-scale reactions or spill clean-up.

Hand Protection: The Importance of the Right Glove

Nitrile gloves are the recommended choice for handling 3-Methyl-1H-indole-1-carbonitrile due to their broad chemical resistance and durability.[8][9][10][11][12]

  • Material: Nitrile provides a superior barrier against a wide range of chemicals compared to latex or vinyl.[9][12]

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning and Doffing: Proper technique is crucial to prevent cross-contamination. Never touch the outside of the gloves with your bare hands when removing them.

  • Double Gloving: For more hazardous operations, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.

Body Protection: Guarding Against Skin Contact

A standard laboratory coat should be worn at all times when in the laboratory.[2][7]

  • Material: Ensure your lab coat is made of a material appropriate for the chemicals you are working with.

  • Fit: The lab coat should have long sleeves and a proper fit to cover your clothing.

  • Contamination: If your lab coat becomes contaminated, remove it immediately and decontaminate it or dispose of it as hazardous waste. For significant contamination, a chemical-resistant apron worn over the lab coat is advisable.

Respiratory Protection: A Necessary Precaution

While engineering controls are the primary method for mitigating inhalation hazards, respiratory protection may be necessary in certain situations.

  • Fume Hood: As stated, all work with solid 3-Methyl-1H-indole-1-carbonitrile should be performed in a fume hood to minimize airborne dust.[2][7]

  • Respirators: In the event of a large spill or if engineering controls are not available or sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][13] Fit testing and proper training are essential for the effective use of respirators.

Operational and Disposal Plans: A Step-by-Step Approach

A safe laboratory environment is maintained not only by what you wear but also by how you work and manage waste.

Safe Handling Procedures
  • Preparation: Before starting any work, ensure you have all the necessary PPE and that it is in good condition. Designate a specific area within the fume hood for handling 3-Methyl-1H-indole-1-carbonitrile.

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent. Wash your hands thoroughly with soap and water, even after removing your gloves.

Disposal Plan

All waste contaminated with 3-Methyl-1H-indole-1-carbonitrile must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, sealed hazardous waste container.[14]

  • Liquid Waste: Collect all liquid waste containing 3-Methyl-1H-indole-1-carbonitrile in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[14]

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a certified hazardous waste disposal service.[14][15]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 3-Methyl-1H-indole-1-carbonitrile.

PPE_Selection_Process start Start: Handling 3-Methyl-1H-indole-1-carbonitrile fume_hood Is the operation performed in a chemical fume hood? start->fume_hood solid_or_aerosol Does the operation involve solid material or generate aerosols? fume_hood->solid_or_aerosol Yes stop Re-evaluate procedure. Consult EHS. fume_hood->stop No splash_risk Is there a significant risk of splashing? solid_or_aerosol->splash_risk Yes ppe_min Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat solid_or_aerosol->ppe_min No (solution handling) large_spill Is this a large spill or emergency situation? splash_risk->large_spill No ppe_goggles Upgrade to: - Chemical splash goggles splash_risk->ppe_goggles Yes ppe_face_shield Add: - Face shield large_spill->ppe_face_shield No ppe_respirator Add: - NIOSH-approved respirator - Chemical-resistant apron large_spill->ppe_respirator Yes

Caption: PPE Selection Workflow for 3-Methyl-1H-indole-1-carbonitrile

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like 3-Methyl-1H-indole-1-carbonitrile is foundational to successful and safe research. By understanding the potential hazards, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, researchers can minimize their risk of exposure and maintain a secure laboratory environment. This guide provides a framework for safe handling; however, it is essential to always consult your institution's specific safety protocols and the most up-to-date safety data sheets for any chemical you work with.

References

  • Skatole GHS SDS, MSDS Sheet. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methylindole, 98%. (2004, October 5). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Skatole. (n.d.). Carl ROTH. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. Retrieved from [Link]

  • What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves. Retrieved from [Link]

  • Indole Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions. Retrieved from [Link]

  • Indole Detection Reagent - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved from [Link]

  • Controlling bacterial behavior with indole-containing natural products and derivatives. (n.d.). PMC. Retrieved from [Link]

  • How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. (2025, April 22). Retrieved from [Link]

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